molecular formula C7H6ClNO2 B043163 4-Chloro-2-nitrotoluene CAS No. 89-59-8

4-Chloro-2-nitrotoluene

Cat. No.: B043163
CAS No.: 89-59-8
M. Wt: 171.58 g/mol
InChI Key: SQFLFRQWPBEDHM-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrotoluene is a versatile and valuable nitroaromatic compound that serves as a critical synthetic intermediate in numerous research applications. Its structure, featuring both an electron-withdrawing nitro group and a chloro substituent on a toluene backbone, makes it a key precursor in heterocyclic chemistry, particularly in the synthesis of benzimidazoles, quinoxalines, and other nitrogen-containing fused ring systems. The chloro group is highly amenable to nucleophilic aromatic substitution, allowing for further functionalization, while the nitro group can be readily reduced to an amine, providing a crucial handle for the construction of more complex molecules like dyes, pigments, and pharmaceutical agents. In material science, it is investigated for the development of organic ligands and novel polymeric materials. Researchers value this compound for its defined reactivity, which enables precise pathway exploration in method development and the study of reaction mechanisms involving electrophilic aromatic substitution and reduction chemistry. Its role is fundamental in the research and development of new agrochemicals, dyes, and other specialty chemicals.

Properties

IUPAC Name

4-chloro-1-methyl-2-nitrobenzene
Source PubChem
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InChI

InChI=1S/C7H6ClNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFLFRQWPBEDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4058994
Record name Benzene, 4-chloro-1-methyl-2-nitro-
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Molecular Weight

171.58 g/mol
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CAS No.

89-59-8
Record name 4-Chloro-1-methyl-2-nitrobenzene
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Record name Benzene, 4-chloro-1-methyl-2-nitro-
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Record name 4-CHLORO-2-NITROTOLUENE
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Record name 4-chloro-2-nitrotoluene
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-2-nitrotoluene: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.

Chemical Identity and Structure

This compound is an aromatic organic compound with a toluene (B28343) backbone substituted with a chlorine atom and a nitro group.[1] Its chemical structure is characterized by the presence of these functional groups on the benzene (B151609) ring, which significantly influence its reactivity.[2]

Identifier Value
IUPAC Name 4-chloro-1-methyl-2-nitrobenzene
CAS Number 89-59-8
Molecular Formula C₇H₆ClNO₂[3][4]
SMILES String Cc1ccc(Cl)cc1--INVALID-LINK--=O
InChI Key SQFLFRQWPBEDHM-UHFFFAOYSA-N
EC Number 201-921-2
Synonyms 2-Nitro-4-chlorotoluene, p-Chloro-o-nitrotoluene[5][6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It typically appears as a yellow crystalline solid or a clear brown liquid after melting.[1][3] It is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and ether.[7][8]

Property Value
Molecular Weight 171.58 g/mol [3][4]
Melting Point 34-38 °C[3][4][9]
Boiling Point 239-240 °C at 718 mmHg[3][4]
Density 1.2559 g/cm³[6][8]
Flash Point 120 °C (closed cup)[9]
Water Solubility 109 mg/L at 20 °C[6]
Appearance Clear brown liquid after melting; light yellow crystalline solid[1][3][9]

Synthesis and Experimental Protocol

The primary method for synthesizing this compound is through the nitration of 4-chlorotoluene (B122035).[10] This reaction typically yields a mixture of isomers, primarily this compound (around 65%) and 4-Chloro-3-nitrotoluene (around 35%).[3][10]

Experimental Protocol: Nitration of 4-Chlorotoluene

This protocol is based on established laboratory procedures for the nitration of aromatic compounds.[10]

Materials:

  • 4-Chlorotoluene

  • Concentrated Nitric Acid (65%)

  • Concentrated Sulfuric Acid (96%)

  • Water (H₂O)

  • Chloroform (CHCl₃)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a reaction vessel, disperse 39.5 mmol of 4-chlorotoluene in 3.3 mL of water.

  • Addition of Nitrating Mixture: While stirring, slowly add a mixture of 3.0 mL of 65% nitric acid and 13.2 mL of 96% sulfuric acid dropwise to the 4-chlorotoluene dispersion. Maintain the reaction temperature between 50-55°C during the addition.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 55°C for an additional 2 hours.

  • Quenching: Add 50 mL of water to the reaction mixture to stop the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product three times with 50 mL portions of chloroform.

  • Drying: Collect the organic phases and dry them over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography to isolate the this compound. The major component can also be separated as the lower boiling fraction by vacuum distillation.[3][10]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Reactant1 4-Chlorotoluene Nitration Nitration at 50-55°C Reactant1->Nitration Reactant2 Nitric Acid (65%) Reactant2->Nitration Reactant3 Sulfuric Acid (96%) Reactant3->Nitration Stirring Stirring for 2h at 55°C Nitration->Stirring Quenching Quenching with Water Stirring->Quenching Extraction Extraction with Chloroform Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product This compound Purification->Product Byproduct 4-Chloro-3-nitrotoluene Purification->Byproduct

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

This compound is a versatile chemical intermediate due to the reactivity of its functional groups.[2] The electron-withdrawing nature of the nitro and chloro groups makes the aromatic ring susceptible to various transformations.

Key reactions include:

  • Nucleophilic Aromatic Substitution: The chlorine atom can be substituted by strong nucleophiles.[7]

  • Reduction of Nitro Group: The nitro group can be reduced to an amino group, forming 4-chloro-2-aminotoluene, a crucial step in the synthesis of many pharmaceutical compounds.[7]

  • Oxidation of Methyl Group: The methyl group can be oxidized to a carboxylic acid, yielding 4-chloro-2-nitrobenzoic acid.[7][11]

  • Boronation Reaction: It can undergo palladium-catalyzed cross-coupling reactions with organic boron reagents.[7]

These reactions make it a valuable precursor in several industries:

  • Pharmaceuticals: It is a starting material for the synthesis of NMDA-glycine antagonists and COX-2 inhibitors.[3][4]

  • Dyes: It is an important intermediate in the production of indigo (B80030) dyes.[3][4]

  • Agrochemicals: It is used in the synthesis of herbicides and pesticides.[2]

Reactivity_Pathways cluster_reactions Chemical Transformations cluster_products Resulting Intermediates / Products A This compound B Aromatic Nucleophilic Substitution A->B Strong Nucleophile C Nitro Group Reduction A->C Reduction (e.g., Pd/C, H2) D Methyl Group Oxidation A->D Strong Oxidizing Agent E Boronation Reaction A->E Pd Catalyst, Boron Reagent F Dechlorinated Derivatives B->F G 4-Chloro-2-aminotoluene C->G H 4-Chloro-2-nitrobenzoic acid D->H I Dechlorinated Boron Derivatives E->I

Caption: Key reactivity pathways of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[2]

Hazard Class Description
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[12]
Skin Corrosion/Irritation Causes skin irritation.[12][13]
Serious Eye Damage/Irritation Causes serious eye irritation.[12][13]
Specific Target Organ Toxicity May cause respiratory irritation.[12][13] May cause damage to organs through prolonged or repeated exposure.[13][14]

Handling Recommendations:

  • Use in a well-ventilated area or outdoors.[13]

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[12]

  • Wash hands and any exposed skin thoroughly after handling.[12]

  • Store in a locked-up, cool place below +30°C.[3][4]

  • Avoid release to the environment.[8]

This document is intended for informational purposes for a technical audience. Always refer to the latest Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.[9][12]

References

An In-depth Technical Guide to 4-Chloro-2-nitrotoluene (CAS 89-59-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-nitrotoluene (CAS 89-59-8), a pivotal chemical intermediate in the synthesis of various industrial and pharmaceutical compounds. This document details its physicochemical properties, safety and handling protocols, synthesis and analysis methodologies, and its role as a precursor in the development of therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is an aromatic organic compound characterized by a toluene (B28343) backbone substituted with a chlorine atom at position 4 and a nitro group at position 2. This substitution pattern imparts specific reactivity, making it a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 89-59-8[1][2]
Molecular Formula C₇H₆ClNO₂[1][2]
Molecular Weight 171.58 g/mol [1][3]
Appearance Light yellow to yellow solid; may appear as a clear brown liquid after melting.[4]
Melting Point 34 - 38 °C[1][3]
Boiling Point 239 - 240 °C (at 718 mmHg)[1]
Density ~1.3 g/cm³[5]
Solubility Sparingly soluble in water. Soluble in many organic solvents.[5]
Flash Point 120 °C (closed cup)[3]
InChI Key SQFLFRQWPBEDHM-UHFFFAOYSA-N[1][2]

Safety, Handling, and Toxicity

This compound is classified as a hazardous substance and requires strict safety measures during handling, storage, and disposal.

Table 2: GHS Hazard and Precautionary Information

CategoryCode(s)Statement(s)Reference(s)
Pictograms GHS06 (Skull and Crossbones), GHS08 (Health Hazard)[1]
Signal Word Danger[1]
Hazard Statements H301+H311, H330, H373Toxic if swallowed or in contact with skin. Fatal if inhaled. May cause damage to organs through prolonged or repeated exposure.[1]
Precautionary Statements P260, P280, P301+P310, P304+P340, P403+P233, P501Do not breathe dust/fume. Wear protective gloves/clothing. IF SWALLOWED: Immediately call a POISON CENTER/doctor. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Store in a well-ventilated place. Keep container tightly closed. Dispose of contents/container to an approved waste disposal plant.[1]

Handling and Storage:

  • Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation.[5]

  • Personal Protective Equipment (PPE):

    • Respiratory: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded.[5]

    • Hand: Wear appropriate chemical-resistant gloves.

    • Eye: Use tightly fitting safety goggles or a face shield.[5]

    • Skin: Wear protective clothing to prevent skin contact.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial starting material or intermediate in the synthesis of a range of molecules.[3]

  • Dye Industry: It is a key precursor in the manufacturing of indigo (B80030) dye.[3]

  • Agrochemicals: It is used as a building block for various herbicides and pesticides.

  • Pharmaceutical Synthesis: Its most significant role in drug development is as an intermediate for:

    • NMDA-Glycine Antagonists: It is the starting reagent for synthesizing tricyclic indole-2-carboxylic acids, which are potent antagonists at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor.[1][3] These compounds are investigated for treating neurological disorders.[6]

    • COX-2 Inhibitors: The compound is also utilized in the preparation of selective COX-2 inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs).[7]

Experimental Protocols

Synthesis Protocol: Nitration of 4-Chlorotoluene (B122035)

This compound is typically synthesized via the electrophilic aromatic substitution (nitration) of 4-chlorotoluene. The methyl group is an ortho-, para-director, and while the chlorine is also an ortho-, para-director, the directing power of the methyl group and steric hindrance lead to the formation of 2-nitro and 3-nitro isomers.

Materials:

  • 4-Chlorotoluene

  • Concentrated Nitric Acid (65%)

  • Concentrated Sulfuric Acid (96%)

  • Chloroform (CHCl₃)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Water (H₂O)

Procedure: [4]

  • Disperse 3.3 mL of H₂O in 39.5 mmol of 4-chlorotoluene in a reaction flask equipped with a stirrer and a dropping funnel.

  • Prepare the nitrating acid by carefully adding 13.2 mL of 96% H₂SO₄ to 3.0 mL of 65% HNO₃, cooling as necessary.

  • While stirring the 4-chlorotoluene mixture, add the nitrating acid dropwise, maintaining the reaction temperature between 50-55°C.

  • After the addition is complete, continue stirring the reaction mixture at 55°C for 2 hours.

  • Quench the reaction by adding 50 mL of H₂O.

  • Transfer the mixture to a separatory funnel and extract the product three times with 50 mL portions of CHCl₃.

  • Combine the organic phases and dry over anhydrous Na₂SO₄.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product, which is a mixture of this compound and 4-chloro-3-nitrotoluene, by column chromatography or fractional distillation to isolate the this compound isomer.[4]

G cluster_prep Nitrating Acid Preparation cluster_reaction Main Reaction cluster_workup Workup & Purification HNO3 Conc. HNO₃ NitratingAcid Nitrating Acid (H₂SO₄/HNO₃) HNO3->NitratingAcid Add to H2SO4 Conc. H₂SO₄ H2SO4->NitratingAcid ReactionMix Reaction Mixture NitratingAcid->ReactionMix Add dropwise (50-55°C) Chlorotoluene 4-Chlorotoluene in H₂O Chlorotoluene->ReactionMix Stir Stir for 2h at 55°C ReactionMix->Stir Quench Quench with H₂O Stir->Quench Extract Extract with CHCl₃ Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Purify Column Chromatography or Distillation Dry->Purify Product This compound Purify->Product

Synthesis workflow for this compound.

Analytical Protocol: Gas Chromatography (GC)

A general procedure for the analysis of nitrotoluene isomers can be performed using a gas chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Instrumentation & Conditions (Example): [8]

  • Instrument: Gas Chromatograph (e.g., Agilent)

  • Column: HP-1701 (or similar mid-polarity column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless inlet, 250°C, split ratio 50:1.

  • Oven Program:

    • Initial temperature: 70°C, hold for 1 min.

    • Ramp: 25°C/min to 250°C.

    • Hold: Maintain at 250°C for 10-15 min.

  • Detector: FID at 250°C or MS (scan range m/z 50-300).

  • Injection Volume: 1-2 µL.

Procedure:

  • Prepare a standard solution of purified this compound in a suitable solvent (e.g., acetone (B3395972) or cyclohexane) at a known concentration (e.g., 1 mg/mL).

  • Prepare the sample for analysis by dissolving a known quantity in the same solvent.

  • Inject the standard solution to determine the retention time and response factor for this compound.

  • Inject the sample solution.

  • Identify the peak corresponding to this compound by comparing its retention time with the standard.

  • Quantify the compound by comparing the peak area of the sample to that of the standard, or by using a calibration curve constructed from a series of standards.[9]

Spectroscopic Data

Table 3: Key Spectroscopic Data for this compound

Spectroscopy TypeKey Peaks / SignalsReference
¹H NMR (300MHz, CDCl₃)δ 7.96 (d, J=2.2Hz, 1H, H3), δ 7.47 (dd, J=8.2Hz, J=2.2Hz, 1H, H5), δ 7.29 (d, J=8.2Hz, 1H, H6), δ 2.57 (s, 3H, CH₃)[4]
¹³C NMR (75MHz, CDCl₃)δ 149.35, 133.81, 133.01, 132.39, 132.02, 124.67, 19.95[4]
Infrared (IR) 1556 cm⁻¹ (C=C aromatic), 1521 cm⁻¹ (asymmetric NO₂ stretch), 1347 cm⁻¹ (symmetric NO₂ stretch)[4]
Mass Spec (EI) Molecular Ion (M⁺): m/z 171. Other fragments may be observed.[2]

Role as a Precursor to Therapeutic Agents: Signaling Pathways

The significance of this compound in drug development lies in its utility to construct more complex molecules that interact with specific biological pathways.

Precursor to COX-2 Inhibitors

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain.[10] COX-2 is the inducible isoform, primarily expressed at sites of inflammation.[11] Selective COX-2 inhibitors block this pathway, reducing the synthesis of pro-inflammatory prostaglandins (like PGE₂) without significantly affecting the housekeeping functions of the COX-1 isoform.[11]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA₂ PGH2 Prostaglandin (B15479496) H₂ (PGH₂) ArachidonicAcid->PGH2 Catalyzed by COX2 COX-2 (Cyclooxygenase-2) COX2->PGH2 PGE2 Prostaglandin E₂ (PGE₂) PGH2->PGE2 PGES Inflammation Inflammation, Pain, Fever PGE2->Inflammation COX2_Inhibitor COX-2 Inhibitor (Derived from This compound) COX2_Inhibitor->COX2 Inhibits

COX-2 inhibition pathway.

Precursor to NMDA Receptor Glycine Site Antagonists

The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[12] For activation, it uniquely requires the binding of two co-agonists: glutamate (B1630785) to the GluN2 subunit and glycine (or D-serine) to the GluN1 subunit.[12][13] In pathological conditions like stroke or epilepsy, excessive glutamate release leads to overactivation of NMDA receptors, causing excitotoxicity and neuronal cell death.[6] Glycine site antagonists block the co-agonist binding site on the GluN1 subunit, preventing channel opening even in the presence of glutamate, thereby offering a neuroprotective effect.[14]

G cluster_synapse Synaptic Cleft cluster_receptor Postsynaptic NMDA Receptor cluster_effect Cellular Effect Glutamate Glutamate NMDAR GluN2 Subunit GluN1 Subunit Ion Channel (Blocked by Mg²⁺) Glutamate->NMDAR:GluN2 Binds Glycine Glycine Glycine->NMDAR:GluN1 Binds ChannelOpen Channel Opens NMDAR:ion->ChannelOpen Depolarization removes Mg²⁺ block CaInflux Ca²⁺ Influx ChannelOpen->CaInflux Excitotoxicity Excitotoxicity (Pathological) CaInflux->Excitotoxicity GlycineAntagonist Glycine Site Antagonist (Derived from This compound) GlycineAntagonist->NMDAR:GluN1 Blocks

Mechanism of NMDA receptor glycine site antagonists.

References

An In-depth Technical Guide on the Physical Properties of 4-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Chloro-2-nitrotoluene, a chemical intermediate significant in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1] This document is intended to serve as a valuable resource for professionals in research and development by presenting meticulously collated data, detailed experimental protocols for property determination, and logical workflow visualizations to support laboratory practices.

Core Physical and Chemical Properties

This compound, with the chemical formula C₇H₆ClNO₂, is a substituted aromatic compound.[1][2][3][4][5] Its molecular structure consists of a toluene (B28343) ring substituted with a chlorine atom at the 4-position and a nitro group at the 2-position.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name4-Chloro-1-methyl-2-nitrobenzene
CAS Number89-59-8[1][2][3][4][5][6]
Molecular FormulaC₇H₆ClNO₂[1][2][3][4][5][6]
Molecular Weight171.58 g/mol [2][3][4][5]
Canonical SMILESCC1=C(C=C(C=C1)Cl)--INVALID-LINK--[O-][1]
InChI KeySQFLFRQWPBEDHM-UHFFFAOYSA-N

Table 2: Physical Properties of this compound

PropertyValue
Appearance Pale yellow to off-white or yellow-green crystalline solid.[1][7] It appears as a clear brown liquid after melting.[1][2][3]
Melting Point 34-39 °C[3][6]
Boiling Point 239-240 °C at 718-760 mmHg[2][3]
Density 1.2559 g/cm³[2][8]
Solubility in Water 109 mg/L at 20 °C[1][2][3]
Solubility in Organic Solvents Soluble in ethanol, acetone, and ether.[1][8]
Vapor Pressure 0.0651 mmHg at 25 °C[2][8]
Flash Point >110 °C (>230 °F)[2][8]

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for determining the key physical properties of organic compounds like this compound.

1. Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[9]

  • Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.[10]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[9]

  • Procedure:

    • Ensure the this compound sample is completely dry and finely powdered.[10]

    • Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[11]

    • Place the capillary tube into the heating block of the melting point apparatus.[10]

    • Heat the sample rapidly to about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

2. Boiling Point Determination (Distillation Method)

This method is suitable for determining the boiling point of a liquid sample.[12]

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[13]

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.[14]

  • Procedure:

    • Place a sample of this compound (in its liquid form, i.e., melted) into the distillation flask along with a few boiling chips.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.[14]

    • Begin heating the flask gently.

    • Observe the temperature as the liquid begins to boil and the vapor rises.

    • The boiling point is the stable temperature at which the vapor is condensing and dripping into the receiving flask.[14] Record this temperature.

3. Solubility Determination (Shake-Flask Method)

This method is used to determine the solubility of a substance in a particular solvent.[15]

  • Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached, after which the concentration of the dissolved solute is measured.[15]

  • Apparatus: Conical flasks with stoppers, mechanical shaker or magnetic stirrer, analytical balance, filtration apparatus, and a suitable analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • Add an excess amount of solid this compound to a known volume of the solvent (e.g., water) in a conical flask.

    • Seal the flask and place it in a mechanical shaker or on a magnetic stirrer in a constant temperature bath (e.g., 20 °C).

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • After agitation, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

    • Analyze the concentration of this compound in the filtrate using a pre-calibrated analytical method.

    • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

The following diagrams illustrate the logical workflow for the physical characterization of a chemical compound.

Physical_Property_Characterization_Workflow Workflow for Physical Property Characterization cluster_sample Sample Preparation cluster_analysis Physical Analysis cluster_data Data Processing Sample Obtain Pure Sample of This compound Grind Grind to a Fine Powder (for melting point & solubility) Sample->Grind BoilingPoint Boiling Point Determination Sample->BoilingPoint Distillation Method (if liquid or melted) Dry Dry Sample Thoroughly Grind->Dry MeltingPoint Melting Point Determination Dry->MeltingPoint Capillary Method Solubility Solubility Determination Dry->Solubility Shake-Flask Method Record Record Temperature Ranges and Concentrations MeltingPoint->Record BoilingPoint->Record Solubility->Record Compare Compare with Literature Values Record->Compare Purity Assess Purity Compare->Purity

Caption: A logical workflow for the physical characterization of a chemical compound.

Experimental_Decision_Tree Decision Tree for Property Determination Method cluster_state Initial State Assessment cluster_solid_tests Solid State Analysis cluster_liquid_tests Liquid State Analysis Start Start: Characterize This compound IsSolid Is the sample a solid at room temperature? Start->IsSolid MeltingPoint Determine Melting Point IsSolid->MeltingPoint Yes BoilingPoint Determine Boiling Point IsSolid->BoilingPoint No (or after melting) SolubilityTest Determine Solubility MeltingPoint->SolubilityTest SolubilityTest->BoilingPoint Melt sample End Complete Physical Property Profile BoilingPoint->End

References

An In-depth Technical Guide on the Solubility of 4-Chloro-2-nitrotoluene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of 4-Chloro-2-nitrotoluene

This compound (CAS No: 89-59-8) is a crystalline solid, typically appearing as yellow needles. It is characterized by its limited solubility in water and general solubility in various organic solvents. Understanding its solubility profile is critical for process design, purification, and formulation in its various applications.

Quantitative Solubility Data

Detailed experimental data on the solubility of this compound in a wide array of organic solvents at various temperatures is sparse in the reviewed literature. However, the following quantitative and qualitative data have been reported.

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility
Water20109 mg/L[1]
EthanolNot SpecifiedSoluble[2]
Hot EthanolNot SpecifiedSoluble[1]
AcetoneNot SpecifiedSoluble[2]
EtherNot SpecifiedSoluble[1]

Experimental Protocols for Solubility Determination

The determination of solid-liquid equilibrium, or solubility, is a fundamental experimental process in chemical research and development. Based on methodologies reported for similar nitroaromatic compounds, the following protocols are standard for determining the solubility of this compound in organic solvents.

Isothermal Saturation Method

The isothermal saturation method is a widely used and reliable technique for determining the solubility of a solid in a liquid.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid and liquid phases are allowed to separate. This is typically achieved by letting the suspension settle or by centrifugation.

  • Sampling and Analysis: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature change that might cause precipitation or further dissolution. The sample is then diluted with a suitable solvent.

  • Quantification: The concentration of this compound in the diluted sample is determined using an appropriate analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with a UV detector, as aromatic nitro compounds are typically UV-active. A calibration curve prepared with standard solutions of known concentrations is used for quantification.

Gravimetric Method

A simpler, though potentially less precise, method involves the gravimetric determination of solubility.

Methodology:

  • Saturation: A saturated solution is prepared as described in the isothermal saturation method (steps 1 and 2).

  • Sampling: A known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated from the sample under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

  • Mass Determination: The container with the solid residue is weighed, and the mass of the dissolved this compound is determined by difference. The solubility can then be expressed in terms of mass of solute per mass or volume of solvent.

Theoretical Prediction of Solubility: Hansen Solubility Parameters

In the absence of extensive experimental data, theoretical models can provide valuable predictions of solubility. The Hansen Solubility Parameters (HSP) are a particularly useful tool for predicting the miscibility and solubility of a solute in a solvent. The principle is that "like dissolves like," and substances with similar HSP values are more likely to be miscible.

The total Hansen solubility parameter (δt) is composed of three components:

  • δd: The energy from dispersion forces between molecules.

  • δp: The energy from dipolar intermolecular forces.

  • δh: The energy from hydrogen bonds between molecules.

The HSP for this compound have been reported as:

Table 2: Hansen Solubility Parameters for this compound

ParameterValue (MPa½)
δd (Dispersion)19.9
δp (Polar)11.8
δh (Hydrogen Bonding)3.8

These parameters can be used to calculate the "distance" (Ra) between this compound and a solvent in the Hansen space. A smaller Ra value indicates a higher likelihood of solubility.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the conceptual framework of Hansen Solubility Parameters.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to solvent B Seal vessel A->B C Agitate at constant temperature B->C D Allow to reach equilibrium C->D E Stop agitation and allow phases to separate D->E F Withdraw supernatant sample E->F G Dilute sample F->G H Analyze by HPLC G->H

Caption: Experimental workflow for solubility determination.

hsp_concept cluster_solvents Solvent Space center Solute (this compound) good_solvent Good Solvent (Similar HSP) center->good_solvent Small Ra (Distance) High Solubility poor_solvent Poor Solvent (Dissimilar HSP) center->poor_solvent Large Ra (Distance) Low Solubility

References

synthesis of 4-Chloro-2-nitrotoluene from 4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-nitrotoluene from 4-Chlorotoluene (B122035)

Introduction

This compound is a valuable chemical intermediate primarily utilized in the synthesis of dyes, agrochemicals, and pharmaceuticals, such as analgesic and anti-inflammatory drugs.[1] This pale yellow crystalline solid is not found in nature and is produced industrially through the electrophilic aromatic substitution reaction of 4-chlorotoluene.[1] The most common method for its synthesis is the nitration of 4-chlorotoluene using a mixed acid solution of concentrated nitric acid and sulfuric acid.[1][2][3] This process yields a mixture of isomers, predominantly this compound and 4-chloro-3-nitrotoluene, which must then be separated.[2][3] Careful control of reaction parameters is essential to maximize the yield of the desired ortho-nitro isomer and minimize the formation of byproducts, including dinitrated compounds.[3][4]

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by the stronger sulfuric acid. The sulfuric acid also serves to absorb the water produced, driving the reaction forward.

The electron-rich aromatic ring of 4-chlorotoluene then attacks the nitronium ion. The existing substituents on the ring—the activating methyl group (-CH₃) and the deactivating but ortho-, para-directing chloro group (-Cl)—influence the position of the incoming nitro group. The methyl group strongly directs ortho and para, while the chloro group also directs ortho and para. In 4-chlorotoluene, the position para to the methyl group is occupied by the chlorine atom. Therefore, the nitro group is directed to the two positions ortho to the methyl group (C2 and C6) and the position ortho to the chloro group (C3 and C5).

The directing effects result in the formation of two primary mononitrated products:

  • This compound : The nitro group is added ortho to the methyl group.

  • 4-Chloro-3-nitrotoluene : The nitro group is added ortho to the chloro group.

Due to the stronger activating and directing effect of the methyl group, this compound is typically the major product.[2]

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Product Formation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ Start 4-Chlorotoluene H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O Sigma_Complex Arenium Ion (Sigma Complex) Start->Sigma_Complex + NO₂⁺ Product_2_Nitro This compound (Major Product) Sigma_Complex->Product_2_Nitro - H⁺ Product_3_Nitro 4-Chloro-3-nitrotoluene (Minor Product) Sigma_Complex->Product_3_Nitro - H⁺

Caption: Mechanism of the electrophilic nitration of 4-chlorotoluene.

Quantitative Data on Synthesis

The ratio of the resulting isomers is highly dependent on the specific reaction conditions employed. Various studies have documented different outcomes based on temperature, nitrating agent composition, and reaction time.

Reference / SourceNitrating AgentTemperature (°C)Isomer Ratio (2-nitro : 3-nitro)Notes
ChemicalBook[2]Mixed Acid (39/59/2 H₂O/H₂SO₄/HNO₃)2565 : 35Yields 65% of the 2-nitro isomer and 35% of the 3-nitro isomer.
Gindraux (1929)[4]Varying conditions-53-62.5 : 37.5-47A study on nitration under various undefined conditions.
Shaw and Turner (1932)[4]Excess Nitric Acid061.2 : 38.8Nitration performed at 0°C.
Shaw and Turner (1932)[4]Excess Nitric Acid3058.5 : 41.5Nitration performed at 30°C.
Hodgson/Holleman[4]15% excess HNO₃ with 5 parts H₂SO₄-64-65 : 35-36Confirmed earlier work on isomer distribution.
US Patent 2,810,000[5]H₂SO₄, HNO₃, in ethylene (B1197577) dichloride1073 : 27An improved method claiming a more favorable isomer distribution.
Kozic, et al. (2016)[2]65% HNO₃, 96% H₂SO₄ in H₂O50 - 55-Reports a 49.2% isolated yield of this compound.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound based on cited literature.

Protocol 1: General Laboratory Scale Synthesis

This protocol is adapted from a procedure described by Kozic, et al. and provides a 49.2% yield of the purified 2-nitro isomer.[2]

Reagents:

  • 4-Chlorotoluene (39.5 mmol)

  • Deionized Water (3.3 mL)

  • 65% Nitric Acid (3.0 mL)

  • 96% Sulfuric Acid (13.2 mL)

  • Chloroform (CHCl₃) for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) for drying

Procedure:

  • Disperse 3.3 mL of H₂O in 39.5 mmol of 4-chlorotoluene in a reaction flask equipped with a stirrer.

  • Prepare the nitrating mixture by carefully adding 13.2 mL of 96% H₂SO₄ to 3.0 mL of 65% HNO₃. Cool the mixture as needed.

  • While stirring the 4-chlorotoluene dispersion, add the nitrating mixture dropwise, maintaining the reaction temperature between 50-55°C.[2]

  • After the addition is complete, continue stirring the reaction mixture at 55°C for 2 hours.[2]

  • After 2 hours, quench the reaction by adding 50 mL of cold H₂O.

  • Transfer the mixture to a separatory funnel and extract the product three times with 50 mL portions of CHCl₃.[2]

  • Combine the organic phases and dry over anhydrous Na₂SO₄.[2]

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the resulting crude product by column chromatography to isolate the this compound isomer.[2]

Protocol 2: Industrial Process Outline

This outlines a typical commercial process for producing the isomer mixture.[4]

Reagents:

  • p-Chlorotoluene (3500 kg)

  • Nitrating Acid (5060 kg, composed of 60% H₂SO₄, 35% HNO₃, 5% H₂O)

  • Dilute Soda Ash Solution (for washing)

Procedure:

  • Charge a nitrator with 3500 kg of p-chlorotoluene.

  • Slowly add 5060 kg of the pre-mixed nitrating acid, controlling the temperature to maintain the desired reaction rate and prevent excessive dinitration.

  • Upon completion of the reaction, dilute the crude nitration mixture with water.

  • Separate the resulting oil layer, which contains the crude product mixture.

  • Wash the oil layer sequentially with water and a dilute soda ash solution to remove residual acids.[4]

  • The crude product, containing approximately 65% this compound and 35% 4-chloro-3-nitrotoluene, is then subjected to separation processes.[4]

Separation and Purification

The crude product from the nitration is a mixture of this compound and 4-chloro-3-nitrotoluene, along with small amounts of dinitrochlorotoluene.[4] The separation of these isomers is a critical step.

  • Fractional Distillation: The most common industrial method for separating the isomers is vacuum distillation.[2] this compound has a lower boiling point and is collected as the initial fraction.[2]

  • Crystallization/Freezing: The separation can be enhanced by alternate fractional distillations and freezing operations.[4] The different melting points of the isomers (this compound: 35-38°C; 4-chloro-3-nitrotoluene: liquid at room temp) allow for separation by crystallization, also known as sweating.[1][2]

  • Chromatography: On a laboratory scale, column chromatography is an effective method for obtaining a highly pure sample of the desired isomer.[2]

Synthesis and Purification Workflow

The overall process from starting materials to purified product can be visualized as a multi-step workflow.

G Reactants Starting Materials (4-Chlorotoluene, HNO₃, H₂SO₄) Nitration Nitration Reaction (Controlled Temperature) Reactants->Nitration Quench Reaction Quenching (Addition of Water) Nitration->Quench Crude Crude Isomer Mixture (Oil Layer) Quench->Crude Wash Washing & Neutralization (Water, Dilute Base) Crude->Wash Washed_Crude Washed Crude Product Wash->Washed_Crude Separation Isomer Separation (Fractional Vacuum Distillation) Washed_Crude->Separation Product Purified this compound Separation->Product Lower Boiling Fraction Byproduct 4-Chloro-3-nitrotoluene Separation->Byproduct Higher Boiling Fraction

Caption: General workflow for the synthesis and purification of this compound.

References

nitration of 4-chlorotoluene mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Nitration of 4-Chlorotoluene (B122035)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nitration of 4-chlorotoluene, a key electrophilic aromatic substitution (EAS) reaction. It covers the underlying mechanism, regioselectivity, quantitative product distribution, and detailed experimental protocols. This information is critical for professionals engaged in the synthesis of nitroaromatic compounds, which are pivotal intermediates in the production of pharmaceuticals, dyes, and agrochemicals.

Introduction to the Reaction

The nitration of 4-chlorotoluene involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The substitution pattern is governed by the directing effects of the two substituents already present on the ring: the methyl (-CH₃) group and the chlorine (-Cl) atom.

The overall reaction is as follows:

  • Starting Material: 4-Chlorotoluene (p-Chlorotoluene)

  • Reagents: Typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

  • Main Products: 4-Chloro-2-nitrotoluene and 4-Chloro-3-nitrotoluene.

The Core Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a well-established three-step mechanism.

Step 1: Generation of the Electrophile The electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[1]

Caption: Generation of the nitronium ion electrophile.

Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich π system of the 4-chlorotoluene ring attacks the nitronium ion. This is the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.

Step 3: Deprotonation to Restore Aromaticity A weak base in the mixture, typically the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group. This restores the aromatic π system and yields the final nitrated product.

Regioselectivity: The Role of Directing Groups

The position of the incoming nitro group is determined by the electronic effects of the methyl and chloro substituents.

  • Methyl Group (-CH₃): This is an activating group and an ortho-, para-director . It donates electron density to the ring through induction and hyperconjugation, stabilizing the positive charge of the sigma complex, particularly when the attack is at the ortho or para positions.[2][3]

  • Chloro Group (-Cl): This is a deactivating group but an ortho-, para-director . Its strong inductive effect (-I) withdraws electron density, making the ring less reactive than benzene. However, its lone pairs can be donated via resonance (+M), which stabilizes the positive charge of the sigma complex during ortho or para attack.[2][3]

In 4-chlorotoluene, the positions available for substitution are 2, 3, 5, and 6.

  • Positions 2 and 6 are ortho to the methyl group and meta to the chloro group.

  • Positions 3 and 5 are ortho to the chloro group and meta to the methyl group.

The reaction yields two primary products: This compound and 4-chloro-3-nitrotoluene . This indicates that substitution occurs preferentially at the positions ortho to the existing substituents. The activating effect of the methyl group is stronger than the directing effect of the chlorine atom, leading to a higher yield of the product substituted ortho to the methyl group.

Nitration_Mechanism start 4-Chlorotoluene + NO₂⁺ sigma_C2 Sigma Complex (Attack at C2) start->sigma_C2 Ortho to -CH₃ (More Stable Intermediate) sigma_C3 Sigma Complex (Attack at C3) start->sigma_C3 Ortho to -Cl (Less Stable Intermediate) product_C2 This compound (Major Product) sigma_C2->product_C2 -H⁺ product_C3 4-Chloro-3-nitrotoluene (Minor Product) sigma_C3->product_C3 -H⁺

Caption: Reaction pathways for the nitration of 4-chlorotoluene.

The stability of the sigma complex intermediate dictates the major product. Aromatic nitration is generally considered an irreversible process, meaning the product distribution is under kinetic control . The major product is the one that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. The transition state leading to the sigma complex for attack at the 2-position (ortho to the activating methyl group) is lower in energy than that for attack at the 3-position (ortho to the deactivating chloro group), resulting in a faster reaction rate and a higher yield of this compound.

Quantitative Data Presentation

Experimental data from the nitration of 4-chlorotoluene using a standard mixed acid (HNO₃/H₂SO₄) system consistently shows a distinct product distribution.

Product NameStructurePosition of NitrationTypical Yield (%)
This compound C₇H₆ClNO₂Ortho to -CH₃~65%
4-Chloro-3-nitrotoluene C₇H₆ClNO₂Ortho to -Cl~35%

Data compiled from references[4][5][6].

Experimental Protocols

The following is a representative laboratory-scale protocol for the mononitration of 4-chlorotoluene.

Materials:

  • 4-Chlorotoluene (39.5 mmol, ~5.0 g)

  • 65% Nitric Acid (3.0 mL)

  • 96% Sulfuric Acid (13.2 mL)

  • Deionized Water

  • Chloroform (or Dichloromethane)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer, dropping funnel, and thermometer

  • Ice bath

  • Separatory funnel

  • Apparatus for column chromatography

Procedure: [4]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, disperse 3.3 mL of water in 39.5 mmol of 4-chlorotoluene. Place the flask in a water bath on a magnetic stirrer.

  • Addition of Nitrating Agent: Prepare the nitrating mixture by carefully adding 13.2 mL of 96% H₂SO₄ to 3.0 mL of 65% HNO₃ in a separate beaker, cooling as needed. Slowly add this mixed acid dropwise to the stirring 4-chlorotoluene dispersion. Maintain the reaction temperature between 50-55°C throughout the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 55°C for 2 hours.

  • Quenching and Extraction: After 2 hours, allow the mixture to cool to room temperature. Add 50 mL of cold deionized water to quench the reaction. Transfer the mixture to a separatory funnel and extract the product three times with 50 mL portions of chloroform.

  • Work-up: Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the organic phase under reduced pressure. The crude product, a mixture of isomers, can be purified by column chromatography to isolate the individual products.[4] The major isomer, this compound, can also be separated as the lower boiling fraction by vacuum distillation.[4]

Experimental_Workflow A 1. Disperse 4-Chlorotoluene in H₂O B 2. Add Mixed Acid (HNO₃/H₂SO₄) dropwise at 50-55°C A->B C 3. Stir at 55°C for 2 hours B->C D 4. Quench with cold H₂O C->D E 5. Extract with Chloroform (3x) D->E F 6. Dry organic phase over Na₂SO₄ E->F G 7. Purify by Chromatography or Vacuum Distillation F->G

References

Spectroscopic Analysis of 4-Chloro-2-nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-nitrotoluene, a key intermediate in the synthesis of various organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in the searched sourcesData not available in the searched sourcesData not available in the searched sourcesData not available in the searched sources

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
Data not available in the searched sourcesData not available in the searched sources

Note: While several databases indicate the existence of NMR data for this compound, the specific chemical shifts and coupling constants were not available in the publicly accessible sources at the time of this search.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
Data not available in the searched sourcesData not available in the searched sources

Note: While the availability of IR spectra is mentioned in several databases, a detailed list of absorption peaks was not found in the searched sources.

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained by electron ionization (EI).

m/zRelative Intensity (%)Assignment
171100[M]⁺ (Molecular Ion)
141~50[M-NO]⁺
125~40[M-NO₂]⁺
111~60[M-NO₂-CH₂]⁺ or [M-HNO₂-H]⁺
89~20[C₇H₅]⁺
75~30[C₆H₃]⁺
63~25[C₅H₃]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm). The solution is then filtered into a 5 mm NMR tube.

  • Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a 300 MHz or 500 MHz instrument. For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to one peak per unique carbon atom.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample holder is recorded first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: The sample is ionized using electron ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated by plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound This compound Dissolution Dissolution in Solvent Compound->Dissolution for NMR & MS Pellet KBr Pellet Preparation Compound->Pellet for IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR IR Spectroscopy Pellet->IR ProcessNMR Fourier Transform & Referencing NMR->ProcessNMR ProcessIR Background Correction IR->ProcessIR ProcessMS Fragmentation Analysis MS->ProcessMS Structure Structure Elucidation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

4-Chloro-2-nitrotoluene: A Comprehensive Health and Safety Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide to the health and safety information for 4-Chloro-2-nitrotoluene (CAS No. 89-59-8). It is intended for researchers, scientists, and drug development professionals who may handle this chemical. This whitepaper consolidates critical data on its physical and chemical properties, toxicological profile, hazards, and safety protocols. All quantitative data is presented in structured tables for ease of reference. Additionally, a logical workflow for handling and emergency response is provided as a visual diagram.

Chemical and Physical Properties

This compound is a yellow to orange crystalline solid.[1] It is widely used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[2][3] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 89-59-8[4]
Molecular Formula C₇H₆ClNO₂[4]
Molecular Weight 171.58 g/mol [5][6]
Appearance Yellow to orange crystalline solid[1][4]
Melting Point 34 - 38 °C[4][5]
Boiling Point 239 - 240 °C at 957 hPa[4]
Flash Point 120 °C (closed cup)[4][5]
Solubility in Water Slightly soluble/Immiscible[1][4]
Density 1.3 ± 0.1 g/cm³ (Predicted)[4]

Toxicological Information

ParameterSpeciesRouteValueReference(s)
LC50 (4h) RatInhalation0.05 mg/L (ATE)[7]
Acute Toxicity (Oral) Not AvailableOralToxic if swallowed (Classification)[7]
Acute Toxicity (Dermal) Not AvailableDermalToxic in contact with skin (Classification)[7]

ATE: Acute Toxicity Estimate

Health Hazard Information

Exposure to this compound can cause a range of health effects, from irritation to severe organ damage with repeated exposure.

  • Acute Effects:

    • Skin Irritation: Causes skin irritation, which can lead to redness and discomfort upon contact.[1][8]

    • Eye Irritation: Causes serious eye irritation, potentially resulting in redness, pain, and blurred vision.[1][8]

    • Respiratory Irritation: Inhalation of dust or vapor may cause respiratory irritation, leading to coughing and shortness of breath.[1][8]

    • Toxicity: The substance is classified as toxic if swallowed or in contact with skin, and fatal if inhaled.[7]

  • Chronic Effects:

    • Organ Damage: May cause damage to organs, particularly the liver and kidneys, through prolonged or repeated exposure.[1][4][7]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

ClassificationCodeHazard Statement
Acute Toxicity, Oral, Category 3H301Toxic if swallowed
Acute Toxicity, Dermal, Category 3H311Toxic in contact with skin
Acute Toxicity, Inhalation, Category 2H330Fatal if inhaled
Skin Corrosion/Irritation, Category 2H315Causes skin irritation
Serious Eye Damage/Eye Irritation, Category 2H319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation, Category 3H335May cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure), Category 2H373May cause damage to organs through prolonged or repeated exposure

References for GHS Classification:[7][8][9]

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not publicly available in the referenced safety data sheets. The provided toxicological data is based on regulatory submissions and standardized testing, though the specific methodologies are not detailed in the available literature. For conducting new toxicological assessments, it is recommended to follow established OECD guidelines for chemical testing.

Safety and Handling

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks in the specific workplace should be conducted to determine the appropriate PPE.

  • Eye/Face Protection: Wear safety goggles or a face shield.[1]

  • Skin Protection: Wear protective gloves and clothing.[1]

  • Respiratory Protection: In case of inadequate ventilation, wear a suitable respiratory protection.[1]

Handling and Storage
  • Handling:

    • Use only in well-ventilated areas.[1]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

    • Avoid contact with skin and eyes.[1]

    • Do not eat, drink, or smoke when using this product.[1]

    • Wash hands thoroughly after handling.[1]

    • Wash contaminated clothing before reuse.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[10]

    • Keep away from direct sunlight, heat, and open flames.[10]

    • Keep containers tightly closed.

    • Store away from strong oxidizing agents.[10]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation:

    • Remove the person to fresh air and keep them comfortable for breathing.[1]

    • Call a poison center or doctor if you feel unwell.[1]

  • Skin Contact:

    • Take off contaminated clothing immediately.[1]

    • Wash skin with plenty of water.[1]

    • If skin irritation occurs, get medical advice/attention.[1]

  • Eye Contact:

    • Rinse cautiously with water for several minutes.[1]

    • Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • If eye irritation persists, get medical advice/attention.[1]

  • Ingestion:

    • Call a poison center or doctor if you feel unwell.[1]

    • Rinse mouth.[7]

Fire and Explosion Hazards

This compound is combustible but not readily flammable.[1] Finely powdered material dispersed in air may create a dust explosion hazard if an ignition source is present.[1]

  • Suitable Extinguishing Media: Water spray, dry powder, foam.[1]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[1]

  • Hazardous Combustion Products: Toxic fumes may be released in a fire.[1]

  • Firefighting Instructions:

    • Fight fire from a safe distance and a protected location.[1]

    • Do not enter the fire area without proper protective equipment, including respiratory protection.[1]

    • Keep upwind and consider evacuation of the surrounding area.[1]

Accidental Release Measures

In the event of a spill or release, the following measures should be taken:

  • Personal Precautions:

    • Wear appropriate personal protective equipment, including safety goggles, protective gloves, and a self-contained breathing apparatus if necessary.[1]

  • Environmental Precautions:

    • Avoid release to the environment.[1]

  • Containment and Cleanup:

    • Collect spillage.[1]

    • Disposal must be done according to official regulations.[1]

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound and the appropriate emergency response procedures.

4_Chloro_2_nitrotoluene_Safety_Workflow Workflow for Safe Handling and Emergency Response start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in Well-Ventilated Area (Fume Hood) ppe->handling storage Store in Cool, Dry, Well-Ventilated Area Away from Incompatibles handling->storage exposure Exposure Event Occurs handling->exposure Potential Exposure waste Dispose of Waste According to Regulations storage->waste end End of Procedure waste->end inhalation Inhalation: Move to Fresh Air Seek Medical Attention exposure->inhalation Inhalation skin_contact Skin Contact: Remove Contaminated Clothing Wash with Plenty of Water exposure->skin_contact Skin eye_contact Eye Contact: Rinse with Water for 15 mins Seek Medical Attention exposure->eye_contact Eye ingestion Ingestion: Call Poison Control/Doctor Do Not Induce Vomiting exposure->ingestion Ingestion seek_medical Seek Immediate Medical Attention (Bring SDS) inhalation->seek_medical skin_contact->seek_medical eye_contact->seek_medical ingestion->seek_medical

Caption: Safety and emergency response workflow for this compound.

References

An In-depth Toxicological Profile of 4-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for 4-Chloro-2-nitrotoluene (CAS No. 89-59-8), a chemical intermediate used in the synthesis of dyes and pigments. The information is compiled from a variety of sources, including regulatory assessments and safety data sheets, to provide a detailed resource for professionals in research and drug development.

Acute Toxicity

This compound exhibits a moderate order of acute toxicity via the oral route of exposure. The available data from non-guideline studies are summarized in the table below. Signs of toxicity reported in animal studies include yellow skin, orange urine, a bristled coat, ptosis (drooping of the upper eyelid), and irregular breathing.

TestSpeciesRouteValueReference(s)
LD50RatOral400 mg/kg bw[1]
LD50MouseOral800 mg/kg bw[1]
LD50Guinea PigOral3000 mg/kg bw[1]
LD50Female RatOral>5000 mg/kg bw[1]

Irritation and Sensitization

Skin Irritation: Based on available data from a non-guideline study in rabbits, this compound is not considered to be a skin irritant. In this study, 500 mg of the substance, mixed with physiological saline, was applied to the skin of rabbits for 24 hours. The resulting primary dermal irritation index was less than 0.5, indicating no significant irritation.[1]

Eye Irritation: this compound is considered to be mildly irritating to the eyes of rabbits. In a non-guideline study, 100 mg of the substance was applied to the eyes of rabbits, resulting in mild irritation. However, these effects were not sufficient to warrant a hazard classification.[1]

Skin Sensitization: There is insufficient data to conclude on the skin sensitization potential of this compound.

Genotoxicity

The genotoxic potential of this compound has been investigated in a number of in vitro and in vivo studies, with mixed results. As a nitroaniline derivative, there are structural alerts for mutagenicity. The reduction of the nitro group can produce reactive radical species that have the potential to interact with DNA and cause oxidative damage.[1]

Test SystemCell Line/OrganismMetabolic ActivationResultConcentration(s) TestedReference(s)
Sister Chromatid ExchangeCHO cellsWith and WithoutPositive18–351 µg/mL
Unscheduled DNA SynthesisRat hepatocytesNot ApplicablePositive0.2 or 2 mM
In vivo Micronucleus AssaySPF 71 miceNot ApplicableNegative2200 mg/kg bw (oral)[1]
Chemical-induced TransformationBALB/c-3T3 cellsNot ApplicableInactive0.22–0.87 mM

Carcinogenicity

There is insufficient information to definitively conclude on the carcinogenic potential of this compound. An in vitro chemical-induced transformation assay in BALB/c-3T3 cells was inactive.[2] However, it is noted that a potential metabolite, 4-chloro-1,2-phenylenediamine, is a known carcinogen.[2] In a toxicokinetic study in rats, this metabolite was not detected in tissues or excreta.[2]

Reproductive and Developmental Toxicity

The available data on reproductive and developmental toxicity is limited. In a sperm morphology and vaginal cytology study in rats, no effects on male reproductive parameters were observed. However, interference with the estrous cycle in female rats was reported at concentrations of 600 or 1200 mg/kg bw/day.[2] There is no available data on developmental toxicity.

Experimental Protocols

Below are representations of generalized experimental workflows for common toxicological assays, based on OECD guidelines.

experimental_workflow_skin_irritation cluster_pre_test Pre-Test Phase cluster_test_procedure Test Procedure (OECD 404) cluster_observation Observation Phase animal_selection Animal Selection (e.g., Albino Rabbit) acclimatization Acclimatization Period animal_selection->acclimatization site_preparation Test Site Preparation (Clipping of fur) acclimatization->site_preparation application Application of This compound (0.5 g) to skin patch site_preparation->application exposure 4-hour Exposure Period application->exposure removal Removal of Patch and Test Substance exposure->removal scoring_1 Scoring of Erythema and Edema at 1, 24, 48, and 72 hours removal->scoring_1 observation_period Observation up to 14 days for reversibility scoring_1->observation_period final_scoring Final Scoring and Data Analysis observation_period->final_scoring

Fig. 1: Generalized workflow for an acute dermal irritation study.

experimental_workflow_ames_test cluster_preparation Preparation Phase cluster_exposure Exposure Phase (OECD 471) cluster_analysis Data Analysis strain_prep Preparation of Bacterial Tester Strains (e.g., S. typhimurium) mixing Mixing of Bacteria, Test Substance, and S9 Mix (+/-) strain_prep->mixing s9_prep Preparation of S9 Mix for Metabolic Activation s9_prep->mixing test_substance_prep Preparation of This compound Concentrations test_substance_prep->mixing plating Plating on Minimal Glucose Agar mixing->plating incubation Incubation at 37°C for 48-72 hours plating->incubation colony_counting Counting of Revertant Colonies incubation->colony_counting data_analysis Statistical Analysis and Interpretation colony_counting->data_analysis

Fig. 2: Generalized workflow for a bacterial reverse mutation (Ames) test.

Signaling Pathways

Specific signaling pathways affected by this compound have not been extensively elucidated in the available literature. The primary mechanism of toxicity for nitroaromatic compounds is generally understood to involve the metabolic reduction of the nitro group. This process can generate reactive intermediates that lead to oxidative stress and DNA damage.

metabolic_activation_pathway cluster_metabolism Metabolic Activation cluster_cellular_effects Cellular Effects parent_compound This compound nitro_reduction Nitroreductases parent_compound->nitro_reduction Reduction reactive_intermediates Reactive Intermediates (Nitroso, Hydroxylamine) nitro_reduction->reactive_intermediates oxidative_stress Oxidative Stress (ROS Generation) reactive_intermediates->oxidative_stress dna_damage DNA Damage (Adducts, Strand Breaks) reactive_intermediates->dna_damage cellular_damage Cellular Damage oxidative_stress->cellular_damage dna_damage->cellular_damage

Fig. 3: Postulated metabolic activation and toxicity pathway.

Further research is required to identify the specific cellular signaling pathways that are modulated by this compound and its metabolites to fully understand its toxicological profile. This includes investigating potential interactions with key signaling molecules and pathways involved in cell cycle control, apoptosis, and DNA repair.

References

The Chemical Reactivity of 4-Chloro-2-nitrotoluene: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Synthesis, Key Reactions, and Applications for Researchers, Scientists, and Drug Development Professionals.

4-Chloro-2-nitrotoluene is a versatile aromatic organic compound that serves as a crucial intermediate in the synthesis of a wide range of commercially significant molecules, including dyes, agrochemicals, and pharmaceuticals.[1][2] Its chemical reactivity is primarily dictated by the interplay of three functional groups attached to the toluene (B28343) core: a chloro group, a nitro group, and a methyl group. This guide provides a detailed overview of its synthesis, core reactive properties, and experimental protocols relevant to its application in research and development.

Physicochemical and Spectroscopic Data

This compound is a pale yellow crystalline solid at room temperature.[1] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol (B145695) and acetone.[1][3] Key physical and spectroscopic data are summarized below for reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
CAS Number 89-59-8[1]
Appearance Pale yellow to off-white crystalline solid[1]
Melting Point 34 - 38 °C[4]
Boiling Point 239-240 °C (at 718 mmHg)[4]
Water Solubility 109 mg/L (at 20 °C)[5]
Density 1.2559 g/cm³ (at 80/4 °C)[5]

Table 2: Spectroscopic Data for this compound

SpectroscopyData (Peak Assignments)Reference(s)
¹H NMR (CDCl₃, 300MHz) δ 7.96 (1H, d, J=2.2Hz, H3), 7.47 (1H, dd, J=8.2Hz, J=2.2Hz, H5), 7.29 (1H, d, J=8.2Hz, H6), 2.57 (3H, s, CH₃)[1]
¹³C NMR (CDCl₃, 75MHz) δ 149.35, 133.81, 133.01, 132.39, 132.02, 124.67, 19.95[1]
Infrared (IR) 1556 (C=C aromatic), 1521 (asymmetric NO₂), 1481, 1451 (C=C aromatic), 1347 (symmetric NO₂) cm⁻¹[1]
Mass Spectrometry (EI) Molecular Ion (M⁺): 171 m/z[6]

Synthesis of this compound

The most common industrial method for synthesizing this compound is the electrophilic nitration of 4-chlorotoluene (B122035).[1] This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the methyl group (ortho-, para-directing) and the chloro group (ortho-, para-directing) lead to the formation of isomeric products. The primary product is this compound, with 4-Chloro-3-nitrotoluene formed as a significant byproduct.[1][7]

Synthesis_Workflow Reactants 4-Chlorotoluene + Nitrating Mixture (HNO₃/H₂SO₄) ReactionVessel Nitration Reaction (50-55°C, 2h) Reactants->ReactionVessel Workup Aqueous Workup (Quench with H₂O) ReactionVessel->Workup Reaction Mixture Extraction Solvent Extraction (e.g., CHCl₃) Workup->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Organic Phases Purification Column Chromatography or Vacuum Distillation Drying->Purification Product This compound (Yield: ~65% of isomer mix) Purification->Product Byproduct 4-Chloro-3-nitrotoluene (~35% of isomer mix) Purification->Byproduct

Caption: Synthesis and purification workflow for this compound.

Experimental Protocol: Synthesis via Nitration[1]
  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, disperse 4-chlorotoluene (39.5 mmol) in water (3.3 mL).

  • Addition of Nitrating Agent: While stirring, slowly add a pre-mixed solution of 65% nitric acid (3.0 mL) and 96% sulfuric acid (13.2 mL) dropwise. Maintain the internal temperature between 50-55°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 55°C for 2 hours.

  • Quenching and Extraction: Cool the reaction mixture and add 50 mL of water. Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of chloroform (B151607) (CHCl₃).

  • Workup: Collect the organic phases and dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography or vacuum distillation to separate the isomers. The typical reported yield for the 2-nitro isomer is around 49.2% after purification.[1]

Core Chemical Reactivity

The reactivity of this compound is a composite of the properties of its functional groups, which activate the molecule towards several key transformations.

Chemical_Reactivity cluster_0 Reactions at Chlorine (C4) cluster_1 Reactions at Nitro Group (C2) cluster_2 Reactions at Methyl Group (C1) Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nu⁻ Suzuki Suzuki Coupling Start->Suzuki R-B(OH)₂ Pd catalyst Reduction Reduction Start->Reduction [H] Oxidation Oxidation Start->Oxidation [O] Product1 Product1 SNAr->Product1 4-Nu-2-nitrotoluene Product2 Product2 Suzuki->Product2 4-R-2-nitrotoluene Product3 Product3 Reduction->Product3 4-Chloro-2-aminotoluene Product4 Product4 Oxidation->Product4 4-Chloro-2-nitrobenzoic acid

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the para position where the chlorine atom is located. This makes the chloro group a good leaving group in SNAr reactions.[3] Strong nucleophiles, such as amines, alkoxides, and thiolates, can readily displace the chlorine atom. This reactivity is fundamental to its use in building more complex molecules for pharmaceuticals and dyes.

Experimental Protocol: General Amination

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or DMF.

  • Reagents: Add the desired primary or secondary amine (1.0-1.5 eq) and a base like potassium carbonate (K₂CO₃) if necessary.

  • Reaction: Heat the mixture to reflux (or use microwave irradiation for accelerated reaction times) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture and remove the solvent under reduced pressure. If the product precipitates, it can be collected by filtration. Otherwise, the residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over an anhydrous salt.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, yielding 4-chloro-2-toluidine. This transformation is a critical step in the synthesis of many dye and pigment precursors.[2] Common reduction methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl).[3][8]

Experimental Protocol: Reduction with Iron/HCl [8]

  • Setup: To a flask equipped with a reflux condenser, add iron powder (approx. 3 eq) and a dilute aqueous solution of hydrochloric acid.

  • Reaction: Heat the iron slurry to reflux. Slowly add a solution of this compound (1.0 eq) in ethanol or acetic acid to the boiling mixture.

  • Monitoring: Continue refluxing until the reaction is complete, which can be monitored by the disappearance of the yellow color of the starting material or by TLC analysis.

  • Workup: Cool the reaction mixture and make it basic with an aqueous solution of sodium hydroxide (B78521) or sodium carbonate to precipitate iron salts.

  • Isolation: The product can be isolated by steam distillation or by filtering the mixture through celite, followed by extraction of the filtrate with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The solvent is removed from the combined organic extracts to yield the crude amine, which can be further purified by distillation or crystallization.

Oxidation of the Methyl Group

The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid, to produce 4-chloro-2-nitrobenzoic acid.[9] This derivative is another valuable intermediate in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

As an aryl halide, this compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This reaction allows for the formation of a new carbon-carbon bond at the C4 position by coupling with an organoboron reagent, providing access to a wide range of biaryl derivatives.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 eq).

  • Solvent: Add a suitable solvent system, often a mixture like toluene/ethanol/water or dioxane/water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically between 80-110°C. Microwave-assisted protocols can significantly shorten reaction times.[12]

  • Monitoring: Track the reaction's progress by TLC or GC-MS.

  • Workup: After completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous salt, and concentrate. Purify the residue by column chromatography to isolate the coupled product.

Applications in Drug Development

The synthetic versatility of this compound makes it a valuable starting material in medicinal chemistry. It is notably used in the synthesis of:

  • NMDA-glycine antagonists: It is a key reagent for synthesizing tricyclic indole-2-carboxylic acids, which are potent antagonists at the glycine (B1666218) site of the NMDA receptor and have potential applications in treating neurological disorders.[4]

  • COX-2 inhibitors: This compound is also an intermediate in the preparation of certain nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively target the COX-2 enzyme.[4]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is considered toxic if swallowed, inhaled, or in contact with skin, and it can cause serious eye and skin irritation.[8][13] Always handle this compound in a well-ventilated fume hood, wearing personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1]

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 4-chloro-2-nitrotoluene, a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] This document details the regioselectivity of these reactions, governed by the interplay of the directing effects of the chloro, nitro, and methyl substituents. Detailed experimental protocols, quantitative data on product distribution, and mechanistic insights are presented to aid researchers in the strategic design and optimization of synthetic pathways involving this versatile molecule.

Introduction

This compound is an aromatic compound characterized by a benzene (B151609) ring substituted with a methyl group, a chlorine atom, and a nitro group.[1] Its utility as a precursor in organic synthesis stems from the potential for further functionalization of the aromatic ring through electrophilic substitution reactions. The existing substituents profoundly influence the rate and orientation of incoming electrophiles, making a thorough understanding of these effects paramount for achieving desired synthetic outcomes. This guide explores key electrophilic substitution reactions of this compound, including nitration, halogenation, and sulfonation, with a focus on experimental methodologies and product distributions.

Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on the this compound ring is determined by the cumulative electronic and steric effects of the three existing substituents:

  • Methyl Group (-CH₃): An activating, ortho, para-directing group due to its electron-donating inductive effect.

  • Chloro Group (-Cl): A deactivating, ortho, para-directing group. Its inductive electron-withdrawing effect deactivates the ring, while its electron-donating resonance effect directs incoming electrophiles to the ortho and para positions.

  • Nitro Group (-NO₂): A strongly deactivating, meta-directing group due to its potent electron-withdrawing inductive and resonance effects.

The interplay of these directing effects dictates the position of substitution. The available positions for substitution are C3, C5, and C6. The directing influences are summarized in the diagram below.

G cluster_0 This compound cluster_1 Directing Effects cluster_2 Predicted Substitution Sites C1 C-CH₃ C2 C-NO₂ C3 C-H C4 C-Cl Position3 Position 3 (Less Favored) C3->Position3 C5 C-H C6 C-H Position5 Position 5 (Sterically Hindered) C5->Position5 Position6 Position 6 (Strongly Favored) C6->Position6 Methyl Methyl (-CH₃) (ortho, para-director) Methyl->C6 ortho Chloro Chloro (-Cl) (ortho, para-director) Chloro->C5 ortho Nitro Nitro (-NO₂) (meta-director) Nitro->C6 meta

Directing effects of substituents on this compound.

Based on the additive effects, the C6 position is the most activated for electrophilic attack, being ortho to the methyl group and meta to the nitro group. The C3 and C5 positions are generally less favored.

Key Electrophilic Substitution Reactions

Nitration

Further nitration of this compound leads to the formation of dinitro derivatives. The commercial production of mononitrochlorotoluenes often results in small quantities of dinitrochlorotoluene byproducts, indicating that the reaction proceeds under typical nitrating conditions.[2] The primary product of a subsequent nitration is 4-chloro-2,6-dinitrotoluene, where the incoming nitro group is directed to the C6 position.

Experimental Protocol: Synthesis of 4-Chloro-2,6-dinitrotoluene

  • Reagents:

    • This compound

    • Fuming Nitric Acid (98%)

    • Concentrated Sulfuric Acid (98%)

  • Procedure:

    • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid to this compound while maintaining the temperature below 10°C with an ice bath.

    • Slowly add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 30°C.

    • After the addition is complete, continue stirring at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The solid product that precipitates is collected by filtration, washed with cold water until neutral, and then dried.

    • Recrystallization from ethanol (B145695) can be performed for further purification.

Reaction Product Reagents Conditions Yield Reference
Nitration4-Chloro-2,6-dinitrotolueneHNO₃, H₂SO₄10-30°CModerate to High[2]
Halogenation (Chlorination)

The chlorination of this compound has been reported to yield 2,6-dichloro-4-nitrotoluene. This reaction further substitutes a chlorine atom onto the aromatic ring, directed to the C6 position.

Experimental Protocol: Synthesis of 2,6-Dichloro-4-nitrotoluene

This synthesis can be achieved by the chlorination of p-nitrotoluene, where 2,6-dichloro-4-nitrotoluene is a significant product.[3] A direct, high-yield synthesis from this compound is less commonly detailed in readily available literature but is theoretically sound. A patent describes the chlorination of 2-chloro-4-nitrotoluene (B140621) to give 2,6-dichloro-4-nitrotoluene in the presence of iodine, though it notes the formation of side-chain chlorinated by-products.[4]

  • Reagents:

    • This compound

    • Chlorine gas (Cl₂)

    • Lewis Acid Catalyst (e.g., FeCl₃, AlCl₃, or Iodine)

  • Procedure:

    • Dissolve this compound in a suitable inert solvent (e.g., carbon tetrachloride or without a solvent).

    • Add the Lewis acid catalyst to the solution.

    • Bubble chlorine gas through the stirred mixture at a controlled rate. The reaction is typically carried out at a slightly elevated temperature (e.g., 50-70°C).

    • Monitor the reaction progress by gas chromatography (GC).

    • Upon completion, the reaction mixture is cooled and washed with water, followed by a dilute solution of sodium bisulfite to remove excess chlorine and iodine.

    • The organic layer is then washed with a sodium bicarbonate solution and water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

    • The crude product can be purified by distillation or recrystallization.

Reaction Product Reagents Conditions Yield Reference
Chlorination2,6-Dichloro-4-nitrotolueneCl₂, Lewis Acid (e.g., I₂)50-100°CNot specified[4]
Sulfonation

The sulfonation of this compound is expected to introduce a sulfonic acid group (-SO₃H) at the C6 position. This is based on the directing effects of the existing substituents.

Experimental Protocol: Synthesis of this compound-6-sulfonic acid

  • Reagents:

    • This compound

    • Fuming Sulfuric Acid (Oleum, with 20-30% free SO₃)

  • Procedure:

    • In a flask equipped with a stirrer and a thermometer, carefully add this compound to fuming sulfuric acid at room temperature with stirring.

    • Heat the reaction mixture to 80-100°C and maintain this temperature for several hours.

    • Monitor the reaction by taking aliquots and analyzing them (e.g., by HPLC) to determine the disappearance of the starting material.

    • After the reaction is complete, cool the mixture and carefully pour it onto ice.

    • The sulfonic acid product may precipitate and can be collected by filtration. If it remains in solution, it can be isolated as a salt (e.g., by adding NaCl to salt out the sodium sulfonate).

    • The product should be washed with a saturated brine solution and dried.

Reaction Product Reagents Conditions Yield Reference
SulfonationThis compound-6-sulfonic acidFuming H₂SO₄ (Oleum)80-100°CNot specifiedGeneral Procedure
Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions on this compound are generally expected to be challenging. The presence of the strongly deactivating nitro group makes the aromatic ring significantly less nucleophilic, thus hindering the reaction with the electrophile. The Lewis acid catalyst (e.g., AlCl₃) can also form a complex with the nitro group, further deactivating the ring and inhibiting the reaction.[5] Therefore, Friedel-Crafts reactions with this compound are typically not feasible under standard conditions. More forcing conditions could lead to decomposition or unwanted side reactions.

Experimental Workflows

The general workflow for performing an electrophilic substitution reaction on this compound and isolating the product is depicted below.

G start Start: this compound + Electrophilic Reagent reaction Reaction Vessel (Controlled Temperature & Stirring) start->reaction workup Quenching (e.g., with ice water) reaction->workup extraction Extraction with Organic Solvent workup->extraction washing Washing (e.g., with water, brine) extraction->washing drying Drying of Organic Layer (e.g., with Na₂SO₄) washing->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Recrystallization or Chromatography) evaporation->purification product Final Product purification->product

General workflow for electrophilic substitution reactions.

Conclusion

The electrophilic substitution reactions of this compound are governed by the strong directing effects of its substituents, with the incoming electrophile predominantly adding to the C6 position. While nitration and halogenation are feasible and lead to the corresponding 2,6-disubstituted products, sulfonation requires harsh conditions, and Friedel-Crafts reactions are generally not viable due to the deactivating nature of the nitro group. The experimental protocols and data presented in this guide provide a valuable resource for chemists working on the synthesis of complex molecules derived from this important intermediate. Careful control of reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of byproducts.

References

An In-depth Technical Guide to 4-Chloro-2-nitrotoluene: History, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-nitrotoluene is a key chemical intermediate with significant applications in the synthesis of dyes, pigments, and pharmaceuticals.[1] This technical guide provides a comprehensive overview of its history, discovery, detailed synthesis protocols, and key chemical reactions. Quantitative data on its physical and chemical properties are presented in a structured format, and its primary applications, particularly in drug development, are discussed. This document is intended to be a valuable resource for researchers and professionals working with this versatile compound.

Introduction

This compound, with the chemical formula C₇H₆ClNO₂, is a yellow crystalline solid that serves as a crucial building block in organic synthesis.[2] Its molecular structure, featuring a toluene (B28343) backbone substituted with a chlorine atom and a nitro group, imparts a unique reactivity that is leveraged in various industrial processes. This guide delves into the fundamental aspects of this compound, from its early discovery to its contemporary applications.

History and Discovery

The synthesis of chloronitrotoluene isomers dates back to the late 19th century. The primary method for the preparation of this compound and its isomer, 4-chloro-3-nitrotoluene, has historically been the nitration of p-chlorotoluene. In 1886, Goldschmidt and Honig reported the formation of both isomers by treating p-chlorotoluene with a mixture of nitric acid and sulfuric acid. Around the same period, an alternative synthesis was described by Beilstein and Kuhlberg, who prepared this compound by the diazotization of 2-nitro-4-aminotoluene, followed by the replacement of the amino group with chlorine.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Appearance White or Colorless to Yellow powder/lump/clear liquid[3]
Melting Point 34-38 °C
Boiling Point 239-240 °C at 718 mmHg
Flash Point 120 °C (closed cup)
Solubility Insoluble in water; soluble in most organic solvents[4]
CAS Number 89-59-8

Synthesis of this compound

The most common method for the synthesis of this compound is the nitration of 4-chlorotoluene (B122035) using a mixed acid solution. This reaction typically yields a mixture of this compound and 4-chloro-3-nitrotoluene, with the former being the major product.[5][6]

Experimental Protocol: Nitration of 4-Chlorotoluene

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • 4-Chlorotoluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65%)

  • Ice

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, carefully add a cooled mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Cool the flask in an ice bath to maintain a temperature between 0 and 5 °C.

  • Slowly add 4-chlorotoluene dropwise from the dropping funnel to the stirred acid mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours to allow the reaction to go to completion.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and again with water until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • The resulting crude product is a mixture of this compound and 4-chloro-3-nitrotoluene. The isomers can be separated by fractional distillation under reduced pressure.[5]

Synthesis Pathway

The following diagram illustrates the synthesis of this compound from 4-chlorotoluene.

G 4-Chlorotoluene 4-Chlorotoluene Reaction Nitration 4-Chlorotoluene->Reaction Nitrating Mixture HNO3 / H2SO4 Nitrating Mixture->Reaction Product Mixture This compound (Major Product) & 4-Chloro-3-nitrotoluene Reaction->Product Mixture Purification Fractional Distillation Product Mixture->Purification Final Product This compound Purification->Final Product

Caption: Synthesis of this compound.

Key Chemical Reactions

This compound undergoes several important chemical transformations, making it a versatile intermediate.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, forming 4-chloro-2-aminotoluene. This reaction is a critical step in the synthesis of various dyes and pharmaceuticals.

Nucleophilic Aromatic Substitution

The chlorine atom can be displaced by strong nucleophiles, although the reaction conditions are typically harsh due to the deactivating effect of the nitro group at the ortho position.

Oxidation of the Methyl Group

The methyl group can be oxidized to a carboxylic acid, yielding 4-chloro-2-nitrobenzoic acid, another valuable synthetic intermediate.

Reaction Pathways

The diagram below outlines the key chemical reactions of this compound.

G start This compound reduction Reduction (e.g., Fe/HCl) start->reduction [H] oxidation Oxidation (e.g., KMnO4) start->oxidation [O] substitution Nucleophilic Aromatic Substitution (e.g., Nu-) start->substitution Nu- product1 4-Chloro-2-aminotoluene reduction->product1 product2 4-Chloro-2-nitrobenzoic acid oxidation->product2 product3 Substituted Product substitution->product3

Caption: Key Reactions of this compound.

Applications in Drug Development and Industry

This compound is a vital precursor in several industrial applications:

  • Pharmaceuticals: It serves as a starting material in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is used in the production of NMDA-glycine antagonists and COX-2 inhibitors.[5][7]

  • Dyes and Pigments: It is a key intermediate in the manufacturing of certain azo dyes and indigo (B80030) dyes.[1][7]

  • Agrochemicals: The compound is also utilized in the synthesis of some herbicides and other crop protection chemicals.[1]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2][8][9] Prolonged or repeated exposure may cause damage to organs.[2][10]

Recommended Handling Practices:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.[2]

Conclusion

This compound is a compound with a rich history and continued importance in the chemical industry. Its straightforward synthesis and versatile reactivity make it an indispensable building block for a wide range of valuable products, particularly in the pharmaceutical and dye sectors. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development.

References

An In-depth Technical Guide to the Industrial Production of 4-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the industrial-scale synthesis of 4-Chloro-2-nitrotoluene, a key intermediate in the manufacturing of pharmaceuticals, dyes, and agrochemicals. The document details the primary synthetic route, purification methodologies, and presents quantitative data and experimental protocols relevant to its production.

Core Synthesis: Nitration of 4-Chlorotoluene (B122035)

The principal industrial method for producing this compound is the electrophilic aromatic substitution of 4-chlorotoluene using a mixed acid nitrating agent. This reaction yields a mixture of isomers, primarily this compound and 4-Chloro-3-nitrotoluene.

The reaction mechanism involves the in-situ formation of the nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The nitronium ion then acts as an electrophile, attacking the electron-rich aromatic ring of 4-chlorotoluene. The methyl (-CH₃) and chloro (-Cl) substituents on the ring direct the position of the incoming nitro (-NO₂) group.

Reaction Scheme

ReactionScheme Reaction Scheme for the Nitration of 4-Chlorotoluene cluster_reactants Reactants cluster_products Products 4-Chlorotoluene 4-Chlorotoluene Reaction + 4-Chlorotoluene->Reaction Mixed Acid HNO₃ / H₂SO₄ Mixed Acid->Reaction This compound This compound 4-Chloro-3-nitrotoluene 4-Chloro-3-nitrotoluene Water H₂O Reaction->this compound Reaction->4-Chloro-3-nitrotoluene Reaction->Water IndustrialWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants 4-Chlorotoluene Nitrating Acid Nitration Nitration Reaction (15-20°C, 4-5h) Reactants->Nitration Quenching Water Quenching Nitration->Quenching Washing Washing (Water, Soda Ash) Quenching->Washing CrudeProduct Crude Isomer Mixture Washing->CrudeProduct Distillation Fractional Distillation CrudeProduct->Distillation Crystallization_2_nitro Crystallization of This compound Distillation->Crystallization_2_nitro Lower Boiling Fraction Crystallization_3_nitro Crystallization of 4-Chloro-3-nitrotoluene Distillation->Crystallization_3_nitro Higher Boiling Fraction FinalProduct_2_nitro Pure this compound Crystallization_2_nitro->FinalProduct_2_nitro Byproduct_3_nitro 4-Chloro-3-nitrotoluene Crystallization_3_nitro->Byproduct_3_nitro IsomerSeparation CrudeMixture Crude Mixture (~65% this compound ~35% 4-Chloro-3-nitrotoluene) Distillation Fractional Distillation CrudeMixture->Distillation Fraction1 Distillate (Enriched in this compound) Distillation->Fraction1 Lower Boiling Point Residue1 Residue (Enriched in 4-Chloro-3-nitrotoluene) Distillation->Residue1 Higher Boiling Point Crystallization1 Crystallization (Cooling) Fraction1->Crystallization1 Crystallization2 Crystallization (Cooling) Residue1->Crystallization2 Product Pure this compound Crystallization1->Product Solid MotherLiquor Mother Liquor Crystallization1->MotherLiquor Liquid Byproduct 4-Chloro-3-nitrotoluene Crystallization2->Byproduct MotherLiquor->Crystallization2

environmental fate of 4-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate of 4-Chloro-2-nitrotoluene

Introduction

This compound (CAS No. 89-59-8) is a halogenated nitroaromatic compound. It primarily serves as an intermediate in the synthesis of dyes, pigments, agrochemicals, and pharmaceuticals.[1][2] Its industrial production and use can lead to its release into the environment, necessitating a thorough understanding of its environmental fate and transport to assess potential risks to ecosystems and human health. This document provides a comprehensive technical overview of the environmental behavior of this compound, intended for researchers, scientists, and environmental professionals.

Physical and Chemical Properties

The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. These properties for this compound are summarized in the table below. The compound is a solid at room temperature with low water solubility, which influences its distribution in soil and water systems.[1][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₆ClNO₂[3]
Molecular Weight 171.58 g/mol
Appearance Light yellow crystalline solid[1][4]
Melting Point 34 - 38 °C[3][4]
Boiling Point 239 - 240 °C (at 718 mmHg)[3]
Water Solubility 109 mg/L (at 20 °C)[3]
Vapor Pressure 0.0651 mmHg (at 25 °C)[3]
Log Kₒw (Octanol-Water Partition Coefficient) 3.247 (Estimated for isomer 2-Chloro-4-nitrotoluene)[5]
Kₒc (Soil Organic Carbon-Water (B12546825) Partition Coefficient) ~1391 (Estimated for isomer 2-Chloro-4-nitrotoluene)[5]

Environmental Fate and Transport

The persistence and movement of this compound in the environment are determined by a combination of abiotic and biotic processes, including degradation, sorption, and volatilization.

Abiotic Degradation

Abiotic degradation involves non-biological processes such as photolysis and hydrolysis.

  • Hydrolysis : Due to its chemical structure, this compound is not expected to undergo significant hydrolysis under typical environmental pH conditions.[5]

Biotic Degradation

Biodegradation is a key process for the removal of many organic contaminants from the environment.

  • Persistence : Chlorinated nitroaromatic compounds are generally more resistant to microbial degradation than their non-chlorinated counterparts due to the presence of both electron-withdrawing chloro and nitro groups.[7] this compound is considered not readily biodegradable and may persist in the environment.[1]

  • Degradation Pathways : While specific pathways for this compound are not extensively documented, degradation is likely to proceed via mechanisms observed for similar compounds like 4-nitrotoluene (B166481) and other chloronitrobenzenes.[7][8] Two primary initial steps are plausible:

    • Oxidation of the Methyl Group : Aerobic bacteria, such as Pseudomonas species, can initiate the degradation of 4-nitrotoluene by oxidizing the methyl group to form 4-nitrobenzyl alcohol, which is then converted to 4-nitrobenzoate.[8]

    • Reduction of the Nitro Group : A common pathway for nitroaromatic compounds involves the enzymatic reduction of the nitro group to a hydroxylamino or amino group.[7][8][9] For instance, Mycobacterium sp. can convert 4-nitrotoluene to 4-hydroxylaminotoluene under anaerobic conditions.[9] The resulting amino- or hydroxylamino-chlorotoluene can then undergo further degradation, potentially leading to ring cleavage.

A proposed degradation pathway, based on these analogous reactions, is visualized below.

G cluster_main Proposed Biodegradation Pathway for this compound cluster_oxidation Oxidative Pathway cluster_reduction Reductive Pathway CNT This compound CNA 4-Chloro-2-nitrobenzyl alcohol CNT->CNA Monooxygenase HACT 4-Chloro-2-hydroxyl- aminotoluene CNT->HACT Nitroreductase CND 4-Chloro-2-nitro- benzaldehyde CNA->CND Dehydrogenase CNB 4-Chloro-2-nitro- benzoic acid CND->CNB Dehydrogenase Intermediates1 Further Degradation (e.g., Ring Fission) CNB->Intermediates1 ACT 4-Chloro-2-aminotoluene (2-Amino-4-chlorotoluene) HACT->ACT Intermediates2 Further Degradation (e.g., Ring Fission) ACT->Intermediates2

Proposed microbial degradation pathways for this compound.

Mobility and Transport
  • Soil Mobility : The mobility of organic compounds in soil is often predicted using the soil organic carbon-water partition coefficient (Kₒc).[10][11] A high Kₒc value indicates strong adsorption to soil organic matter and thus low mobility.[11] For the isomer 2-chloro-4-nitrotoluene (B140621), the estimated Kₒc is approximately 1,391, which suggests slow mobility in soil.[5] Therefore, this compound is expected to be moderately to immobile in soil, with a tendency to partition to soil and sediment rather than remain in pore water.

  • Volatilization : The tendency of a chemical to move from water to air is described by its Henry's Law constant. While a specific value for this compound is not available, data for the related isomer 2-chloro-4-nitrotoluene suggest that volatilization from water can be an environmentally significant fate process, with an estimated volatilization half-life of about 32 hours from a model river.[5] Volatilization from dry soil surfaces is expected to be slow.[6]

Bioaccumulation
  • Bioaccumulation Potential : The potential for a chemical to accumulate in living organisms can be estimated from its octanol-water partition coefficient (log Kₒw). A log Kₒw value greater than 3 generally indicates a potential for bioaccumulation. The estimated log Kₒw for the isomer 2-chloro-4-nitrotoluene is 3.247.[5]

  • Bioconcentration Factor (BCF) : Based on this log Kₒw, the bioconcentration factor (BCF) for 2-chloro-4-nitrotoluene is estimated to be around 173.[5] This value suggests that bioaccumulation in aquatic organisms may be an important environmental consideration.[5]

Experimental Protocols

Investigating the involves specific experimental and analytical methods.

Biodegradation Assessment Protocol

A common method to assess biodegradability is the OECD 301 test series (Ready Biodegradability). A typical protocol involves:

  • Inoculum Preparation : Use of an activated sludge from a domestic wastewater treatment plant as the microbial source.

  • Test Setup : A defined concentration of this compound is added as the sole carbon source to a mineral salts medium inoculated with the sludge.

  • Incubation : The test vessels are incubated under aerobic conditions at a constant temperature (e.g., 20-25°C) in the dark for 28 days.

  • Monitoring : The degradation is monitored by measuring parameters such as dissolved organic carbon (DOC) removal, biochemical oxygen demand (BOD), or direct analysis of the parent compound concentration over time using techniques like HPLC or GC-MS.

  • Data Analysis : The percentage of degradation is calculated based on the parameter measured. Abiotic controls (sterile) are run in parallel to account for non-biological loss.

Soil Sorption (Kₒc) Determination Protocol

The soil organic carbon-water partition coefficient (Kₒc) is typically determined using a batch equilibrium method (OECD Guideline 106).

  • Soil Selection : A minimum of three different soil types with varying organic carbon content and texture are selected.

  • Solution Preparation : A solution of this compound is prepared in a 0.01 M CaCl₂ solution, which acts as a background electrolyte.

  • Equilibration : Known masses of soil are equilibrated with known volumes of the chemical solution in sealed containers. The containers are agitated at a constant temperature until equilibrium is reached (typically 24 hours).

  • Phase Separation : The solid and aqueous phases are separated by centrifugation.

  • Analysis : The concentration of this compound remaining in the aqueous phase is measured by HPLC or GC. The amount sorbed to the soil is calculated by mass balance.

  • Calculation : The soil-water distribution coefficient (Kd) is calculated for each soil. The Kₒc is then determined by normalizing Kd to the organic carbon content of the respective soil (Kₒc = (Kd / %OC) * 100).

G cluster_workflow Experimental Workflow: Biodegradation Assessment A Prepare Mineral Salts Medium B Add this compound (Test Substance) A->B C Inoculate with Activated Sludge B->C D Incubate for 28 days (Aerobic, Dark, 22°C) C->D E Collect Samples at Intervals D->E F Analyze Samples (e.g., HPLC, GC-MS) for Parent Compound E->F G Analyze Abiotic Control Samples E->G H Calculate Percentage Degradation F->H G->H

Workflow for assessing the aerobic biodegradation of a test substance.

Analytical Methods

The detection and quantification of this compound in environmental matrices (water, soil) are crucial for fate studies.

  • Sample Preparation : Extraction is a critical first step. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used. For soil and sediment, methods like Soxhlet extraction or pressurized liquid extraction (PLE) are common.

  • Analysis : High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for analysis. Gas Chromatography (GC) coupled with detectors such as an Electron Capture Detector (ECD), a Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS) provides high sensitivity and specificity for nitroaromatic compounds.[12]

Conclusion

This compound is expected to be a persistent compound in the environment. Its primary fate is influenced by slow atmospheric photodegradation, potential for volatilization from water, and strong sorption to soil and sediment, which limits its mobility. While it is resistant to rapid biodegradation, microbial degradation can occur, likely proceeding through oxidative or reductive pathways. The compound's log Kₒw suggests a potential for bioaccumulation in aquatic organisms. Due to its persistence and potential for bioaccumulation, releases of this compound into the environment should be carefully managed.

References

Biodegradation of 4-Chloro-2-nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-nitrotoluene (4C2NT) is a halogenated nitroaromatic compound, the environmental fate of which is of significant interest due to the recognized toxicity and persistence of this class of chemicals. Microbial biodegradation presents a promising and environmentally sustainable approach for the remediation of sites contaminated with such compounds. This technical guide provides a comprehensive overview of the microbial degradation of this compound, drawing upon established pathways for structurally similar molecules to propose a putative catabolic route. This document details the key microorganisms and enzymes likely involved, presents quantitative data from related compound studies, and provides detailed experimental protocols to guide further research in this area. Visualizations of the proposed metabolic pathway and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction

Chlorinated and nitrated aromatic compounds are widely used in various industrial processes, including the synthesis of pesticides, dyes, and pharmaceuticals. Their release into the environment, either accidentally or through improper disposal, poses a significant ecological threat due to their inherent toxicity and recalcitrance. This compound (4C2NT) is one such compound whose biodegradation has not been extensively studied. However, by examining the microbial catabolism of related molecules like 4-nitrotoluene (B166481), 2-nitrotoluene, and chlorinated nitrophenols, we can infer the likely enzymatic strategies and metabolic pathways involved in its breakdown. This guide synthesizes the current knowledge on the biodegradation of analogous compounds to provide a foundational understanding and practical framework for the study of 4C2NT degradation.

Proposed Biodegradation Pathway of this compound

Based on the established microbial degradation pathways of 4-nitrotoluene and other related compounds, two primary initial lines of enzymatic attack on the this compound molecule are proposed: oxidation of the methyl group and reduction of the nitro group.

Pathway I: Initial Oxidation of the Methyl Group

This pathway is analogous to the well-documented degradation of 4-nitrotoluene by various Pseudomonas species.[1][2] The initial steps involve the sequential oxidation of the methyl group to a carboxylic acid.

  • Oxidation to 4-Chloro-2-nitrobenzyl Alcohol: The degradation is likely initiated by a monooxygenase that hydroxylates the methyl group of 4C2NT to form 4-chloro-2-nitrobenzyl alcohol.

  • Oxidation to 4-Chloro-2-nitrobenzaldehyde: The alcohol is then oxidized to the corresponding aldehyde, 4-chloro-2-nitrobenzaldehyde, by a dehydrogenase.

  • Oxidation to 4-Chloro-2-nitrobenzoic Acid: A subsequent oxidation step, also catalyzed by a dehydrogenase, converts the aldehyde to 4-chloro-2-nitrobenzoic acid.

  • Reductive Deamination and Dearomatization: The 4-chloro-2-nitrobenzoic acid is then likely subject to a series of reactions involving the reduction of the nitro group and subsequent removal of the amino group, leading to a chlorinated protocatechuate derivative. This intermediate would then undergo ring cleavage, eventually funneling the metabolites into central carbon metabolism.

Biodegradation_Pathway_Oxidation cluster_main Proposed Oxidative Pathway for this compound Degradation 4C2NT This compound Alcohol 4-Chloro-2-nitrobenzyl Alcohol 4C2NT->Alcohol Monooxygenase Aldehyde 4-Chloro-2-nitrobenzaldehyde Alcohol->Aldehyde Alcohol Dehydrogenase Acid 4-Chloro-2-nitrobenzoic Acid Aldehyde->Acid Aldehyde Dehydrogenase RingCleavage Ring Cleavage Intermediates Acid->RingCleavage Nitroreductase, Deaminase, etc. TCA TCA Cycle RingCleavage->TCA

Proposed oxidative degradation pathway of this compound.
Pathway II: Initial Reduction of the Nitro Group

An alternative pathway involves the initial reduction of the nitro group, a common strategy employed by various bacteria, including Rhodococcus species, for the degradation of nitroaromatic compounds.[2]

  • Reduction to 4-Chloro-2-aminotoluene: The nitro group of 4C2NT is reduced to an amino group by a nitroreductase, forming 4-chloro-2-aminotoluene.

  • Deamination and Hydroxylation: The resulting aminotoluene is likely subjected to deamination and hydroxylation, leading to the formation of a chloromethylcatechol.

  • Ring Cleavage: The catecholic intermediate then undergoes either ortho or meta ring cleavage catalyzed by a dioxygenase, a critical step in the breakdown of the aromatic ring. The resulting aliphatic acids are further metabolized and enter central metabolic pathways.

Biodegradation_Pathway_Reduction cluster_main Proposed Reductive Pathway for this compound Degradation 4C2NT This compound Amine 4-Chloro-2-aminotoluene 4C2NT->Amine Nitroreductase Catechol Chloromethylcatechol Amine->Catechol Deaminase/ Monooxygenase RingCleavage Ring Cleavage (meta or ortho) Catechol->RingCleavage Dioxygenase TCA TCA Cycle RingCleavage->TCA

Proposed reductive degradation pathway of this compound.

Key Microorganisms and Enzymes

Based on studies of related compounds, several microbial genera are likely candidates for the degradation of 4C2NT.

  • Pseudomonas : Species of this genus are well-known for their metabolic versatility and have been shown to degrade a wide range of aromatic compounds, including 4-nitrotoluene.[1] They often possess the mono- and dioxygenase enzymes required for the initial steps of degradation.

  • Rhodococcus : This genus is recognized for its ability to degrade recalcitrant compounds, including chlorinated and nitrated aromatics.[2] Rhodococcus species often utilize nitroreductases to initiate the degradation of nitroaromatic compounds.

  • Bacillus : Some Bacillus species have been identified as capable of transforming chlorinated nitroaromatic compounds.[3]

  • Microbial Consortia: In many environments, the complete mineralization of complex xenobiotics is achieved by the synergistic action of a microbial consortium, where different species carry out sequential steps of the degradation pathway.[4]

Key Enzymes:

  • Monooxygenases: Catalyze the initial hydroxylation of the methyl group.

  • Dehydrogenases: Involved in the sequential oxidation of the alcohol and aldehyde intermediates.

  • Nitroreductases: Catalyze the reduction of the nitro group to an amino group.

  • Dioxygenases: Crucial for the cleavage of the aromatic ring of catecholic intermediates.

  • Dehalogenases: Responsible for the removal of the chlorine substituent, a critical detoxification step.

Quantitative Data Summary

CompoundMicroorganismInitial ConcentrationDegradation Rate/EfficiencyOptimal ConditionsReference
4-NitrotoluenePseudomonas sp. strain 4NTNot specifiedUtilized as sole C, N, and energy sourceAerobic[1]
4-NitrotolueneRhodococcus pyridinivorans NT2400 mg/LComplete degradation within 120 hoursAerobic, pH 7.0, 30°C[2]
2-NitrotolueneMicrococcus sp. strain SMN-1Not specifiedUtilized as sole C and energy sourceAerobic[4]
4-Chloro-2-nitrophenol (B165678)Exiguobacterium sp. PMA0.5 mMComplete degradation within 44 hoursAerobic, pH 7.0, 30°C[5]
4-Chloro-2-nitrophenolPseudomonas sp. JHN0.6 mMBiotransformation observedCo-metabolic with glucose[3]

Experimental Protocols

The following are detailed methodologies adapted from studies on related compounds, which can be applied to investigate the biodegradation of this compound.

Isolation of 4C2NT-Degrading Microorganisms

This protocol is adapted from methods used for the isolation of bacteria capable of degrading other nitroaromatic compounds.[1]

  • Enrichment Culture:

    • Collect soil or water samples from a site with a history of industrial contamination.

    • Prepare a mineral salts medium (MSM) with the following composition (g/L): K₂HPO₄ (1.5), KH₂PO₄ (0.5), (NH₄)₂SO₄ (1.0), MgSO₄·7H₂O (0.2), NaCl (0.1), FeSO₄·7H₂O (0.01), CaCl₂·2H₂O (0.02). Adjust pH to 7.0.

    • Add this compound as the sole source of carbon and nitrogen at a concentration of 50-100 mg/L.

    • Inoculate 100 mL of the medium in a 250 mL flask with 1 g of soil or 1 mL of water sample.

    • Incubate at 30°C on a rotary shaker at 150 rpm.

    • After one week, transfer 10 mL of the culture to fresh medium and continue incubation. Repeat this transfer several times to enrich for 4C2NT-degrading microorganisms.

  • Isolation of Pure Cultures:

    • After several rounds of enrichment, serially dilute the culture and plate onto MSM agar (B569324) plates containing 4C2NT (100 mg/L) as the sole carbon source.

    • Incubate the plates at 30°C for 5-7 days.

    • Isolate distinct colonies and re-streak on fresh plates to ensure purity.

    • Characterize the isolates based on morphology, biochemical tests, and 16S rRNA gene sequencing.

Isolation_Workflow cluster_workflow Workflow for Isolation of 4C2NT-Degrading Bacteria Sample Contaminated Soil/Water Sample Enrichment Enrichment in MSM + 4C2NT Sample->Enrichment Transfer Serial Transfers Enrichment->Transfer Plating Plating on MSM Agar + 4C2NT Transfer->Plating Isolation Isolation of Pure Colonies Plating->Isolation Characterization Morphological, Biochemical, & 16S rRNA Analysis Isolation->Characterization

Workflow for isolating this compound degrading bacteria.
Biodegradation Assays

This protocol allows for the quantification of 4C2NT degradation by isolated microbial strains.

  • Growth and Degradation Studies:

    • Prepare 100 mL of MSM in 250 mL flasks.

    • Add 4C2NT to the desired final concentration (e.g., 50 mg/L).

    • Inoculate with a washed, overnight culture of the isolated strain to an initial OD₆₀₀ of 0.1.

    • Incubate at 30°C and 150 rpm.

    • Withdraw samples at regular intervals (e.g., 0, 4, 8, 12, 24, 48 hours).

    • Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

    • Analyze the concentration of 4C2NT and potential metabolites using High-Performance Liquid Chromatography (HPLC).

  • HPLC Analysis:

    • Centrifuge the collected samples to remove bacterial cells.

    • Filter the supernatant through a 0.22 µm filter.

    • Analyze the filtrate using a C18 reverse-phase HPLC column.

    • Use a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and water.

    • Detect 4C2NT and metabolites using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Quantify the compounds by comparing peak areas to a standard curve.

Identification of Metabolites

This protocol is essential for elucidating the biodegradation pathway.

  • Sample Preparation:

    • Grow the bacterial strain in the presence of 4C2NT as described in the biodegradation assay.

    • Collect culture supernatant at time points where intermediate metabolites are expected to be at their highest concentration.

    • Extract the metabolites from the supernatant using an organic solvent such as ethyl acetate.

    • Evaporate the solvent and redissolve the residue in a small volume of a suitable solvent (e.g., methanol).

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Analyze the extracted samples using a GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS).

    • Employ a temperature program to separate the compounds.

    • Identify the metabolites by comparing their mass spectra with libraries (e.g., NIST) and with authentic standards if available.

Conclusion

While the complete biodegradation pathway of this compound has yet to be fully elucidated, a comprehensive analysis of the degradation of structurally related compounds provides a strong foundation for proposing putative catabolic routes. The likely involvement of oxidative and reductive initial attacks by microorganisms such as Pseudomonas and Rhodococcus highlights promising avenues for future research. The experimental protocols detailed in this guide offer a practical framework for isolating and characterizing 4C2NT-degrading microorganisms, quantifying their degradation capabilities, and identifying the metabolic intermediates. A thorough understanding of these processes is crucial for the development of effective bioremediation strategies for environments contaminated with this and other halogenated nitroaromatic compounds. Further research focusing on the specific enzymes and genes involved in the degradation of this compound will be instrumental in advancing our ability to harness microbial metabolism for environmental cleanup.

References

Methodological & Application

Application Notes and Protocols: The Use of 4-Chloro-2-nitrotoluene in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-2-nitrotoluene is a versatile halogenated aromatic compound widely utilized as a crucial intermediate in organic synthesis.[1][2] While it has applications in the manufacturing of pharmaceuticals and agrochemicals, its primary role in coloration is as a precursor for the synthesis of azo dyes and pigments.[2] The compound itself is not a dye but is chemically transformed into a reactive intermediate for dye production.[2]

The typical synthetic pathway involves the reduction of the nitro group on this compound to a primary amine, forming 4-chloro-2-aminotoluene (also known as 2-amino-4-chlorotoluene or 4-chloro-2-methylbenzenamine). This amine then serves as the "diazo component" in a classic two-step diazotization and azo coupling reaction sequence to produce a variety of azo dyes.[3][4]

Core Synthesis Pathway: From Intermediate to Azo Dye

The conversion of this compound into an azo dye follows a well-established three-stage process. This workflow is fundamental to the production of many commercial colorants.

G cluster_workflow General Synthesis Workflow A This compound (Starting Material) B 4-Chloro-2-aminotoluene (Diazo Component Precursor) A->B Step 1: Reduction C Diazonium Salt (Reactive Intermediate) B->C Step 2: Diazotization D Azo Dye / Pigment (Final Product) C->D Step 3: Azo Coupling E Coupling Component (e.g., Naphthol derivative) E->D

Caption: General workflow for azo dye synthesis from this compound.

  • Reduction: The nitro group (-NO₂) of this compound is reduced to a primary amino group (-NH₂).

  • Diazotization: The resulting amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at 0-5°C, to form a highly reactive diazonium salt.[5]

  • Azo Coupling: The diazonium salt, an electrophile, is reacted with an electron-rich coupling component (e.g., phenols, naphthols, or aromatic amines) to form the stable azo compound, which is characterized by the nitrogen-nitrogen double bond (-N=N-) chromophore.[4]

Application Example: Synthesis of C.I. Pigment Red 7

A prominent commercial pigment synthesized from a this compound-derived intermediate is C.I. Pigment Red 7 (C.I. 12420).[3] This single azo pigment is used in coatings, printing inks, and for coloring paper and cosmetics.[3] The synthesis involves the diazotization of 4-chloro-2-methylbenzenamine and its subsequent coupling with N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide.[3][6]

G cluster_reaction Synthesis of C.I. Pigment Red 7 Reactant1 4-Chloro-2-aminotoluene (Diazo Component) Intermediate Diazonium Salt Reactant1->Intermediate NaNO₂, HCl 0-5 °C Reactant2 N-(4-chloro-2-methylphenyl)- 3-hydroxy-2-naphthamide (Coupling Component) Product C.I. Pigment Red 7 Reactant2->Product Coupling Intermediate->Product

Caption: Reaction scheme for the synthesis of C.I. Pigment Red 7.

Data Presentation

Quantitative data for the key compounds are summarized below for reference.

Table 1: Properties of Starting Material

Property Value Reference
Compound Name This compound
CAS Number 89-59-8
Molecular Formula C₇H₆ClNO₂ [1]
Appearance Pale yellow to off-white solid [1]
Melting Point 52-54 °C [1]

| Boiling Point | 257-259 °C |[1] |

Table 2: Properties of C.I. Pigment Red 7

Property Value Reference
C.I. Name Pigment Red 7 [3]
C.I. Number 12420 [3][6]
CAS Number 6471-51-8 [3][6]
Molecular Formula C₂₅H₁₉Cl₂N₃O₂ [3]
Molecular Weight 464.34 g/mol [3]
Appearance Red powder [3]
Melting Point 285 °C [3]
Light Fastness 7-8 (Excellent) [3]

| Water Resistance | 5 (Excellent) |[3] |

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of an azo dye, using C.I. Pigment Red 7 as the target molecule. Safety Note: These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Reduction of this compound (Illustrative)

Note: This is a standard catalytic hydrogenation. Specific catalysts and conditions may vary.

  • Charge a hydrogenation reactor with this compound (1.0 eq) and a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 1-5 mol%).

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen (typically 2-5 bar) and heat to 40-60 °C.

  • Maintain vigorous stirring. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield crude 4-Chloro-2-aminotoluene, which can be purified by recrystallization or distillation.

Protocol 2: Diazotization of 4-Chloro-2-aminotoluene

  • In a beaker, prepare a solution of 4-Chloro-2-aminotoluene (1.0 eq) in 3M hydrochloric acid (approx. 3.0 eq). Stir until fully dissolved, warming slightly if necessary.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. The amine hydrochloride may precipitate.

  • In a separate flask, prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature is strictly maintained below 5 °C.[7]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The formation of a clear diazonium salt solution should be observed.[8]

  • Perform a starch-iodide paper test to confirm a slight excess of nitrous acid. The test paper should turn blue-black. If not, add a small amount more of the nitrite solution.

Protocol 3: Azo Coupling for C.I. Pigment Red 7

  • In a separate, larger beaker, dissolve the coupling component, N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide (1.0 eq), in an aqueous solution of sodium hydroxide (B78521) (2.0 eq) at room temperature.

  • Cool the resulting solution of the coupling component to 5-10 °C in an ice bath.

  • While stirring vigorously, slowly add the cold diazonium salt solution prepared in Protocol 2 to the cold coupling component solution.

  • A brightly colored red precipitate of C.I. Pigment Red 7 will form immediately.

  • Continue stirring the reaction mixture in the cold for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolate the solid pigment by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with deionized water until the filtrate is neutral and colorless.

  • Dry the pigment in an oven at 60-80 °C to a constant weight.

References

Application Notes and Protocols: 4-Chloro-2-nitrotoluene as a Precursor for Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-chloro-2-nitrotoluene as a key starting material in the synthesis of azo dyes. The protocols detailed below cover the reduction of the nitro group, diazotization of the resulting amine, and the final coupling reaction to produce a vibrant azo dye.

Introduction

This compound is a versatile chemical intermediate. Through a two-step synthetic sequence involving reduction and diazotization, it is converted into a reactive diazonium salt. This salt is a crucial building block for the synthesis of a wide array of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. This extended conjugated system is responsible for the intense colors of these compounds. The specific azo dye synthesized in these protocols is 1-(4-chloro-2-methylphenylazo)-2-naphthol, a red pigment.

Chemical Synthesis Pathway

The overall synthesis pathway involves three main stages:

  • Reduction: The nitro group of this compound is reduced to a primary amine, yielding 4-chloro-2-toluidine.

  • Diazotization: The newly formed amino group of 4-chloro-2-toluidine is converted into a diazonium salt using nitrous acid at low temperatures.

  • Azo Coupling: The unstable diazonium salt is immediately reacted with an electron-rich coupling agent, in this case, 2-naphthol (B1666908) (beta-naphthol), to form the final azo dye.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling This compound This compound 4-Chloro-2-toluidine 4-Chloro-2-toluidine This compound->4-Chloro-2-toluidine Fe, CH3COOH 4-Chloro-2-toluidine_2 4-Chloro-2-toluidine 4-Chloro-2-methylbenzenediazonium chloride 4-Chloro-2-methylbenzene- diazonium chloride 4-Chloro-2-toluidine_2->4-Chloro-2-methylbenzenediazonium chloride NaNO2, HCl, 0-5 °C Diazonium_Salt 4-Chloro-2-methylbenzene- diazonium chloride Azo_Dye 1-(4-Chloro-2-methylphenylazo)- 2-naphthol Diazonium_Salt->Azo_Dye 2-Naphthol 2-Naphthol 2-Naphthol->Azo_Dye

Caption: Chemical synthesis pathway from this compound to an azo dye.

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment, including safety goggles, a lab coat, and gloves, must be worn at all times. Handle all chemicals with care, paying close attention to their specific hazards.

Protocol 1: Reduction of this compound to 4-Chloro-2-toluidine

This protocol describes the reduction of the nitro group using iron powder in an acidic medium.

Materials:

  • This compound

  • Iron powder

  • Glacial acetic acid

  • Ethanol (B145695)

  • Ethyl acetate (B1210297)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of this compound (1 equivalent) in a mixture of ethanol and glacial acetic acid.

  • To this solution, slowly add iron powder (approximately 3 equivalents). The addition may be exothermic.

  • Heat the reaction mixture to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the iron residues and wash the solid with ethyl acetate.

  • Combine the filtrates and concentrate them under reduced pressure to obtain a thick oil.

  • Partition the residue between ethyl acetate and water.

  • Carefully basify the aqueous layer to a pH of approximately 10 with a 6N sodium hydroxide (B78521) solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-2-toluidine.

Quantitative Data (Representative):

ParameterValue
Starting Material70 g (386 mmol)
Iron Powder40 g
Glacial Acetic Acid100 mL
Ethanol400 mL
Reflux Time20 min
Yield of 4-chloro-2-toluidine 37.2 g (64%)
Protocol 2: Synthesis of 1-(4-Chloro-2-methylphenylazo)-2-naphthol

This protocol details the diazotization of 4-chloro-2-toluidine and its subsequent coupling with 2-naphthol.

Materials:

  • 4-Chloro-2-toluidine

  • Concentrated hydrochloric acid

  • Sodium nitrite (B80452) (NaNO₂)

  • 2-Naphthol (beta-naphthol)

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

Part A: Diazotization of 4-Chloro-2-toluidine

  • In a beaker, dissolve 4-chloro-2-toluidine (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. This may cause the hydrochloride salt of the amine to precipitate.

  • In a separate beaker, prepare a solution of sodium nitrite (1.05 equivalents) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold and used immediately in the next step.

Part B: Azo Coupling with 2-Naphthol

  • In a separate larger beaker, dissolve 2-naphthol (1 equivalent) in a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold 2-naphthol solution with continuous and efficient stirring.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification

  • Filter the crude azo dye using a Büchner funnel and wash the solid precipitate thoroughly with cold water until the filtrate is neutral.

  • The crude product can be recrystallized from a suitable solvent, such as ethanol or glacial acetic acid, to obtain the purified 1-(4-chloro-2-methylphenylazo)-2-naphthol.

  • Dry the purified dye in a vacuum oven at an appropriate temperature.

Quantitative Data (Representative):

ParameterValue
4-Chloro-2-toluidine1.814 g (0.014 mol)
Concentrated Hydrochloric Acid~3 mL
Sodium Nitrite~1.0 g (0.0147 mol)
2-Naphthol2.116 g (0.015 mol)
10% Sodium Hydroxide~25 mL
Crude Yield of Azo Dye 93%
Recrystallized Yield 84%

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of the azo dye.

G start Start reduction Reduction of This compound start->reduction workup1 Workup & Isolation of 4-Chloro-2-toluidine reduction->workup1 diazotization Diazotization of 4-Chloro-2-toluidine workup1->diazotization coupling Azo Coupling with 2-Naphthol diazotization->coupling workup2 Isolation & Purification of Azo Dye coupling->workup2 end End Product: 1-(4-Chloro-2-methylphenylazo)- 2-naphthol workup2->end

Caption: General experimental workflow for the synthesis of an azo dye.

Application Notes and Protocols: Synthesis of 6,6'-Dichloroindigo from 4-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of 6,6'-dichloroindigo, a halogenated derivative of indigo (B80030) dye, starting from 4-chloro-2-nitrotoluene. This two-step synthesis is relevant for researchers in organic chemistry, materials science, and drug development interested in the preparation of functional dyes.

Introduction

This compound is a readily available starting material that can be converted to 6,6'-dichloroindigo.[1][2] The synthesis proceeds through a two-step process: the oxidation of the methyl group of this compound to an aldehyde, followed by a base-catalyzed self-condensation reaction of the resulting 4-chloro-2-nitrobenzaldehyde (B15764), which is an adaptation of the Baeyer-Drewson indigo synthesis.[1] The resulting 6,6'-dichloroindigo has a color similar to Tyrian purple.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 6,6'-dichloroindigo from this compound.

ParameterValueReference
Starting Material Purity
This compound≥99%[2]
Reaction Yields
4-Chloro-2-nitrobenzylidene diethanoate (Intermediate)19%[1]
6,6'-Dichloroindigo (Final Product)22%[1]
Physical Properties
This compound AppearanceLight yellow crystalline solid[2][3]
6,6'-Dichloroindigo AppearancePurple product[1]

Reaction Pathway

The synthesis of 6,6'-dichloroindigo from this compound is a two-step process. First, this compound is oxidized to form the intermediate 4-chloro-2-nitrobenzaldehyde. This aldehyde then undergoes a base-catalyzed condensation to yield the final product, 6,6'-dichloroindigo.

reaction_pathway cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Condensation (Baeyer-Drewson) start This compound intermediate 4-Chloro-2-nitrobenzaldehyde start->intermediate CrO3, Ac2O, H2SO4, AcOH then H2SO4, EtOH intermediate2 4-Chloro-2-nitrobenzaldehyde product 6,6'-Dichloroindigo intermediate2->product Acetone (B3395972), NaOH, H2O

Synthesis pathway of 6,6'-dichloroindigo.

Experimental Protocols

Materials and Equipment:

  • This compound (≥99% purity)

  • Glacial acetic acid

  • Acetic anhydride (B1165640)

  • Sulfuric acid

  • Chromium (VI) oxide (CrO3)

  • Ethanol (B145695)

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate

  • Acetone

  • Sodium hydroxide (B78521) (1 M solution)

  • Deionized water

  • Three-necked flask with mechanical stirrer and thermometer

  • Standard laboratory glassware

  • Suction filtration apparatus

  • Silica (B1680970) gel for column chromatography

Step 1: Synthesis of 4-Chloro-2-nitrobenzaldehyde

This procedure involves the oxidation of this compound to 4-chloro-2-nitrobenzylidene diethanoate, followed by hydrolysis to the desired aldehyde.[1]

  • Oxidation:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 16 g (93 mmol) of this compound in 40 mL of pure glacial acetic acid.

    • Add 220 mL of acetic anhydride to the solution, followed by 21 mL of sulfuric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Prepare a solution of 25 g of chromium (VI) oxide (CrO3) dissolved in 25 mL of H2O and 100 mL of glacial acetic acid.

    • Add the CrO3 solution dropwise to the reaction mixture over 1 hour, maintaining the temperature between 5 and 10 °C.

    • After the addition is complete, stir the mixture for an additional hour.

    • Pour the reaction mixture into 1.5 L of iced water to precipitate the product.

    • Collect the precipitate by suction filtration. The crude product is 4-chloro-2-nitrobenzylidene diethanoate.

  • Hydrolysis:

    • Take 5.2 g (18 mmol) of the crude 4-chloro-2-nitrobenzylidene diethanoate and boil it with 40 mL of ethanol and 2.7 mL of sulfuric acid for 90 minutes.

    • After cooling to room temperature (20 °C), treat the mixture with 140 mL of H2O.

    • Extract the aqueous phase with diethyl ether (2 x 100 mL).

    • Wash the combined organic phases with 100 mL of saturated NaHCO3 solution and dry over MgSO4.

    • Evaporate the solvent to obtain the crude 4-chloro-2-nitrobenzaldehyde.

  • Purification:

    • Dissolve the crude material in a minimal amount of CH2Cl2.

    • Add silica gel to the solution and evaporate the solvent.

    • Purify the aldehyde by silica gel column chromatography.

Step 2: Synthesis of 6,6'-Dichloroindigo

This protocol is an adaptation of the Baeyer-Drewson reaction for the condensation of 4-chloro-2-nitrobenzaldehyde.[1]

  • Condensation:

    • Dissolve 500 mg (2.70 mmol) of purified 4-chloro-2-nitrobenzaldehyde in 11 mL of acetone in a beaker.

    • Add 14 mL of deionized water to the solution.

    • Add 3 mL of 1 M NaOH solution dropwise while stirring.

    • Continue to stir the solution for 10 minutes. A purple precipitate will form.

  • Isolation and Washing:

    • Collect the purple precipitate by suction filtration.

    • Wash the solid with deionized water until the filtrate runs colorless.

    • Wash the solid with ethanol (2 x 20 mL).

    • Collect the precipitate and dry it under reduced pressure to remove residual solvents.

Experimental Workflow

The overall experimental workflow for the synthesis of 6,6'-dichloroindigo is depicted in the following diagram.

experimental_workflow start Start: this compound oxidation Oxidation with CrO3 start->oxidation hydrolysis Hydrolysis oxidation->hydrolysis extraction Extraction & Drying hydrolysis->extraction purification Column Chromatography extraction->purification intermediate Intermediate: 4-Chloro-2-nitrobenzaldehyde purification->intermediate condensation Condensation with Acetone/NaOH intermediate->condensation filtration Suction Filtration condensation->filtration washing Washing (H2O, EtOH) filtration->washing drying Drying washing->drying product Final Product: 6,6'-Dichloroindigo drying->product

Experimental workflow for the synthesis of 6,6'-dichloroindigo.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Chromium (VI) oxide is a strong oxidizing agent and is carcinogenic. Handle with extreme caution in a well-ventilated fume hood.

  • This compound is a hazardous chemical.[3]

  • Sodium hydroxide is corrosive.[4]

  • Acetone and ethanol are flammable.[4]

  • Work in a well-ventilated area, preferably a fume hood.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols: 4-Chloro-2-nitrotoluene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-nitrotoluene is a versatile aromatic compound that serves as a crucial starting material and intermediate in the synthesis of various pharmaceutical agents. Its unique substitution pattern, featuring a reactive chlorine atom, a reducible nitro group, and a methyl group amenable to functionalization, allows for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a primary focus on the preparation of potent NMDA-glycine antagonists.

Key Applications in Pharmaceutical Synthesis

This compound is a key building block in the synthesis of several classes of therapeutic agents. The presence of the nitro and chloro groups at positions ortho and para to the methyl group, respectively, activates the aromatic ring for various transformations.

One of the most significant applications of this compound is in the synthesis of tricyclic indole-2-carboxylic acids . These compounds have been identified as potent and selective antagonists of the glycine (B1666218) binding site on the N-methyl-D-aspartate (NMDA) receptor, a key target in the development of drugs for neurological disorders.

While direct links are less commonly reported in widely commercialized drugs, the functional handles on this compound make it a potential precursor for intermediates used in the synthesis of other drug classes, such as COX-2 inhibitors , through multi-step synthetic sequences. The fundamental chemical transformations it readily undergoes are broadly applicable in medicinal chemistry.

Fundamental Chemical Transformations

The reactivity of this compound is dominated by the chemistry of its three functional groups: the nitro group, the chlorine atom, and the methyl group.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 4-chloro-2-aminotoluene. This transformation is a cornerstone in many synthetic routes, as the resulting aniline (B41778) is a versatile intermediate for the construction of heterocyclic systems, such as indoles.

  • Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom: The chlorine atom can be displaced by various nucleophiles. The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards nucleophilic attack, facilitating the introduction of amines, alcohols, and other functionalities.

  • Functionalization of the Methyl Group: The methyl group can be halogenated or oxidized to an aldehyde or carboxylic acid, providing another point for molecular elaboration.

The following diagram illustrates the key reactive sites of this compound.

Fig. 1: Key reactive sites of this compound.

Synthesis of a Tricyclic Indole-2-Carboxylic Acid (NMDA-Glycine Antagonist)

A significant application of this compound is in the multi-step synthesis of 7-chloro-3-arylaminocarbonylmethyl-1,3,4,5-tetrahydrobenz[cd]indole-2-carboxylic acids. The overall synthetic workflow is depicted below.

G Synthesis of a Tricyclic Indole-2-Carboxylic Acid A This compound B Regioselective Iodination A->B Step 1 C Modified Reissert Indole Synthesis B->C Step 2 D Jeffery's Heck-type Reaction C->D Step 3 E Wittig-Horner-Emmons Reaction D->E Step 4 F Iodination at Indole C-3 E->F Step 5 G Intramolecular Cyclization (Radical or Heck) F->G Step 6 H Selective Hydrolysis G->H Step 7 I Tricyclic Indole-2-Carboxylic Acid H->I

Fig. 2: Overall workflow for the synthesis of a tricyclic indole-2-carboxylic acid.
Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the key steps in the synthesis of the tricyclic indole-2-carboxylic acid intermediate.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Regioselective IodinationI₂, H₂SO₄, (NH₄)₂S₂O₈Acetic Acid804-685-95
2Modified Reissert Indole SynthesisDiethyl oxalate (B1200264), KOEt, Zn, Acetic AcidEthanol (B145695), Ether25-8012-2460-70
3Jeffery's Heck-type ReactionAllyl alcohol, Pd(OAc)₂, PPh₃, BaseDMF80-1008-1270-80
4Wittig-Horner-Emmons ReactionPhosphonate reagent, BaseTHF0-252-480-90
5Iodination at Indole C-3NIS, AcetonitrileAcetonitrile0-251-290-98
6Intramolecular CyclizationAIBN, Bu₃SnH (Radical) or Pd(OAc)₂, PPh₃ (Heck)Toluene80-1106-1250-70
7Selective HydrolysisLiOH, THF/H₂OTHF/H₂O0-252-485-95
Experimental Protocols

Protocol 1: Regioselective Iodination of this compound

  • Materials: this compound, Iodine (I₂), Sulfuric acid (H₂SO₄), Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), Glacial acetic acid.

  • Procedure:

    • To a solution of this compound (1.0 eq) in glacial acetic acid, add iodine (1.1 eq).

    • Carefully add concentrated sulfuric acid.

    • Add ammonium persulfate (1.5 eq) portion-wise over 30 minutes.

    • Heat the reaction mixture to 80°C and stir for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitate by filtration, wash with water and a solution of sodium thiosulfate (B1220275) to remove excess iodine.

    • Dry the solid under vacuum to obtain the iodinated product.

Protocol 2: Modified Reissert Indole Synthesis

  • Materials: Iodinated this compound derivative, Diethyl oxalate, Potassium ethoxide (KOEt), Zinc dust (Zn), Glacial acetic acid, Ethanol, Diethyl ether.

  • Procedure:

    • To a solution of potassium ethoxide (2.2 eq) in a mixture of ethanol and diethyl ether, add a solution of the iodinated nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.

    • Dissolve the crude intermediate in glacial acetic acid and add zinc dust (5.0 eq) portion-wise.

    • Heat the mixture to 80°C for 2-4 hours.

    • Filter the hot solution to remove excess zinc and inorganic salts.

    • Cool the filtrate to induce crystallization of the indole-2-carboxylic acid ester.

Protocol 3: Intramolecular Heck Reaction for Tricyclic Ring Formation

  • Materials: 2-Iodoindole derivative with an appropriately tethered alkene, Palladium(II) acetate (B1210297) (Pd(OAc)₂), Triphenylphosphine (PPh₃), a suitable base (e.g., K₂CO₃, Et₃N), Toluene.

  • Procedure:

    • To a solution of the 2-iodoindole derivative (1.0 eq) in toluene, add Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), and the base (2.0 eq).

    • Degas the mixture with argon or nitrogen for 15-20 minutes.

    • Heat the reaction mixture to 100-110°C and stir for 6-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate.

    • Purify the residue by column chromatography on silica (B1680970) gel to afford the tricyclic indole.

General Protocols for Key Transformations

Protocol 4: Catalytic Reduction of the Nitro Group

  • Materials: this compound, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

    • Add 10% Pd/C (5-10 mol%).

    • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 4-8 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 4-chloro-2-aminotoluene.

The following diagram illustrates the reduction of the nitro group.

G Reduction of this compound A This compound C 4-Chloro-2-aminotoluene A->C Reduction B H2, Pd/C Methanol B->C

Fig. 3: Reduction of the nitro group to an amine.

Protocol 5: Nucleophilic Aromatic Substitution with an Amine

  • Materials: this compound, A primary or secondary amine, a base (e.g., K₂CO₃, Et₃N), a polar aprotic solvent (e.g., DMF, DMSO).

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add the amine (1.2 eq) and the base (2.0 eq).

    • Heat the reaction mixture to 80-120°C and stir for 6-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

Safety Precautions

  • This compound is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Many of the reagents used in these protocols are hazardous (e.g., strong acids, bases, flammable solvents, heavy metal catalysts). Consult the safety data sheets (SDS) for all chemicals before use and follow standard laboratory safety procedures.

  • Hydrogenation should be performed in a dedicated apparatus by trained personnel due to the flammability of hydrogen gas.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its predictable reactivity allows for the strategic introduction of various functional groups, enabling the construction of diverse molecular scaffolds. The detailed protocols provided herein for the synthesis of a potent NMDA-glycine antagonist, along with general procedures for its key transformations, serve as a practical guide for researchers in the field of drug discovery and development. Careful execution of these procedures and adherence to safety guidelines are paramount for successful and safe synthesis.

Application Notes and Protocols for the Synthesis of NMDA-Glycine Antagonists Using 4-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of two distinct classes of N-methyl-D-aspartate (NMDA) receptor glycine (B1666218) site antagonists, utilizing 4-Chloro-2-nitrotoluene as a key starting material. The NMDA receptor, a crucial component in synaptic plasticity and memory formation, is also implicated in various neurological disorders when overactivated. Glycine site antagonists offer a therapeutic strategy to modulate NMDA receptor activity, with potential applications in treating conditions such as stroke, epilepsy, and neurodegenerative diseases.[1]

The following sections detail the synthesis of:

  • Tricyclic Indole-2-Carboxylic Acids: A class of highly potent and selective NMDA-glycine antagonists.[2][3]

  • Quinoxaline-2,3-diones: A versatile scaffold known for its antagonistic activity at the glycine binding site of the NMDA receptor.

I. Synthesis of Tricyclic Indole-2-Carboxylic Acid Antagonists

This synthetic route outlines the multi-step preparation of 7-chloro-3-arylaminocarbonylmethyl-1,3,4,5-tetrahydrobenz[cd]indole-2-carboxylic acids, a series of potent NMDA-glycine antagonists, starting from this compound.[3]

Signaling Pathway and Logic

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. Antagonists at the glycine binding site prevent the co-agonist from binding, thereby inhibiting ion channel opening and subsequent calcium influx, which can be neurotoxic in excess. The synthesized tricyclic indole-2-carboxylic acids act as competitive antagonists at this glycine site.

NMDA_Antagonism cluster_receptor NMDA Receptor cluster_ligands Ligands Glutamate_Site Glutamate Site Ion_Channel Ion Channel Glutamate_Site->Ion_Channel Activates Glycine_Site Glycine Site Glycine_Site->Ion_Channel Activates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Glutamate Glutamate Glutamate->Glutamate_Site Binds Glycine Glycine Glycine->Glycine_Site Binds Antagonist Tricyclic Indole (B1671886) Antagonist Antagonist->Glycine_Site Blocks Neuronal_Activation Neuronal Activation/ Excitotoxicity Ca_Influx->Neuronal_Activation Leads to

Mechanism of NMDA receptor antagonism by glycine site antagonists.
Experimental Workflow

The synthesis is a multi-step process involving the construction of the indole core followed by the formation of the tricyclic system and final derivatization.

Synthesis_Workflow Start This compound Step1 Regioselective Iodination Start->Step1 Step2 Modified Reissert Indole Synthesis Step1->Step2 Step3 Jeffery's Heck-type Reaction Step2->Step3 Step4 Wittig-Horner-Emmons Reaction Step3->Step4 Step5 Iodination at C-3 Step4->Step5 Step6 Intramolecular Cyclization Step5->Step6 Step7 Selective Hydrolysis Step6->Step7 Step8 Optical Resolution & Derivatization Step7->Step8 End Tricyclic Indole-2-carboxylic Acid Antagonists Step8->End Quinoxaline_Synthesis Start This compound Step1 Reduction of Nitro Group Start->Step1 Intermediate 4-Chloro-2-nitroaniline Step1->Intermediate Step2 Condensation with Diethyl Oxalate Intermediate->Step2 End 6-Chloroquinoxaline-2,3-dione Step2->End

References

Application Notes and Protocols for the Preparation of a COX-2 Inhibitor from 4-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a potent selective cyclooxygenase-2 (COX-2) inhibitor, specifically a celecoxib (B62257) analog, starting from 4-Chloro-2-nitrotoluene. The protocols are intended for use by qualified researchers and chemists in a laboratory setting.

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory response and pain signaling.[1] It is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[1] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a well-established strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[2]

This document outlines a multi-step synthetic pathway to produce a celecoxib analog, 4-[5-(4-chloro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide , from the readily available starting material, this compound. The synthesis involves the preparation of a key substituted phenylhydrazine (B124118) intermediate, followed by a condensation reaction with a trifluoromethyl-β-diketone to form the pyrazole (B372694) core, a common scaffold in many COX-2 inhibitors.[3][4]

COX-2 Signaling Pathway

The expression of COX-2 is induced by various pro-inflammatory stimuli, including cytokines, growth factors, and tumor promoters.[5][6] Once expressed, COX-2 catalyzes the synthesis of prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2), which in turn activates downstream signaling pathways that contribute to inflammation, cell proliferation, and angiogenesis.[6] The signaling cascade often involves the activation of transcription factors such as NF-κB and AP-1.[5][7]

COX2_Signaling_Pathway COX-2 Signaling Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) Cell_Surface_Receptors Cell Surface Receptors ProInflammatory_Stimuli->Cell_Surface_Receptors Signal_Transduction Signal Transduction Cascades (e.g., MAPK, NF-κB pathways) Cell_Surface_Receptors->Signal_Transduction Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Signal_Transduction->Transcription_Factors COX2_Gene COX-2 Gene (PTGS2) Transcription_Factors->COX2_Gene Upregulation COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA Transcription COX2_Protein COX-2 Enzyme COX2_mRNA->COX2_Protein Translation Prostaglandins Prostaglandins (e.g., PGE2) COX2_Protein->Prostaglandins Catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Substrate Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX2_Inhibitor COX-2 Inhibitor (Synthesized Analog) COX2_Inhibitor->COX2_Protein Inhibition

Caption: Diagram of the COX-2 signaling pathway and the inhibitory action of the synthesized analog.

Experimental Protocols

The overall synthetic workflow is depicted below, followed by detailed protocols for each step.

Synthesis_Workflow Synthesis of a Celecoxib Analog from this compound Start This compound Step1 Step 1: Reduction (SnCl2, HCl) Start->Step1 Intermediate1 4-Chloro-2-methylaniline Step1->Intermediate1 Step2 Step 2: Diazotization (NaNO2, HCl, 0-5 °C) Intermediate1->Step2 Intermediate2 Diazonium Salt (in situ) Step2->Intermediate2 Step3 Step 3: Reduction (SnCl2, HCl) Intermediate2->Step3 Intermediate3 4-Chloro-2-methylphenylhydrazine Step3->Intermediate3 Step4 Step 4: Condensation (Ethanol, Reflux) Intermediate3->Step4 Diketone 4,4,4-Trifluoro-1-(4-sulfamoylphenyl)butane-1,3-dione Diketone->Step4 FinalProduct COX-2 Inhibitor Analog Step4->FinalProduct

Caption: Synthetic workflow for the preparation of the COX-2 inhibitor analog.

Step 1: Synthesis of 4-Chloro-2-methylaniline

This step involves the reduction of the nitro group of this compound to an amino group.

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol (B145695).

    • Add stannous chloride dihydrate (3 equivalents) to the solution.

    • Slowly add concentrated hydrochloric acid with stirring.

    • Heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully neutralize the mixture by the dropwise addition of a 40% sodium hydroxide solution until the pH is approximately 10-12.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain 4-Chloro-2-methylaniline.

Step 2: Synthesis of 4-Chloro-2-methylphenylhydrazine

This two-part step involves the diazotization of 4-Chloro-2-methylaniline followed by reduction to the corresponding hydrazine (B178648).

  • Materials:

    • 4-Chloro-2-methylaniline

    • Concentrated hydrochloric acid (HCl)

    • Sodium nitrite (B80452) (NaNO₂)

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Sodium hydroxide (NaOH) solution (50%)

    • Diethyl ether

  • Procedure:

    • Diazotization:

      • Dissolve 4-Chloro-2-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

      • Cool the solution to 0-5 °C in an ice-salt bath.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C.[7]

      • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • Reduction to Hydrazine:

      • In a separate flask, prepare a solution of stannous chloride dihydrate (3 equivalents) in concentrated hydrochloric acid and cool it to 0 °C.

      • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

      • After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

      • Collect the precipitated hydrazine tin chloride complex by filtration.

      • Suspend the complex in water and add 50% sodium hydroxide solution until the mixture is strongly alkaline to precipitate tin hydroxides.

      • Extract the free hydrazine into diethyl ether (3 x 50 mL).

      • Dry the combined ether extracts over anhydrous potassium carbonate.

      • Evaporate the solvent to yield 4-Chloro-2-methylphenylhydrazine.

Step 3: Synthesis of 4,4,4-Trifluoro-1-(4-sulfamoylphenyl)butane-1,3-dione

This intermediate is prepared via a Claisen condensation reaction.

  • Materials:

  • Procedure:

    • To a suspension of sodium methoxide (1.5 equivalents) in toluene, add 4-acetylbenzenesulfonamide (1 equivalent).[4]

    • Add ethyl trifluoroacetate (1.2 equivalents) dropwise to the mixture at room temperature.[4]

    • Heat the reaction mixture to reflux for 12-18 hours.

    • Cool the mixture and quench by adding 1 M hydrochloric acid until the pH is acidic.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the desired β-diketone.

Step 4: Synthesis of 4-[5-(4-chloro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide

This final step involves the cyclocondensation of the hydrazine and the β-diketone to form the pyrazole ring.

  • Materials:

    • 4-Chloro-2-methylphenylhydrazine

    • 4,4,4-Trifluoro-1-(4-sulfamoylphenyl)butane-1,3-dione

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve 4-Chloro-2-methylphenylhydrazine (1 equivalent) and 4,4,4-trifluoro-1-(4-sulfamoylphenyl)butane-1,3-dione (1 equivalent) in absolute ethanol in a round-bottom flask.[4]

    • Add a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes the expected outcomes for the synthesis of the celecoxib analog. The IC₅₀ values are representative for celecoxib and its analogs and would need to be determined experimentally for the newly synthesized compound.

StepProductStarting MaterialReagentsTypical Yield (%)Physical Appearance
14-Chloro-2-methylanilineThis compoundSnCl₂, HCl85-95Colorless to pale yellow oil
24-Chloro-2-methylphenylhydrazine4-Chloro-2-methylanilineNaNO₂, SnCl₂, HCl60-75Off-white to brown solid
34,4,4-Trifluoro-1-(4-sulfamoylphenyl)butane-1,3-dione4-AcetylbenzenesulfonamideEt-TFA, NaOMe70-85White to off-white solid
4Final COX-2 Inhibitor AnalogHydrazine & DiketonEthanol, Acetic Acid80-90White crystalline solid

In Vitro Activity Data (Representative for Celecoxib)

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375

Disclaimer

These protocols are intended for use by trained professionals in a properly equipped chemical laboratory. All procedures should be carried out with appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood. The toxicity and hazards of the reagents and products should be fully understood before commencing any experimental work.

References

Application Notes and Protocols for the Synthesis of Agrochemicals from 4-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic routes and experimental protocols for the utilization of 4-Chloro-2-nitrotoluene as a key intermediate in the production of agrochemicals, with a primary focus on the herbicide Chlortoluron.

Introduction

This compound is a pivotal building block in the synthesis of various agrochemicals due to the versatile reactivity of its functional groups. The nitro group can be readily reduced to an amine, which can then undergo a variety of transformations to introduce desired functionalities. The chlorine and methyl substituents on the aromatic ring also influence the biological activity of the final product. This document outlines the primary synthetic pathway from this compound to the widely used herbicide Chlortoluron, providing detailed experimental protocols for each key step.

Synthetic Pathway Overview: From this compound to Chlortoluron

The synthesis of Chlortoluron from this compound is a two-step process:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine to yield 4-chloro-2-methylaniline (B164923). This transformation is most commonly and efficiently achieved through catalytic hydrogenation.

  • Urea (B33335) Formation: The resulting 4-chloro-2-methylaniline is then converted to Chlortoluron by introducing a dimethylurea moiety. A prevalent industrial method for this step involves the formation of an isocyanate intermediate, which subsequently reacts with dimethylamine (B145610).

Synthesis_Pathway This compound This compound 4-chloro-2-methylaniline 4-chloro-2-methylaniline This compound->4-chloro-2-methylaniline Reduction 4-chloro-2-methylphenyl isocyanate 4-chloro-2-methylphenyl isocyanate 4-chloro-2-methylaniline->4-chloro-2-methylphenyl isocyanate Phosgenation Chlortoluron Chlortoluron 4-chloro-2-methylphenyl isocyanate->Chlortoluron Amination

Caption: Synthetic pathway from this compound to Chlortoluron.

Experimental Protocols

Step 1: Synthesis of 4-chloro-2-methylaniline via Catalytic Hydrogenation

This protocol describes the reduction of this compound to 4-chloro-2-methylaniline using catalytic hydrogenation with a Palladium on carbon (Pd/C) catalyst. This method is widely used due to its high efficiency and clean reaction profile.

Workflow for the Reduction of this compound

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation Charge_Reactor Charge reactor with This compound and solvent (e.g., Methanol) Add_Catalyst Add Pd/C catalyst under inert atmosphere Charge_Reactor->Add_Catalyst Purge_Reactor Purge reactor with N2 then pressurize with H2 Add_Catalyst->Purge_Reactor Heat_Stir Heat and stir under H2 pressure Purge_Reactor->Heat_Stir Monitor_Reaction Monitor reaction progress (TLC or GC) Heat_Stir->Monitor_Reaction Cool_Vent Cool reactor and vent excess H2 Monitor_Reaction->Cool_Vent Filter_Catalyst Filter off catalyst (e.g., through Celite) Cool_Vent->Filter_Catalyst Concentrate Concentrate filtrate in vacuo Filter_Catalyst->Concentrate Purify Purify by distillation or recrystallization Concentrate->Purify Product Product Purify->Product 4-chloro-2-methylaniline

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
This compound98%Sigma-Aldrich
Palladium on Carbon (10% Pd)Johnson Matthey
Methanol (B129727)AnhydrousFisher Scientific
Hydrogen GasHigh PurityAirgas
Nitrogen GasHigh PurityAirgas
Celite®Sigma-Aldrich

Procedure:

  • A high-pressure autoclave is charged with this compound (1.0 eq) and methanol as the solvent.

  • 10% Palladium on carbon (Pd/C) catalyst (typically 0.5-2.0 mol% of Pd relative to the substrate) is carefully added under an inert nitrogen atmosphere.

  • The autoclave is sealed and purged several times with nitrogen gas before being pressurized with hydrogen gas to the desired pressure (typically 3-10 bar).

  • The reaction mixture is heated to a temperature between 40-80°C and stirred vigorously to ensure efficient mixing and mass transfer.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is completely consumed.

  • Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

  • The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with a small amount of methanol.

  • The filtrate is concentrated under reduced pressure to afford the crude 4-chloro-2-methylaniline.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield pure 4-chloro-2-methylaniline.

Quantitative Data for Catalytic Hydrogenation:

ParameterValueReference
Catalyst 10% Pd/CGeneral Protocol
Catalyst Loading 0.5 - 2.0 mol%General Protocol
Solvent MethanolGeneral Protocol
Hydrogen Pressure 3 - 10 barGeneral Protocol
Temperature 40 - 80 °CGeneral Protocol
Reaction Time 2 - 8 hoursGeneral Protocol
Yield >95% (typical)General Protocol
Step 2: Synthesis of Chlortoluron from 4-chloro-2-methylaniline

This protocol details the conversion of 4-chloro-2-methylaniline to Chlortoluron via an isocyanate intermediate. This method involves the use of phosgene (B1210022) or a safer phosgene equivalent like triphosgene (B27547). Extreme caution must be exercised when handling phosgene or its equivalents as they are highly toxic.

Workflow for the Synthesis of Chlortoluron

Chlortoluron_Synthesis_Workflow cluster_isocyanate Isocyanate Formation cluster_urea Urea Formation cluster_isolation Product Isolation Aniline_Solution Dissolve 4-chloro-2-methylaniline in an inert solvent Add_Phosgene Add phosgene or triphosgene solution at low temperature Aniline_Solution->Add_Phosgene Heat_Reaction Heat to complete the reaction Add_Phosgene->Heat_Reaction Isolate_Isocyanate Isolate 4-chloro-2-methylphenyl isocyanate by distillation Heat_Reaction->Isolate_Isocyanate Isocyanate_Solution Dissolve isocyanate in an inert solvent Isolate_Isocyanate->Isocyanate_Solution Add_Dimethylamine Add dimethylamine solution or gas Isocyanate_Solution->Add_Dimethylamine Stir_React Stir to complete the reaction Add_Dimethylamine->Stir_React Precipitate Precipitate Chlortoluron Stir_React->Precipitate Filter Filter the solid product Precipitate->Filter Wash_Dry Wash and dry the final product Filter->Wash_Dry Product Product Wash_Dry->Product Chlortoluron

Caption: Experimental workflow for the synthesis of Chlortoluron from 4-chloro-2-methylaniline.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
4-chloro-2-methylaniline98%From Step 1
Triphosgene98%Sigma-Aldrich
Toluene (B28343)AnhydrousFisher Scientific
Triethylamine (B128534)99%Sigma-Aldrich
Dimethylamine40% solution in waterSigma-Aldrich

Procedure:

Part A: Synthesis of 4-chloro-2-methylphenyl isocyanate

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-chloro-2-methylaniline (1.0 eq) in anhydrous toluene.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add a solution of triphosgene (0.35-0.40 eq) in anhydrous toluene via the dropping funnel. A slight exotherm may be observed.

  • After the addition is complete, slowly add triethylamine (2.2 eq) to the reaction mixture while maintaining the temperature below 10°C.

  • Once the addition of the base is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for 2-4 hours. The reaction progress can be monitored by the disappearance of the starting aniline (B41778) using TLC or GC.

  • After the reaction is complete, the mixture is cooled, and the triethylamine hydrochloride salt is removed by filtration.

  • The filtrate containing the 4-chloro-2-methylphenyl isocyanate is carefully concentrated under reduced pressure. The crude isocyanate can be purified by vacuum distillation.

Part B: Synthesis of Chlortoluron

  • The purified 4-chloro-2-methylphenyl isocyanate (1.0 eq) is dissolved in an inert solvent such as toluene or xylene in a reaction vessel.

  • The solution is cooled in an ice bath, and a 40% aqueous solution of dimethylamine (1.1-1.2 eq) is added dropwise with vigorous stirring. The reaction is exothermic and should be controlled.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete reaction.

  • The precipitated solid, Chlortoluron, is collected by filtration.

  • The solid is washed with water to remove any remaining dimethylamine and salts, and then with a small amount of cold solvent (e.g., toluene or hexane).

  • The final product is dried under vacuum to afford pure Chlortoluron.

Quantitative Data for Urea Formation:

ParameterValueReference
Phosgenating Agent TriphosgeneGeneral Protocol
Base TriethylamineGeneral Protocol
Solvent (Isocyanate formation) TolueneGeneral Protocol
Amine Dimethylamine (40% aq. solution)General Protocol
Solvent (Urea formation) Toluene or XyleneGeneral Protocol
Temperature (Isocyanate formation) 0°C to RefluxGeneral Protocol
Temperature (Urea formation) 0°C to Room TemperatureGeneral Protocol
Yield (Overall) >90% (typical)General Protocol

Conclusion

The synthesis of Chlortoluron from this compound is a well-established and efficient process. The key transformations, including the catalytic hydrogenation of the nitro group and the formation of the urea linkage via an isocyanate intermediate, are robust and high-yielding reactions. The protocols provided herein offer a comprehensive guide for researchers and professionals involved in the synthesis of this important agrochemical. Adherence to safety precautions, particularly when handling toxic reagents like phosgene or its equivalents, is paramount.

Application Notes and Protocols for the Reduction of 4-Chloro-2-nitrotoluene to 4-chloro-2-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of 4-Chloro-2-nitrotoluene to the corresponding amine, 4-chloro-2-toluidine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols provided herein are based on established chemical literature and offer two primary methodologies: catalytic hydrogenation and metal-acid reduction.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The target molecule, 4-chloro-2-toluidine, is a valuable building block in the chemical industry. The presence of a chlorine atom on the aromatic ring necessitates a careful selection of the reduction method to avoid the undesired side reaction of dehalogenation. This document outlines two robust methods for this synthesis, providing detailed protocols and a comparison of their key reaction parameters.

Reaction Scheme

The overall chemical transformation is as follows:

This compound 4-chloro-2-toluidine

Data Presentation

The following table summarizes the quantitative data for the two primary methods of reducing this compound.

ParameterMethod 1: Catalytic HydrogenationMethod 2: Iron/Hydrochloric Acid Reduction
Catalyst/Reagent 1% Platinum on charcoalIron powder, Hydrochloric acid
Solvent None (neat) or inert solvent (e.g., ethanol)Water, Ethanol (B145695)
Temperature 85-90°CReflux temperature (approx. 100°C)
Pressure 140 psi (approx. 9.7 bar)Atmospheric
Reaction Time 2.75 hours2-4 hours
Yield 95.8%Typically high, >90%
Key Additives Sodium bicarbonate, Thiophene (dechlorination inhibitor)Not applicable
Purity of Product High, with minimal dehalogenated impurityGood, requires purification

Experimental Protocols

Method 1: Catalytic Hydrogenation

This protocol is adapted from a patented industrial process and is designed for high yield and purity, with specific measures to prevent dehalogenation.

Materials:

  • This compound

  • 1% Platinum on charcoal catalyst (50% paste)

  • Sodium bicarbonate

  • Thiophene

  • Water

  • Hydrogen gas

  • Shaking autoclave

Procedure:

  • Charge a shaking autoclave with 150 parts by weight of this compound.

  • Add a mixture of 1.5 parts by weight of a 1% platinum on charcoal catalyst (as a 50% paste), 1.5 parts by weight of sodium bicarbonate, 5 parts by volume of water (to slurry the catalyst), and 0.025 parts by volume of thiophene.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to 140 psi.

  • Begin agitation and heat the mixture to a temperature of 85-90°C.

  • Maintain these conditions for approximately 2.75 hours, or until hydrogen consumption ceases.

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting product can be purified by distillation. The expected yield is approximately 95.8%, with minimal p-toluidine (B81030) impurity formed from dehalogenation.[1]

Method 2: Iron/Hydrochloric Acid Reduction (Béchamp Reduction)

This classic method is a cost-effective alternative to catalytic hydrogenation and is well-suited for laboratory-scale synthesis.

Materials:

  • This compound

  • Iron powder (fine filings)

  • Concentrated hydrochloric acid

  • Ethanol

  • Water

  • Sodium carbonate or sodium hydroxide (B78521) solution (for workup)

  • Ethyl acetate (B1210297) or other suitable organic solvent for extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a mixture of iron powder (typically 3-4 equivalents per equivalent of the nitro compound) and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Add a small amount of concentrated hydrochloric acid to activate the iron.

  • Slowly add a solution of this compound in ethanol to the boiling mixture of iron and dilute hydrochloric acid over a period of 1-2 hours.[2]

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until the disappearance of the yellow color of the starting material is observed. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Make the reaction mixture basic by the addition of a sodium carbonate or sodium hydroxide solution to precipitate iron salts.

  • Filter the mixture through a pad of celite to remove the iron sludge. Wash the filter cake with ethanol or ethyl acetate.

  • The filtrate contains the product. The organic solvent can be removed under reduced pressure, and the aqueous layer can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 4-chloro-2-toluidine.

  • The crude product can be purified by vacuum distillation or recrystallization.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 4-chloro-2-toluidine.

G cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product start This compound method1 Method 1: Catalytic Hydrogenation (Pt/C, H2, 85-90°C, 140 psi) start->method1 method2 Method 2: Iron/HCl Reduction (Fe, HCl, Reflux) start->method2 workup1 Filtration of Catalyst method1->workup1 workup2 Basification & Filtration of Iron Salts method2->workup2 extraction Solvent Extraction workup1->extraction workup2->extraction purification Vacuum Distillation or Recrystallization extraction->purification product 4-chloro-2-toluidine purification->product

Caption: Workflow for the synthesis of 4-chloro-2-toluidine.

Logical Relationship of Methods

The following diagram illustrates the relationship between the starting material, the two primary reduction methodologies, and the final product.

G A This compound B Catalytic Hydrogenation (e.g., Pt/C, H2) A->B High Pressure C Metal-Acid Reduction (e.g., Fe/HCl) A->C Atmospheric Pressure D 4-chloro-2-toluidine B->D High Yield & Selectivity C->D Cost-Effective

Caption: Methodologies for 4-chloro-2-toluidine synthesis.

References

Application Notes and Protocols for the Oxidation of 4-Chloro-2-nitrotoluene to 4-chloro-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Chloro-2-nitrobenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Its preparation commonly involves the oxidation of the methyl group of 4-chloro-2-nitrotoluene. This document provides detailed application notes and protocols for three common methods for this chemical transformation, utilizing different oxidizing agents: nitric acid, potassium permanganate (B83412), and sodium dichromate. The selection of a particular method may depend on factors such as desired yield, purity requirements, cost, and safety considerations.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes the key quantitative parameters for the different methods of oxidizing this compound to 4-chloro-2-nitrobenzoic acid.

ParameterNitric Acid OxidationPotassium Permanganate OxidationSodium Dichromate Oxidation
Primary Oxidizing Agent Nitric Acid (HNO₃)Potassium Permanganate (KMnO₄)Sodium Dichromate (Na₂Cr₂O₇)
Co-reagents/Catalysts Sulfuric Acid (H₂SO₄), Catalyst (e.g., Vanadium Pentoxide)Alkaline conditions (e.g., NaOH)Sulfuric Acid (H₂SO₄)
Reaction Temperature 160-170°C[1]Elevated temperatures (reflux)Elevated temperatures (boiling)[2]
Reaction Time ~13 hours (12h addition, 1h hold)[1]Variable, typically several hours~30 minutes for initial reaction, then 30 minutes of boiling[2]
Reported Yield ≥95%[1]Typically lower and more variable, can be 70-80% with careful control[3]82-86% (for p-nitrotoluene)[2][4]
Reported Purity ≥99%[1]Requires careful purificationHigh purity after recrystallization[2]
Key Advantages High yield and purityMilder conditions than nitric acidGood yield, well-established method
Key Disadvantages Harsh conditions (high temp, strong acids)Potential for side reactions, MnO₂ wasteUse of carcinogenic chromium compounds

Experimental Protocols

Method 1: Nitric Acid Oxidation

This protocol is based on a high-yield industrial preparation method.[1]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 75%)

  • Concentrated Nitric Acid (HNO₃, 65%)

  • Vanadium Pentoxide (V₂O₅) catalyst

  • Appropriate organic solvent for extraction (e.g., chlorobenzene)

  • Water

  • Three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • In the three-necked flask, combine 100 g of this compound, 20 g of vanadium pentoxide, and 740 g of 75% sulfuric acid.

  • Begin stirring the mixture and heat it to 160°C.

  • Once the temperature is stable, slowly add 110 mL of 65% concentrated nitric acid through the dropping funnel over a period of 11-12 hours, while maintaining the temperature between 160-170°C.

  • After the addition is complete, continue stirring and maintain the temperature at 160-170°C for an additional hour.

  • Cool the reaction mixture to below 60°C.

  • Perform a solvent extraction to separate the product.

  • Isolate the organic layer and proceed with crystallization, followed by filtration to collect the crude product.

  • Purify the crude product by recrystallization to obtain 4-chloro-2-nitrobenzoic acid with a purity of ≥99%.

Safety Precautions: This reaction involves highly corrosive and strong oxidizing acids at high temperatures. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Method 2: Potassium Permanganate Oxidation

This protocol is a general method adapted from the oxidation of nitrotoluenes.[5][6]

Materials:

  • This compound

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (B78521) (NaOH)

  • Water

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for acidification

  • Sodium bisulfite (NaHSO₃) for quenching excess KMnO₄

  • Round-bottom flask with a reflux condenser and mechanical stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In the round-bottom flask, prepare a solution of this compound in water.

  • Add a small amount of sodium hydroxide to make the solution alkaline.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly and carefully add a solution of potassium permanganate in water to the refluxing mixture. The purple color of the permanganate should disappear as it reacts.

  • Continue the addition of potassium permanganate until a persistent purple color remains, indicating the completion of the oxidation.

  • After the reaction is complete, cool the mixture and quench any excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the hot solution to remove the manganese dioxide precipitate.

  • Acidify the clear filtrate with hydrochloric acid or sulfuric acid until the 4-chloro-2-nitrobenzoic acid precipitates out.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the product by filtration, wash with cold water, and dry.

Safety Precautions: Potassium permanganate is a strong oxidizing agent. The reaction can be exothermic and should be controlled by the slow addition of the permanganate solution. Avoid contact with skin and eyes.

Method 3: Sodium Dichromate Oxidation

This protocol is adapted from a well-established procedure for the oxidation of p-nitrotoluene.[2][4]

Materials:

  • This compound

  • Sodium Dichromate (Na₂Cr₂O₇)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • 5% Sodium Hydroxide (NaOH) solution

  • Round-bottom flask with a mechanical stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In the round-bottom flask, combine sodium dichromate and water, then add the this compound.

  • Begin stirring and slowly add concentrated sulfuric acid. The heat of dilution will cause the this compound to melt and the oxidation to begin. Add the second half of the sulfuric acid gradually to control the reaction rate.

  • Once the initial exothermic reaction subsides, heat the mixture to a gentle boil for approximately 30 minutes.

  • Cool the reaction mixture and add water.

  • Filter the crude product and wash it with water.

  • To remove chromium salts, warm the crude product with a dilute (5%) sulfuric acid solution, then cool and filter again.

  • Dissolve the product in a 5% sodium hydroxide solution and filter to remove any remaining chromium hydroxide and unreacted starting material.

  • Acidify the filtrate with dilute sulfuric acid to precipitate the 4-chloro-2-nitrobenzoic acid.

  • Collect the purified product by filtration, wash thoroughly with water, and dry.

Safety Precautions: Chromium compounds are toxic and carcinogenic. Handle sodium dichromate with extreme care, wearing appropriate PPE. All waste containing chromium must be disposed of according to hazardous waste regulations.

Mandatory Visualizations

Experimental Workflow Diagram

Oxidation_Workflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_purification Purification cluster_end Final Product SM This compound Reaction Oxidation Reaction SM->Reaction Oxidant Oxidizing Agent (HNO₃ / KMnO₄ / Na₂Cr₂O₇) Oxidant->Reaction Quench Quenching (if applicable) Reaction->Quench e.g., NaHSO₃ for KMnO₄ Filtration1 Removal of Byproducts (e.g., MnO₂, Cr salts) Reaction->Filtration1 Quench->Filtration1 Acidification Acidification Filtration1->Acidification Precipitation Precipitation of Product Acidification->Precipitation Filtration2 Product Collection Precipitation->Filtration2 Drying Drying Filtration2->Drying FP 4-Chloro-2-nitrobenzoic Acid Drying->FP

Caption: General workflow for the oxidation of this compound.

Logical Relationship of Reagents and Steps

Reagent_Logic Start Start: This compound Method1 Method 1: Nitric Acid Start->Method1 Method2 Method 2: KMnO₄ Start->Method2 Method3 Method 3: Na₂Cr₂O₇ Start->Method3 HNO3 HNO₃ / H₂SO₄ Catalyst (V₂O₅) Method1->HNO3 KMnO4 KMnO₄ / NaOH (aq) Method2->KMnO4 Na2Cr2O7 Na₂Cr₂O₇ / H₂SO₄ Method3->Na2Cr2O7 Temp1 160-170°C HNO3->Temp1 Workup Workup & Purification (Extraction/Filtration/Acidification) Temp1->Workup Reflux Reflux KMnO4->Reflux Reflux->Workup Boil Boiling Na2Cr2O7->Boil Boil->Workup Product Product: 4-Chloro-2-nitrobenzoic Acid Workup->Product

Caption: Reagents and conditions for different oxidation methods.

References

Application Notes and Protocols for Boronation Reactions of 4-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the boronation of 4-chloro-2-nitrotoluene, a key transformation for creating versatile building blocks in organic synthesis, particularly for applications in medicinal chemistry and drug development. The resulting boronic acid or ester derivatives are valuable intermediates for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.

Introduction

This compound is a readily available starting material. The introduction of a boronic acid or boronate ester group onto this scaffold significantly enhances its synthetic utility. The electron-withdrawing nature of the nitro and chloro substituents can influence the reactivity of the aromatic ring, making the selection of appropriate catalytic systems crucial for a successful borylation. The primary method for this transformation is the palladium-catalyzed Miyaura borylation, which involves the cross-coupling of the aryl halide with a diboron (B99234) reagent.

Reaction Pathway: Miyaura Borylation

The Miyaura borylation of this compound proceeds via a palladium-catalyzed cross-coupling reaction with a diboron reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂). The general transformation is depicted below:

G reactant This compound product 2-(4-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reactant->product Miyaura Borylation reagents + Bis(pinacolato)diboron (B₂pin₂) [Pd] Catalyst, Ligand, Base

Caption: General scheme of the Miyaura borylation of this compound.

Key Reaction Parameters and Optimization

The successful borylation of the electron-deficient this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions that can be adapted for this specific substrate, based on literature for similar aryl chlorides.[1]

ParameterReagent/ConditionRole/Considerations
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Precursors for the active Pd(0) species.
Ligand XPhos, SPhosBulky, electron-rich phosphine (B1218219) ligands are crucial for the oxidative addition of the aryl chloride to the palladium center.
Boron Source Bis(pinacolato)diboron (B₂pin₂)Provides the boronate ester moiety.
Base KOAc, K₃PO₄Essential for the transmetalation step in the catalytic cycle. Anhydrous conditions are often preferred.
Solvent Dioxane, Toluene, DMFAprotic solvents are typically used to avoid side reactions.
Temperature 80-110 °CElevated temperatures are generally required to drive the reaction to completion.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or GC-MS.

Experimental Protocol: Miyaura Borylation of this compound

This protocol is a representative procedure adapted from established methods for the borylation of aryl chlorides.[1] Optimization may be required to achieve the highest yields for this specific substrate.

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium Acetate (B1210297) (KOAc), anhydrous

  • 1,4-Dioxane (B91453), anhydrous

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.2 mmol, 1.2 equiv), and anhydrous potassium acetate (1.5 mmol, 1.5 equiv).

  • In a separate vial, prepare the catalyst mixture by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add additional anhydrous 1,4-dioxane to achieve a final concentration of 0.2-0.5 M with respect to the this compound.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 2-(4-chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be purified by column chromatography on silica (B1680970) gel.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of the borylated product is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. This reaction is a powerful tool for constructing complex molecules in drug discovery.

G cluster_reactants reactant1 2-(4-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane product 4-Chloro-2-nitro-1,1'-biphenyl derivative reactant1->product reactant2 Aryl Halide (Ar-X) reactant2->product reagents [Pd] Catalyst, Base

Caption: Suzuki-Miyaura coupling of the borylated product with an aryl halide.

Experimental Protocol: One-Pot Borylation and Suzuki-Miyaura Coupling

A one-pot procedure can be an efficient alternative, avoiding the isolation of the intermediate boronate ester.[2]

Materials:

  • Same as for Miyaura Borylation, plus:

  • Aryl halide (e.g., aryl bromide)

  • Aqueous solution of a base (e.g., K₂CO₃ or K₃PO₄)

Procedure:

  • Perform the Miyaura borylation of this compound as described in steps 1-6 of the previous protocol.

  • After the borylation is complete, cool the reaction mixture to room temperature.

  • To the same reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv relative to the starting this compound).

  • Add an aqueous solution of the base (e.g., 2M K₂CO₃, 3.0 equiv).

  • If necessary, add an additional portion of the palladium catalyst and ligand.

  • Heat the reaction mixture to 80-100 °C and stir until the coupling reaction is complete (monitor by TLC or GC-MS).

  • Follow the workup and purification procedure as described in steps 8-11 of the Miyaura borylation protocol to isolate the final biaryl product.

Workflow Diagrams

Miyaura Borylation Workflow:

G A Combine Reactants & Base B Prepare & Add Catalyst A->B C Heat Reaction Mixture B->C D Monitor Progress C->D E Workup & Purification D->E F Characterize Product E->F

Caption: Step-by-step workflow for the Miyaura borylation reaction.

One-Pot Borylation/Suzuki Coupling Workflow:

G A Perform Miyaura Borylation B Add Aryl Halide & Aqueous Base A->B C Heat for Suzuki Coupling B->C D Workup & Purification C->D E Characterize Final Product D->E

References

Application Notes and Protocols for the Analytical Characterization of 4-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the qualitative and quantitative characterization of 4-Chloro-2-nitrotoluene. The protocols outlined below are intended as a guide for developing and validating in-house analytical methods.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its purity and characterization are critical for ensuring the quality and safety of downstream products. This document details analytical techniques for the comprehensive characterization of this compound, including chromatographic and spectroscopic methods.

A general workflow for the characterization of a this compound sample involves initial identification and purity assessment, followed by structural confirmation and quantification.

Characterization Workflow cluster_0 Initial Analysis cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Confirmation cluster_3 Data Analysis & Reporting Sample Receipt Sample Receipt Visual Inspection Visual Inspection Sample Receipt->Visual Inspection Solubility Testing Solubility Testing Visual Inspection->Solubility Testing GC-MS GC-MS Analysis (Identification & Purity) Solubility Testing->GC-MS HPLC-UV HPLC-UV Analysis (Quantification & Impurity Profiling) Solubility Testing->HPLC-UV NMR NMR Spectroscopy (¹H & ¹³C) (Structure Elucidation) GC-MS->NMR Confirm Structure FTIR FTIR Spectroscopy (Functional Group Analysis) GC-MS->FTIR Confirm Functional Groups HPLC-UV->NMR Isolate & Identify Impurities Data Interpretation Data Interpretation HPLC-UV->Data Interpretation NMR->Data Interpretation FTIR->Data Interpretation Report Generation Report Generation Data Interpretation->Report Generation

Figure 1: General workflow for the analytical characterization of this compound.

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of volatile and semi-volatile compounds like this compound.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: Dissolve an accurately weighed sample in a suitable solvent (e.g., acetone (B3395972) or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Presentation:

The primary outcome of GC-MS analysis is the total ion chromatogram (TIC), which shows the separation of different components in the sample. The mass spectrum of the main peak can be compared with a reference library (e.g., NIST) for identification. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative GC-MS Method Performance

ParameterTypical Value
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantitation (LOQ)0.15 ng/mL
Linearity (r²)> 0.995
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%
High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a robust and widely used technique for the accurate quantification of this compound and for the analysis of non-volatile impurities.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-15 min: 50-80% B

    • 15-20 min: 80% B

    • 20-21 min: 80-50% B

    • 21-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration within the linear range of the method (e.g., 0.1 mg/mL).

Data Presentation:

The HPLC chromatogram will show the retention time of this compound and any impurities. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration.

Table 2: Illustrative HPLC-UV Method Performance

ParameterTypical Value
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL
Linearity (r²)> 0.998
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Spectroscopic Methods

Spectroscopic techniques provide detailed structural information, confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

Data Presentation:

The ¹H NMR spectrum will show the chemical shifts, integration, and coupling patterns of the protons. The ¹³C NMR spectrum will show the chemical shifts of the carbon atoms. The expected chemical shifts for this compound should be observed.

Table 3: Expected NMR Data for this compound in CDCl₃

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~7.8dAr-H
¹H~7.5ddAr-H
¹H~7.3dAr-H
¹H~2.6s-CH₃
¹³C~149sC-NO₂
¹³C~135sC-Cl
¹³C~133dAr-CH
¹³C~132sC-CH₃
¹³C~125dAr-CH
¹³C~124dAr-CH
¹³C~20q-CH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum in the mid-infrared range (e.g., 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction.

Data Presentation:

The FTIR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups.

Table 4: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-CH₃)
~1520StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~1600, ~1480Medium-StrongAromatic C=C stretch
~830StrongC-Cl stretch

Method Validation

All analytical methods used for the characterization of this compound, especially for quantitative purposes, must be validated to ensure they are suitable for their intended use. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The logical relationship between these validation parameters is crucial for establishing a reliable analytical method.

Method Validation Logic Specificity Specificity Validated_Method Validated Analytical Method Specificity->Validated_Method Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->Validated_Method Precision->Validated_Method LOD->Validated_Method LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Application Notes and Protocols for the Purification of 4-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-Chloro-2-nitrotoluene, a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. The protocols outlined below address the removal of common impurities, primarily the isomeric 4-chloro-3-nitrotoluene (B146361) and dinitrochlorotoluene byproducts that arise during its synthesis via the nitration of 4-chlorotoluene.

Introduction

The synthesis of this compound typically yields a mixture of isomers, with the desired this compound being the major product (approximately 65%) and 4-chloro-3-nitrotoluene as the main impurity (around 35%).[1] Dinitrochlorotoluene can also be formed as a minor byproduct.[2] The separation of these closely related compounds is crucial to ensure the purity of the final product and the efficiency of subsequent reactions. This document details three primary purification techniques:

  • Chemical Wash for Dinitro Impurity Removal: An effective first step to reduce dinitro- compounds.

  • Fractional Distillation: A common industrial and laboratory method to separate isomers based on their boiling points.

  • Recrystallization/Fractional Freezing: A technique that leverages the different melting points and solubilities of the isomers.

  • Column Chromatography: A laboratory-scale method for achieving high purity.

Quantitative Data Summary

The following tables summarize the physical properties of the main components and the expected outcomes of the purification methods.

Table 1: Physical Properties of this compound and Major Impurities

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C at 760 mmHg)
This compound171.5834-38[3]239-240 (at 718 mmHg)[3]
4-Chloro-3-nitrotoluene171.586.2-6.3[2]~260
Dinitrochlorotoluene---

Table 2: Comparison of Purification Techniques

Purification MethodPrinciple of SeparationTypical Purity AchievedEstimated YieldKey AdvantagesKey Limitations
Chemical Wash Chemical conversion of dinitro impuritiesReduction of dinitro content>99% (of the isomeric mixture)Specifically targets dinitro byproductsDoes not separate isomers
Fractional Distillation Difference in boiling points>95%60-80%Scalable for industrial productionRequires efficient distillation column; risk of decomposition at high temperatures[4]
Recrystallization Difference in melting points and solubility>98%50-70%Can yield high-purity crystalsCan be time-consuming; solvent selection is critical
Column Chromatography Differential adsorption on a stationary phase>99%40-60%High-resolution separationLimited to smaller scale; solvent intensive

Experimental Protocols

Chemical Wash for Dinitro Impurity Removal

This protocol is designed as a preliminary purification step to reduce the concentration of dinitrochlorotoluene impurities in the crude product mixture.

Materials:

Protocol:

  • In a round-bottom flask, combine 100g of the crude isomeric mixture of this compound and 4-chloro-3-nitrotoluene (containing approximately 0.4% dinitro impurity) with a solution of 10g of sodium hydroxide and 10g of potassium permanganate in 200g of water.[2]

  • Heat the mixture to 90-100°C with vigorous stirring for 4 hours.[2]

  • Cool the mixture to room temperature and transfer it to a separatory funnel.

  • Allow the layers to separate completely. The upper aqueous layer contains the oxidized dinitro impurities.

  • Separate the lower organic layer, which is the purified mixture of chloronitrotoluene isomers.

  • Wash the organic layer with water (2 x 100 mL) to remove any residual alkali and oxidizing agent.

  • Dry the organic layer over anhydrous sodium sulfate. The resulting product will have a significantly reduced dinitro content (e.g., from 0.4% to 0.1-0.3%).[2]

Fractional Distillation

This method separates this compound from its higher-boiling isomer, 4-chloro-3-nitrotoluene.[1] Due to the high boiling points, vacuum distillation is recommended to prevent thermal decomposition.[4]

Materials:

  • Crude or chemically washed this compound mixture

  • Fractional distillation apparatus with a vacuum source and a fractionating column (e.g., Vigreux or packed column)

  • Heating mantle

  • Thermometer

  • Receiving flasks

Protocol:

  • Set up the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Charge the distillation flask with the crude or chemically washed this compound mixture.

  • Apply a vacuum to the system. A pressure of 10-20 mmHg is a suitable starting point.

  • Begin heating the distillation flask gently.

  • Monitor the temperature at the head of the distillation column. Discard any initial low-boiling fractions.

  • Collect the fraction that distills at the boiling point of this compound under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point (e.g., 115.5°C at 1.47 kPa or ~11 mmHg).[3]

  • Carefully monitor the temperature. A sharp rise in temperature indicates that the higher-boiling 4-chloro-3-nitrotoluene isomer is beginning to distill. At this point, stop the collection of the pure fraction.

  • The residue in the distillation flask will be enriched in 4-chloro-3-nitrotoluene.

  • Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

Recrystallization / Fractional Freezing

This technique exploits the difference in melting points between the two isomers. This compound has a significantly higher melting point than 4-chloro-3-nitrotoluene, allowing it to be selectively crystallized from the melt or a suitable solvent.[2][4]

Materials:

  • Crude or partially purified this compound mixture

  • Ethanol (B145695) or Methanol (as a recrystallization solvent)

  • Beaker or Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

Protocol:

  • Melt Crystallization (Fractional Freezing):

    • Gently heat the crude mixture until it is completely molten.

    • Slowly cool the molten mixture with gentle stirring.

    • Crystals of this compound will begin to form as the temperature approaches its melting point (34-38°C).

    • Continue cooling until a significant amount of solid has formed, but the mixture is not completely solid. The remaining liquid will be enriched in the 4-chloro-3-nitrotoluene isomer.

    • Separate the solid crystals from the liquid mother liquor by filtration or centrifugation.

    • The collected crystals can be further purified by repeating the process or by solvent recrystallization.

  • Solvent Recrystallization:

    • Dissolve the crude this compound in a minimum amount of hot ethanol or methanol.

    • Once fully dissolved, allow the solution to cool slowly to room temperature.

    • Needle-like crystals of this compound should form.

    • To maximize the yield, place the flask in an ice bath for 30 minutes to an hour.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the purified crystals. A melting point determination can be used to assess the purity.

Column Chromatography

For laboratory-scale purification to achieve high purity, column chromatography is an effective method.

Materials:

Protocol:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude this compound mixture in a minimal amount of the eluent (e.g., hexane with a small amount of ethyl acetate).

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate).

  • The less polar this compound will elute from the column first. The more polar 4-chloro-3-nitrotoluene isomer will have a stronger interaction with the silica gel and elute later.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure to obtain the purified product.

Visualization of Purification Workflow

The following diagrams illustrate the logical flow of the purification processes.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Stages start Nitration of 4-Chlorotoluene crude_product Crude Product (Isomeric Mixture + Dinitro Impurities) start->crude_product wash Chemical Wash crude_product->wash Remove Dinitro distillation Fractional Distillation wash->distillation Separate Isomers recrystallization Recrystallization wash->recrystallization Separate Isomers chromatography Column Chromatography wash->chromatography High Purity Separation pure_product Pure this compound distillation->pure_product recrystallization->pure_product chromatography->pure_product Distillation_vs_Crystallization cluster_dist Fractional Distillation cluster_cryst Recrystallization crude Crude Isomeric Mixture dist_step1 Heat under Vacuum crude->dist_step1 cryst_step1 Dissolve in Hot Solvent or Melt crude->cryst_step1 dist_step2 Collect Lower Boiling Fraction dist_step1->dist_step2 dist_prod This compound dist_step2->dist_prod dist_res Residue (enriched in 4-chloro-3-nitrotoluene) dist_step2->dist_res cryst_step2 Cool to Crystallize cryst_step1->cryst_step2 cryst_prod Crystals of This compound cryst_step2->cryst_prod cryst_mother Mother Liquor (enriched in 4-chloro-3-nitrotoluene) cryst_step2->cryst_mother

References

Application Notes and Protocols for the Safe Handling and Disposal of 4-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols for the safe handling and disposal of 4-Chloro-2-nitrotoluene in a laboratory setting. Adherence to these guidelines is critical to minimize risks and ensure a safe working environment. This compound is a versatile intermediate in the synthesis of dyes, pigments, and pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] However, it presents significant health and environmental hazards.[2]

Hazard Identification and Risk Assessment

This compound is a yellow to orange crystalline solid that is combustible but not highly flammable.[2] It is crucial to understand its associated hazards before handling.

Health Hazards:

  • Causes skin, eye, and respiratory irritation.[2][3]

  • Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]

  • May cause damage to organs, particularly the liver and kidneys, through prolonged or repeated exposure.[2]

  • Absorption into the body can lead to the formation of methemoglobin, which in sufficient concentrations causes cyanosis (a blue coloration of the skin and lips). The onset of this condition may be delayed for 2 to 4 hours or longer.[6]

  • Exposure can also cause headaches, weakness, dizziness, nausea, and tachycardia.[7]

Environmental Hazards:

  • Toxic to aquatic organisms.[3]

  • Care should be taken to avoid its release into sewage, drainage systems, and water bodies.[2]

Physical Hazards:

  • When finely powdered and dispersed in air, it can create a risk of dust explosion if an ignition source is present.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Appearance Light yellow to yellow solid/crystalline powder or lumps.[2][6][7]
Molecular Formula C₇H₆ClNO₂[2]
Molecular Weight 171.58 g/mol [7]
Melting Point 34 - 38 °C[2][6]
Boiling Point 239 - 240 °C at 957 hPa[2][6]
Flash Point 120 °C (closed cup)[2][6]
Solubility Immiscible in water, soluble in alcohol and ether.[2][7]
Density 1.3 ± 0.1 g/cm³ (Predicted)[2]
Safe Handling Protocols

3.1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

3.2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that meets NIOSH (US) or EN 166 (EU) standards.[6]

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile rubber, minimum layer thickness: 0.4 mm, breakthrough time: > 30 minutes).[6]

    • Wear a lab coat or other protective clothing to prevent skin contact.[6]

  • Respiratory Protection: If ventilation is inadequate or if dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3]

3.3. General Hygiene Practices:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe dust, fumes, or vapors.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][5]

  • Wash hands thoroughly with soap and water after handling and before breaks.[2]

  • Contaminated work clothing should be removed and laundered by individuals who have been informed of the hazards before reuse.[2][8]

Storage Procedures
  • Store in a cool, dry, and well-ventilated place away from incompatible materials.[6]

  • Keep containers tightly closed when not in use.[6]

  • Store in a locked cabinet or other secure area.[4]

Emergency Procedures

5.1. First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[2]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Ingestion DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[4][5][6]

5.2. Spill Response:

  • Small Spills:

    • Avoid dust formation.[6]

    • Use a clean shovel to carefully place the material into a clean, dry, loosely covered container for later disposal.[7]

    • For liquid solutions, absorb with sand or another non-combustible absorbent material.[7]

  • Large Spills:

    • Evacuate the area.

    • Dike the spill far ahead for later disposal.[7]

    • Prevent entry into waterways, sewers, basements, or confined areas.

5.3. Firefighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[2]

  • Specific Hazards: May produce toxic fumes of carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas when heated to decomposition.[6]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][6]

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste in a designated, labeled, and sealed container.

    • Collect all contaminated disposable PPE (gloves, etc.) in a separate, labeled hazardous waste container.

    • Rinse contaminated glassware with a suitable organic solvent (e.g., acetone) and collect the rinsate as hazardous waste.

  • Disposal:

    • Disposal must be carried out in accordance with local, regional, and national regulations.[2]

    • Dispose of the waste through a licensed and approved waste disposal contractor.[3][5]

    • Do not dispose of it down the drain or with regular laboratory trash.

Visualizations

Experimental Workflow for Handling this compound

G Figure 1: Safe Handling Workflow A Preparation & Risk Assessment B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Fume Hood B->C D Weighing and Transfer of Chemical C->D E Perform Experiment D->E F Decontamination of Work Area & Equipment E->F G Proper Waste Disposal F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: Figure 1: Safe Handling Workflow

Logical Relationship for Emergency Spill Response

G Figure 2: Emergency Spill Response A Spill Occurs B Evacuate Immediate Area A->B C Alert Others & Supervisor A->C D Don Appropriate PPE B->D C->D E Contain the Spill D->E F Clean up with Absorbent Material E->F G Collect Waste in a Labeled Container F->G H Decontaminate the Area G->H I Dispose of Waste as Hazardous H->I

Caption: Figure 2: Emergency Spill Response

References

Application Note: Experimental Setup for the Nitration of 4-Chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction widely employed in organic synthesis for the production of valuable intermediates. The nitration of 4-chlorotoluene (B122035), in particular, yields a mixture of two primary isomers: 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene (B146361).[1][2] These products serve as crucial precursors in the synthesis of dyes, pharmaceuticals, and agricultural chemicals.[3] This document provides a detailed experimental protocol for the mononitration of 4-chlorotoluene using a standard nitrating mixture of concentrated nitric and sulfuric acids, with a focus on controlling reaction conditions to optimize yield and minimize the formation of dinitrated byproducts.[4]

Reaction Scheme

The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from nitric and sulfuric acids.[5] The electron-rich aromatic ring of 4-chlorotoluene then attacks this electrophile, leading to the substitution of a hydrogen atom with a nitro group.

Chemical Reaction: Nitration of 4-Chlorotoluene

CH₃C₆H₄Cl + HNO₃ --(H₂SO₄)--> CH₃C₆H₃(Cl)NO₂ + H₂O

The directing effects of the methyl (-CH₃) and chloro (-Cl) substituents, both being ortho-, para-directors, result in the formation of this compound and 4-chloro-3-nitrotoluene as the major products.

Experimental Protocols

Materials and Reagents
Material/ReagentGrade
4-ChlorotolueneReagent Grade, ≥98%
Concentrated Sulfuric Acid (H₂SO₄)95-98%
Concentrated Nitric Acid (HNO₃)68-70%
Crushed Ice
Deionized Water
Cyclohexane (B81311)ACS Grade
Sodium Bicarbonate (NaHCO₃)ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade
250 mL Three-neck round-bottom flask
Dropping funnel with pressure equalization
Internal thermometer
Magnetic stirrer and stir bar
Ice-salt bath
Separatory funnel
Beakers and Erlenmeyer flasks
Rotary evaporator
Safety Precautions
  • Acid Handling: Concentrated sulfuric and nitric acids are extremely corrosive and potent oxidizing agents. All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is critical to prevent runaway reactions and the formation of unstable, potentially explosive dinitrated products.[5] An ice-salt bath must be readily available.

  • Gas Emission: The reaction may produce toxic nitrous gases.[6] Ensure the apparatus is properly vented within the fume hood.

  • Work-up: Quenching the reaction mixture with water is also exothermic and should be done slowly and with cooling. Vent the separatory funnel frequently during the neutralization wash with sodium bicarbonate to release evolved CO₂ gas.[5]

Detailed Procedure

5.1 Preparation of the Nitrating Mixture

  • Place a 100 mL Erlenmeyer flask in an ice-salt bath and allow it to cool.

  • Carefully measure 12.5 mL of concentrated sulfuric acid and add it to the cooled flask.

  • In a separate container, measure 10.6 mL of concentrated nitric acid.

  • While gently swirling the flask containing the sulfuric acid in the ice bath, slowly add the concentrated nitric acid dropwise.

  • Once the addition is complete, cool the resulting nitrating mixture to between -5 °C and 0 °C.[6]

5.2 Nitration of 4-Chlorotoluene

  • Set up a 250 mL three-neck flask equipped with a magnetic stir bar, an internal thermometer, and a pressure-equalizing dropping funnel. The third neck should be fitted with an adapter for venting into the fume hood.

  • Charge the reaction flask with 12.66 g (approx. 11.5 mL, 100 mmol) of 4-chlorotoluene.

  • Place the entire apparatus in an ice-salt bath and cool the 4-chlorotoluene to -10 °C with stirring.[6]

  • Carefully transfer the cold nitrating mixture into the dropping funnel.

  • Add the nitrating mixture dropwise to the stirred 4-chlorotoluene over approximately 1.5 hours.[6] Critically, maintain the internal reaction temperature below 5 °C throughout the addition.[6]

  • After the addition is complete, remove the ice-salt bath and replace it with a standard ice-water bath. Allow the reaction mixture to slowly warm to room temperature while continuing to stir.

  • Stir the mixture for an additional 2 hours at room temperature to ensure the reaction goes to completion.[6]

5.3 Work-up and Isolation

  • Prepare a 600 mL beaker containing approximately 100 g of crushed ice.

  • Slowly pour the reaction mixture onto the ice with gentle stirring to quench the reaction.

  • Transfer the entire mixture to a 500 mL separatory funnel.

  • Extract the product from the aqueous layer once with 40 mL of cyclohexane, followed by two more extractions with 10 mL portions of cyclohexane.[6]

  • Combine the organic layers in the separatory funnel.

  • Wash the combined organic phase sequentially with 20 mL of deionized water, 20 mL of a saturated aqueous sodium bicarbonate solution, and finally with another 20 mL of deionized water.[5][6]

  • Drain the washed organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.

  • Remove the cyclohexane using a rotary evaporator to yield the crude product, which will be an oily mixture of isomers.

5.4 Purification The crude product is a mixture of this compound and 4-chloro-3-nitrotoluene. These isomers can be separated by fractional vacuum distillation.[1][2]

Data Presentation

Table 1: Reagent Specifications (for 100 mmol scale)
ReagentFormulaMolar Mass ( g/mol )Amount UsedMoles (mmol)Density (g/mL)
4-ChlorotolueneC₇H₇Cl126.5812.66 g100~1.07
Sulfuric Acid (conc.)H₂SO₄98.0812.5 mL~228~1.83
Nitric Acid (conc.)HNO₃63.0110.6 mL~153~1.51
Table 2: Typical Reaction Conditions
ParameterValueRationale
Reaction Temperature-10 °C to 5 °CMinimizes formation of dinitrated byproducts.[4]
Addition Time~1.5 hoursEnsures proper heat dissipation from the exothermic reaction.[6]
Post-reaction Stir Time2 hoursAllows the reaction to proceed to completion.[6]
Nitrating Mixture RatioH₂SO₄:HNO₃ ≈ 1.5:1 (molar)Standard ratio for effective nitronium ion formation.
Table 3: Expected Product Isomer Distribution
Product IsomerStructureTypical Yield (%)
This compoundCH₃C₆H₃(Cl)NO₂53 - 65%
4-chloro-3-nitrotolueneCH₃C₆H₃(Cl)NO₂35 - 47%

Note: The isomer ratio can vary based on the precise reaction conditions. The data presented is compiled from typical literature values.[1][2]

Mandatory Visualization

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Nitrating Acid Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation cluster_purification Purification H2SO4 Conc. H₂SO₄ Mix Mix & Cool (-5 to 0 °C) H2SO4->Mix HNO3 Conc. HNO₃ HNO3->Mix Reaction Dropwise Addition (Maintain < 5 °C) Mix->Reaction Add to Funnel pCT 4-Chlorotoluene Cool_pCT Cool to -10 °C pCT->Cool_pCT Cool_pCT->Reaction Stir Stir 2h at RT Reaction->Stir Quench Quench on Ice Stir->Quench Extract Extract with Cyclohexane Quench->Extract Wash Wash: 1. H₂O 2. NaHCO₃ 3. H₂O Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Evaporate Solvent Removal (Rotovap) Dry->Evaporate Crude Crude Product (Isomer Mixture) Evaporate->Crude Distill Fractional Vacuum Distillation Crude->Distill Product1 This compound Distill->Product1 Product2 4-Chloro-3-nitrotoluene Distill->Product2

Caption: Workflow for the synthesis and purification of nitrated 4-chlorotoluene isomers.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-2-nitrotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial synthesis routes for this compound are:

  • Nitration of p-chlorotoluene: This is a common method where p-chlorotoluene is reacted with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

  • Chlorination of 4-nitrotoluene (B166481): This method involves the direct chlorination of 4-nitrotoluene, often in the presence of a catalyst.

Q2: What are the most common byproducts in the synthesis of this compound via nitration of p-chlorotoluene?

A2: The nitration of p-chlorotoluene inevitably leads to the formation of isomeric and dinitrated byproducts. The most significant byproduct is 4-chloro-3-nitrotoluene (B146361) . Dinitrochlorotoluene is also formed in smaller quantities.[1] The ratio of the desired this compound to the isomeric 4-chloro-3-nitrotoluene can vary depending on the reaction conditions.

Q3: What are the typical byproducts when synthesizing this compound through the chlorination of 4-nitrotoluene?

A3: The chlorination of 4-nitrotoluene can lead to several byproducts, including products of side-chain chlorination and other undesired chlorinated species.[2][3][4] The formation of these byproducts is highly dependent on the catalyst and reaction conditions used.

Q4: How can I minimize the formation of the 4-chloro-3-nitrotoluene isomer during the nitration of p-chlorotoluene?

A4: While complete elimination is challenging, optimizing reaction conditions can favor the formation of the desired 2-nitro isomer. Key parameters to control include reaction temperature and the composition of the nitrating mixture. Studies have shown that the ratio of isomers is temperature-dependent.[1]

Q5: Are there methods to remove dinitro byproducts from the crude product mixture?

A5: Yes, dinitro byproducts can be diminished by treating the crude product with an oxidizing agent in an alkaline solution. This process selectively degrades the dinitro compounds.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Nitration of p-Chlorotoluene

Possible Causes:

  • Suboptimal Reaction Temperature: Temperature significantly influences the isomer ratio.

  • Incorrect Nitrating Agent Composition: The ratio of nitric acid to sulfuric acid is crucial for efficient nitration and can affect byproduct formation.

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to a low conversion of the starting material.

Suggested Solutions:

  • Temperature Control: Maintain the reaction temperature within the range specified in the protocol. Different studies report temperatures from 0°C to 20°C.[1]

  • Optimize Nitrating Mixture: A typical nitrating acid is composed of 60% sulfuric acid, 35% nitric acid, and 5% water.[1]

  • Ensure Adequate Reaction Time and Agitation: Allow the reaction to proceed for the recommended duration (e.g., 4-5 hours) with efficient stirring to ensure homogeneity.[1]

Issue 2: High Percentage of Byproducts in Chlorination of 4-Nitrotoluene

Possible Causes:

  • Incorrect Catalyst: The choice of catalyst is critical. Using iron and iodine can result in up to 95.1% purity with at least 2.6% byproducts.[3][4]

  • Non-optimized Reaction Conditions: Temperature and the molar ratio of chlorine to 4-nitrotoluene are key factors.

Suggested Solutions:

  • Use of Iodine Catalyst: A patented process using 0.1 to 10% by weight of iodine relative to 4-nitrotoluene can yield a product with over 98% purity and less than 1.4% byproducts.[2][3][4]

  • Control Reaction Parameters: The reaction is typically carried out at temperatures ranging from the melting point of 4-nitrotoluene up to 120°C, with a chlorine to 4-nitrotoluene molar ratio of 0.6 to 1.2.[2][3][4]

Data Presentation

Table 1: Isomer Distribution in the Nitration of p-Chlorotoluene

Study/SourceThis compound (%)4-Chloro-3-nitrotoluene (%)
Gindraux (1929)[1]53 - 62.537.5 - 47
Shaw and Turner (1932) at 0°C[1]62.137.9
Shaw and Turner (1932) at 30°C[1]59.840.2
Commercial Process Example[1]~65~35

Table 2: Purity and Byproduct Levels in the Chlorination of 4-Nitrotoluene

Catalyst SystemPurity of this compound (%)Byproduct Percentage (%)
Iron and Iodine (10:1)[3][4]max. 95.1min. 2.6
Iodine[2][3][4]> 98< 1.4

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of p-Chlorotoluene

This protocol is based on a typical commercial process.[1]

Materials:

  • p-Chlorotoluene

  • Nitrating acid (60% H₂SO₄, 35% HNO₃, 5% H₂O)

  • Water

  • Dilute soda ash solution

Procedure:

  • Charge a suitable reactor with 3500 kg of p-chlorotoluene.

  • Over a period of 4-5 hours, add 5060 kg of the nitrating acid, maintaining the temperature between 15-20°C.

  • After the addition is complete, dilute the reaction mixture with water.

  • Separate the oil layer.

  • Wash the oil layer with water and then with a dilute soda ash solution.

  • The crude product, containing approximately 65% this compound, 35% 4-chloro-3-nitrotoluene, and some dinitrochlorotoluene, can be purified by fractional distillation and freezing operations.

Protocol 2: High-Purity Synthesis of this compound via Chlorination of 4-Nitrotoluene

This protocol is based on a patented high-purity process.[2][3][4]

Materials:

  • 4-Nitrotoluene

  • Iodine

  • Gaseous Chlorine

  • Potassium iodide or sodium bisulfite solution

Procedure:

  • In a suitable reactor, create a mixture of 4-nitrotoluene and 0.1 to 10% by weight of iodine relative to the 4-nitrotoluene.

  • Heat the mixture to a temperature between the melting point of 4-nitrotoluene and 120°C (a preferred range is 60-80°C).

  • Introduce gaseous chlorine into the reaction mixture. The molar ratio of chlorine to 4-nitrotoluene should be between 0.6 and 1.2.

  • After the reaction is complete, wash the reaction mixture with a solution of potassium iodide or sodium bisulfite to remove the iodine catalyst.

  • The resulting product will have a high proportion of this compound (>98%) and a small proportion of byproducts (<1.4%).

Visualizations

Byproduct_Formation_Nitration p-Chlorotoluene p-Chlorotoluene This compound (Desired Product) This compound (Desired Product) p-Chlorotoluene->this compound (Desired Product) Major Pathway 4-Chloro-3-nitrotoluene (Isomeric Byproduct) 4-Chloro-3-nitrotoluene (Isomeric Byproduct) p-Chlorotoluene->4-Chloro-3-nitrotoluene (Isomeric Byproduct) Minor Pathway Dinitrochlorotoluene (Byproduct) Dinitrochlorotoluene (Byproduct) p-Chlorotoluene->Dinitrochlorotoluene (Byproduct) Side Reaction Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->p-Chlorotoluene

Caption: Byproduct formation pathway in the nitration of p-chlorotoluene.

Byproduct_Formation_Chlorination 4-Nitrotoluene 4-Nitrotoluene This compound (Desired Product) This compound (Desired Product) 4-Nitrotoluene->this compound (Desired Product) Main Reaction Side-chain Chlorinated Byproducts Side-chain Chlorinated Byproducts 4-Nitrotoluene->Side-chain Chlorinated Byproducts Side Reaction Other Chlorinated Byproducts Other Chlorinated Byproducts 4-Nitrotoluene->Other Chlorinated Byproducts Side Reaction Chlorine (Cl2) Chlorine (Cl2) Chlorine (Cl2)->4-Nitrotoluene Iodine Catalyst Iodine Catalyst Iodine Catalyst->4-Nitrotoluene

Caption: Byproduct formation in the chlorination of 4-nitrotoluene.

References

Technical Support Center: Separation of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene (B146361) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound and 4-chloro-3-nitrotoluene isomers necessary?

A1: The nitration of 4-chlorotoluene (B122035) typically yields a mixture of isomers, primarily this compound (major product) and 4-chloro-3-nitrotoluene (minor product).[1][2] For subsequent use in synthesis, such as in the creation of pharmaceuticals, dyes, or agricultural chemicals, a pure form of one isomer is often required to ensure reaction specificity, avoid unwanted side products, and achieve the desired final compound properties.[3][4]

Q2: What is the primary physical property difference exploited for the separation of these isomers?

A2: The most significant and exploitable difference between this compound and 4-chloro-3-nitrotoluene is their melting points. This compound has a much higher melting point (around 36°C) compared to 4-chloro-3-nitrotoluene (around 7°C). This substantial difference makes fractional crystallization a highly effective separation method.[2][5] While their boiling points are close, making fractional distillation challenging, it can be used as a complementary technique.[1][6]

Q3: Which separation methods are most effective for these isomers?

A3: The most common and effective methods for separating this isomer pair are:

  • Fractional Crystallization: This is the preferred method due to the large difference in melting points. By carefully controlling the temperature, the higher-melting this compound can be selectively crystallized from the mixture.[2][7]

  • Fractional Distillation: While possible, this method is less efficient for laboratory-scale purification because the boiling points of the isomers are very close. Industrial-scale separations may use long distillation columns to achieve the required separation.[1][6]

Data Presentation: Physical Properties

A clear understanding of the physical properties of each isomer is critical for designing an effective separation strategy.

PropertyThis compound4-chloro-3-nitrotoluene
Molecular Formula C₇H₆ClNO₂C₇H₆ClNO₂
Molecular Weight 171.58 g/mol [8]171.58 g/mol [9]
Melting Point 34-38 °C[1]7 °C[5]
Boiling Point 239-240 °C (at 718 mmHg)[1]260 °C (at 745 mmHg)[5]
Appearance Yellow crystalline solid[10]Clear yellow liquid[11]
CAS Number 89-59-8[8]89-60-1[12]

Experimental Workflows and Logic Diagrams

An overview of the typical separation process is provided below.

G cluster_input Starting Material cluster_process Separation Process cluster_output Final Products start Isomer Mixture (from nitration of 4-chlorotoluene) crystallization Fractional Crystallization start->crystallization filtration Filtration crystallization->filtration solid Solid: Pure this compound (Higher Melting Isomer) filtration->solid Crystals liquid Liquid Filtrate: Enriched in 4-chloro-3-nitrotoluene (Lower Melting Isomer) filtration->liquid Mother Liquor distillation Fractional Distillation (Optional Purification) distillate Purified 4-chloro-3-nitrotoluene distillation->distillate liquid->distillation

Caption: General workflow for the separation of chloronitrotoluene isomers.

Troubleshooting Guides

Fractional Crystallization

Fractional crystallization is a powerful technique for separating compounds with different solubilities or melting points.[13]

Q4: My fractional crystallization yield of this compound is very low. What could be the cause?

A4: Low yield is a common issue that can be traced to several factors. Refer to the troubleshooting logic below.

G cluster_causes Potential Causes cluster_solutions Solutions issue Low Crystallization Yield cause1 Cooling Temperature Too High issue->cause1 cause2 Insufficient Cooling Time issue->cause2 cause3 Inappropriate Solvent Choice (if used) issue->cause3 cause4 Mixture Too Dilute (if solvent used) issue->cause4 sol1 Lower the final cooling temperature (e.g., use an ice bath) cause1->sol1 sol2 Increase the duration of the cooling step to allow for complete crystallization cause2->sol2 sol3 Select a solvent where the isomer has lower solubility at cold temperatures cause3->sol3 sol4 Concentrate the mixture by removing some solvent before cooling cause4->sol4

Caption: Troubleshooting logic for low yield in fractional crystallization.

Q5: The purity of my crystallized this compound is poor, with significant contamination from the 3-nitro isomer. How can I improve this?

A5: Poor purity is often due to the entrapment of the mother liquor in the crystal lattice.

  • Cooling Rate: Rapid cooling is a primary cause of impurity inclusion. A slower, more controlled cooling process allows for the formation of purer crystals.[14]

  • Agitation: Gentle stirring during the cooling process can help prevent the formation of large agglomerates that trap impurities.

  • Washing: After filtration, wash the collected crystals with a small amount of ice-cold solvent (if one was used) or a non-solvent in which the desired isomer is insoluble but the impurity has some solubility. This helps to remove residual mother liquor from the crystal surface.

  • Recrystallization: For the highest purity, a second recrystallization step is often necessary. Dissolve the crystals in a minimal amount of a suitable hot solvent and repeat the cooling and filtration process.

Fractional Distillation of the Filtrate

This step is often used to purify the lower-melting 4-chloro-3-nitrotoluene from the filtrate after the 2-nitro isomer has been removed.

Q6: I am attempting to purify 4-chloro-3-nitrotoluene from the filtrate by vacuum distillation, but the separation from the remaining 2-nitro isomer is poor. What can I do?

A6: Poor separation during fractional distillation of isomers with close boiling points is a common challenge.[6]

G cluster_causes Potential Causes cluster_solutions Solutions issue Poor Distillation Separation cause1 Insufficient Column Efficiency issue->cause1 cause2 Distillation Rate Too Fast issue->cause2 cause3 Poor Vacuum Control issue->cause3 cause4 Inadequate Insulation issue->cause4 sol1 Use a longer packed column (e.g., Vigreux, Raschig rings) to increase theoretical plates cause1->sol1 sol2 Reduce the heating rate to allow vapor equilibrium to be established in the column cause2->sol2 sol3 Ensure a stable, deep vacuum to lower the boiling points and enhance the relative volatility cause3->sol3 sol4 Insulate the distillation column to prevent heat loss and maintain the temperature gradient cause4->sol4

Caption: Troubleshooting guide for fractional distillation of isomers.

Detailed Experimental Protocols

Protocol 1: Separation by Fractional Crystallization (Melt Crystallization)

This protocol is based on the significant difference in melting points and does not require a solvent.

Methodology:

  • Initial State: Place the crude isomer mixture (which is liquid at room temperature) into a suitable flask equipped with a magnetic stirrer.

  • Cooling: Immerse the flask in a cooling bath (e.g., an ice-water bath) and begin gentle stirring. The target temperature should be maintained just below the melting point of this compound but well above that of 4-chloro-3-nitrotoluene (e.g., 10-15°C).

  • Crystallization: As the mixture cools, the higher-melting this compound will begin to crystallize out of the liquid. Continue stirring for 1-2 hours to ensure maximum crystallization. The mixture will become a slurry.

  • Filtration: Quickly filter the cold slurry through a pre-chilled Büchner funnel under vacuum to separate the solid crystals from the liquid mother liquor.

  • Washing (Optional): To improve purity, wash the crystals on the filter with a very small amount of a cold, non-polar solvent like hexane, in which the crystals have low solubility.

  • Product Collection: The solid collected is purified this compound. The liquid filtrate is now enriched with 4-chloro-3-nitrotoluene and can be further purified if desired.

Protocol 2: Purification of 4-chloro-3-nitrotoluene by Vacuum Distillation

This protocol is for purifying the liquid filtrate obtained from Protocol 1.

Methodology:

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a fractionating column (e.g., a 20-30 cm Vigreux column) between the distillation flask and the condenser. Insulate the column well.

  • Charge the Flask: Transfer the liquid filtrate (enriched in 4-chloro-3-nitrotoluene) into the distillation flask. Add boiling chips or a magnetic stir bar.

  • Apply Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system to a stable, low pressure (e.g., 10-15 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate in fractions. Monitor the temperature at the head of the column. The lower-boiling this compound will distill first (if any significant amount remains). Once the head temperature stabilizes at the boiling point of 4-chloro-3-nitrotoluene at the working pressure, change the receiving flask to collect the pure product.

  • Completion: Stop the distillation before the flask goes to dryness to avoid the concentration of any high-boiling impurities.

References

Technical Support Center: Synthesis of 4-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the yield of 4-Chloro-2-nitrotoluene synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two primary routes: the nitration of 4-chlorotoluene (B122035) and the chlorination of 4-nitrotoluene (B166481).

Route 1: Nitration of 4-Chlorotoluene

Issue 1: Low Yield of the Desired this compound Isomer

  • Possible Cause A: Formation of the 4-Chloro-3-nitrotoluene isomer. The nitration of 4-chlorotoluene inherently produces a mixture of this compound and 4-chloro-3-nitrotoluene.[1][2] The ratio of these isomers is dependent on reaction conditions.

    • Solution: While complete elimination of the 3-nitro isomer is difficult, its formation can be minimized by carefully controlling the reaction temperature. Lower temperatures generally favor the formation of the 2-nitro isomer. Separation of the isomers is typically achieved by fractional distillation or crystallization.[2][3]

  • Possible Cause B: Formation of dinitro byproducts. Excessive nitration can lead to the formation of dinitrochlorotoluenes, which reduces the yield of the desired mononitrated product and poses a safety hazard during distillation.[1][4]

    • Solution: To minimize dinitration, maintain a low reaction temperature (e.g., -5 to 15 °C) and use a nitrating acid with a specific composition (e.g., 59-60% sulfuric acid, 34-36% nitric acid, and 4-7% water).[4] The addition of a saturated aliphatic dichloride, such as ethylene (B1197577) dichloride, can also help to reduce the formation of dinitro compounds.[4]

  • Possible Cause C: Incomplete reaction. Insufficient reaction time or inadequate mixing can lead to unreacted 4-chlorotoluene remaining in the mixture.

    • Solution: Ensure vigorous stirring throughout the reaction and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion.

Issue 2: Difficulty in Separating this compound from the 4-Chloro-3-nitrotoluene Isomer

  • Possible Cause: The boiling points of the two isomers are relatively close, making separation by distillation challenging.

    • Solution: Fractional distillation under reduced pressure is the most common method for separation.[2] For higher purity, a combination of fractional distillation and subsequent crystallization or "sweating" of the residue can be employed to isolate the 4-chloro-3-nitrotoluene.[1]

Route 2: Chlorination of 4-Nitrotoluene

Issue 1: Low Conversion of 4-Nitrotoluene

  • Possible Cause A: Inactive catalyst. The iodine catalyst may be of poor quality or may have sublimed out of the reaction mixture if the temperature is too high.

    • Solution: Use technical grade iodine and ensure the reaction temperature is maintained within the optimal range (preferably 60-80 °C) to prevent iodine loss.[5]

  • Possible Cause B: Insufficient chlorine. The molar ratio of chlorine to 4-nitrotoluene is critical for achieving high conversion.

    • Solution: Use a slight excess of chlorine, with a preferred molar ratio of 0.9 to 1.0 mol of chlorine per mol of 4-nitrotoluene.[5]

Issue 2: Formation of Undesired Byproducts

  • Possible Cause: The use of other catalysts, such as iron-iodine mixtures, can lead to the formation of a higher percentage of byproducts, making purification more difficult and costly.[5]

    • Solution: Employing iodine as the sole catalyst has been shown to produce a product with a high proportion of 2-chloro-4-nitrotoluene (B140621) (over 98%) and minimal byproducts.[5] The reaction should be carried out in the absence of other catalysts like iron or iron(III) chloride.

Frequently Asked Questions (FAQs)

Q1: Which is the better synthetic route for obtaining high yields of this compound: nitration of 4-chlorotoluene or chlorination of 4-nitrotoluene?

A1: The chlorination of 4-nitrotoluene in the presence of an iodine catalyst generally provides a significantly higher yield (over 98%) of the desired 2-chloro-4-nitrotoluene with fewer byproducts compared to the nitration of 4-chlorotoluene.[5] The nitration route inherently produces a mixture of isomers that requires careful separation.

Q2: What are the key safety precautions to consider during these syntheses?

A2: Both nitration and chlorination reactions are hazardous and must be conducted with appropriate safety measures.

  • Nitration: Nitrating mixtures are highly corrosive. The reaction is exothermic and can lead to runaway reactions if not properly controlled. Always add the nitrating agent slowly and with efficient cooling. Nitrated aromatic compounds, especially dinitro derivatives, can be explosive.[4][6]

  • Chlorination: Chlorine gas is toxic and corrosive. The reaction should be performed in a well-ventilated fume hood. Runaway reactions can also occur, particularly if there is a delay in reaction initiation.[7]

Q3: How can I remove dinitro impurities from my crude product after nitration?

A3: Dinitro compounds can be reduced by treating the crude product with aqueous alkaline oxidizing agents. This process converts the dinitro compounds into alkali-soluble phenols, which can then be washed away from the desired mononitrated product.[1]

Q4: What is the role of sulfuric acid in the nitration of 4-chlorotoluene?

A4: Sulfuric acid acts as a catalyst in the nitration reaction. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[8]

Data Presentation

Table 1: Isomer Distribution in the Nitration of p-Chlorotoluene under Various Conditions

Nitrating Agent/ConditionsTemperature (°C)% this compound% 4-Chloro-3-nitrotolueneReference
Nitric acid in sulfuric acidNot specified53-62.537.5-47[1]
Excess nitric acidNot specified58-58.8Not specified[1]
Nitrating acid (60% H₂SO₄, 35% HNO₃, 5% H₂O)Not specified~65~35[1]
Nitrating acid in the presence of ethylene dichloride-5 to -15Not specifiedNot specified[4]

Table 2: Optimizing the Chlorination of 4-Nitrotoluene

ParameterRangePreferred RangeOptimalReference
TemperatureMelting point to 120 °C50 to 100 °C60 to 80 °C[5]
Molar Ratio (Chlorine : 4-Nitrotoluene)0.6 to 1.20.7 to 1.050.9 to 1.0[5]
Iodine Catalyst (% by weight)0.1 to 10%0.3 to 1.0%Not specified[5]

Experimental Protocols

Protocol 1: Nitration of 4-Chlorotoluene
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 4-chlorotoluene. Cool the flask in an ice-salt bath to -5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. A typical mixture consists of 59-60% sulfuric acid, 34-36% nitric acid, and 4-7% water.[4]

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred 4-chlorotoluene, maintaining the reaction temperature between -5 and 0 °C.

  • Reaction Completion: After the addition is complete, continue stirring at the same temperature for a specified period (e.g., 3-5 hours).[4] Monitor the reaction by TLC or GC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer and wash it with water, followed by a dilute solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure. The resulting crude product, a mixture of isomers, is then purified by fractional distillation under vacuum.

Protocol 2: Chlorination of 4-Nitrotoluene
  • Reaction Setup: In a flask equipped with a stirrer, a gas inlet tube, and a reflux condenser connected to a gas scrubber, melt 4-nitrotoluene and add 0.3 to 1.0% by weight of iodine.[5] Heat the mixture to the reaction temperature (60-80 °C).

  • Chlorination: Introduce a stream of chlorine gas into the stirred mixture. The molar ratio of chlorine to 4-nitrotoluene should be between 0.9 and 1.0.[5]

  • Reaction Monitoring: Monitor the reaction progress by GC until the desired conversion is achieved.

  • Work-up: After the reaction is complete, cool the mixture and wash it with water or an aqueous solution of sodium bisulfite to remove the iodine catalyst.

  • Purification: The resulting product is of high purity (typically >98% 2-chloro-4-nitrotoluene) and may not require further purification for many applications.[5] If necessary, it can be distilled under reduced pressure.

Visualizations

Synthesis_Workflow cluster_nitration Route 1: Nitration of 4-Chlorotoluene cluster_chlorination Route 2: Chlorination of 4-Nitrotoluene start_n 4-Chlorotoluene reaction_n Nitration (HNO3/H2SO4) start_n->reaction_n workup_n Work-up (Quenching, Washing) reaction_n->workup_n crude_n Crude Product (Isomer Mixture) workup_n->crude_n purification_n Fractional Distillation crude_n->purification_n product_n This compound purification_n->product_n byproduct_n 4-Chloro-3-nitrotoluene purification_n->byproduct_n start_c 4-Nitrotoluene reaction_c Chlorination (Cl2, Iodine) start_c->reaction_c workup_c Work-up (Washing) reaction_c->workup_c product_c High Purity This compound workup_c->product_c

Caption: Comparative workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield of This compound check_isomers High proportion of 4-chloro-3-nitrotoluene? start->check_isomers check_dinitro Presence of dinitro byproducts? check_isomers->check_dinitro No solution_isomers Optimize temperature (lower for nitration). Improve purification. check_isomers->solution_isomers Yes check_incomplete Unreacted starting material? check_dinitro->check_incomplete No solution_dinitro Maintain low temperature. Use specific nitrating acid composition. Consider using an additive like ethylene dichloride. check_dinitro->solution_dinitro Yes solution_incomplete Increase reaction time. Ensure efficient stirring. Monitor reaction completion. check_incomplete->solution_incomplete Yes

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

optimization of reaction conditions for 4-chlorotoluene nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the optimization of reaction conditions for the nitration of 4-chlorotoluene (B122035).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the nitration of 4-chlorotoluene.

Q1: Why is the yield of my mononitrated product unexpectedly low?

An unexpectedly low yield can be attributed to several factors. Inadequate temperature control is a primary concern, as the reaction is highly exothermic. Temperatures exceeding the optimal range can lead to the formation of by-products such as dinitrated compounds and oxidation of the methyl group. Another common issue is the improper addition of the nitrating mixture (concentrated nitric and sulfuric acids). A rapid addition can cause a sudden temperature spike, promoting side reactions. The presence of water can also hinder the reaction by interfering with the formation of the nitronium ion (NO₂⁺), which is the active electrophile. Finally, ensure that the reaction has been allowed to proceed to completion; insufficient reaction time can result in a low yield.[1]

Q2: How can I minimize the formation of dinitro-4-chlorotoluene by-products?

The formation of dinitro compounds is a common side reaction in the nitration of 4-chlorotoluene.[2][3] To minimize their formation, it is crucial to maintain strict temperature control, ideally between 15-20°C.[3] The slow, dropwise addition of the nitrating mixture to the 4-chlorotoluene is also essential to prevent localized overheating, which can favor dinitration. Using the correct stoichiometry of reactants is important; an excessive amount of nitric acid can increase the likelihood of dinitration.

Q3: The isomer ratio of 4-chloro-2-nitrotoluene to 4-chloro-3-nitrotoluene (B146361) in my product mixture is not what I expected. How can I control this?

The ratio of the two main isomers, this compound and 4-chloro-3-nitrotoluene, is influenced by the reaction conditions. Studies have shown that the nitration of p-chlorotoluene typically yields a higher proportion of this compound. For instance, one process reported a product mixture of approximately 65% this compound and 35% 4-chloro-3-nitrotoluene.[3] Another study reported a range of 53-62.5% for this compound and 37.5-47% for 4-chloro-3-nitrotoluene under varying conditions.[2] Temperature can play a role in this ratio, and it is advisable to maintain a consistent temperature throughout the reaction to ensure reproducibility.

Q4: My reaction mixture has turned dark brown or black. What does this indicate and can the product be salvaged?

The formation of a dark-colored tar-like substance is often a result of runaway reactions or significant side reactions, such as oxidation of the methyl group. This is typically caused by poor temperature control and allowing the reaction temperature to rise too high. While it may be difficult to salvage the desired product from a tarry mixture, allowing the reaction to cool and then proceeding with the work-up by pouring it over ice may precipitate some of the desired product, which can then be purified. However, the yield will likely be significantly compromised.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the nitration of 4-chlorotoluene?

The nitration of 4-chlorotoluene primarily yields a mixture of two isomers: this compound and 4-chloro-3-nitrotoluene.[2][4]

Q2: What is the role of sulfuric acid in this reaction?

Concentrated sulfuric acid acts as a catalyst in the nitration reaction. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid also helps to absorb the water that is formed during the reaction, which drives the equilibrium towards the products.[5]

Q3: What are the recommended safety precautions for this experiment?

The nitration of 4-chlorotoluene involves the use of concentrated and corrosive acids (nitric and sulfuric acid) and produces nitro compounds, which can be energetic.[3][6] It is essential to perform this reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is exothermic and requires careful temperature control to prevent it from becoming uncontrollable. An ice bath should be readily available for cooling.

Q4: How can the isomeric products be separated?

The separation of this compound and 4-chloro-3-nitrotoluene can be achieved through physical methods such as alternate fractional distillations and freezing operations.[2][3]

Data Presentation

Reaction ParameterOptimized ConditionExpected OutcomeReference
Temperature15-20°CMinimizes dinitration[3]
Nitrating Agent60% H₂SO₄, 35% HNO₃, 5% H₂OEffective mononitration[3]
Isomer Ratio~65% this compound, ~35% 4-chloro-3-nitrotolueneTypical product distribution[3]

Experimental Protocols

Protocol: Mononitration of 4-Chlorotoluene

Materials:

  • 4-chlorotoluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water

  • Dilute sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool the 4-chlorotoluene to 15°C.

  • Prepare the nitrating acid by slowly adding a pre-determined amount of concentrated sulfuric acid to concentrated nitric acid in a separate flask, keeping the mixture cool in an ice bath. A typical composition is 60% sulfuric acid, 35% nitric acid, and 5% water.[3]

  • Slowly add the nitrating acid dropwise to the stirred 4-chlorotoluene over a period of 4-5 hours, ensuring the reaction temperature is maintained between 15-20°C.[3]

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional hour to ensure the reaction goes to completion.

  • Pour the reaction mixture slowly onto crushed ice with constant stirring.

  • Separate the oily organic layer from the aqueous layer.

  • Wash the organic layer with water, followed by a dilute solution of sodium carbonate to neutralize any remaining acid, and then again with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The crude product can be purified by fractional distillation to separate the isomers.

Visualizations

experimental_workflow start Start: Prepare Reactants prepare_nitrating_acid Prepare Nitrating Acid (H₂SO₄ + HNO₃) Cool in Ice Bath start->prepare_nitrating_acid cool_chlorotoluene Cool 4-Chlorotoluene to 15°C start->cool_chlorotoluene reaction Slowly Add Nitrating Acid to 4-Chlorotoluene (Maintain 15-20°C) prepare_nitrating_acid->reaction cool_chlorotoluene->reaction stir Stir for 1 hour at 15-20°C reaction->stir quench Pour Reaction Mixture onto Crushed Ice stir->quench separation Separate Organic and Aqueous Layers quench->separation wash1 Wash Organic Layer with Water separation->wash1 wash2 Wash with Dilute Na₂CO₃ Solution wash1->wash2 wash3 Wash with Water wash2->wash3 dry Dry Organic Layer (Anhydrous Na₂SO₄) wash3->dry purify Purify by Fractional Distillation dry->purify end End: Isolated Products purify->end troubleshooting_logic issue Problem Encountered low_yield Low Yield issue->low_yield high_dinitro High Dinitro Content issue->high_dinitro wrong_isomer_ratio Incorrect Isomer Ratio issue->wrong_isomer_ratio dark_color Dark Color / Tar issue->dark_color cause_temp Inadequate Temperature Control low_yield->cause_temp cause_addition Rapid Reagent Addition low_yield->cause_addition cause_water Presence of Water low_yield->cause_water cause_time Insufficient Reaction Time low_yield->cause_time high_dinitro->cause_temp high_dinitro->cause_addition cause_stoichiometry Incorrect Stoichiometry high_dinitro->cause_stoichiometry wrong_isomer_ratio->cause_temp dark_color->cause_temp dark_color->cause_addition solution_temp Solution: Maintain 15-20°C cause_temp->solution_temp solution_addition Solution: Slow, Dropwise Addition cause_addition->solution_addition solution_water Solution: Use Dry Glassware and Reagents cause_water->solution_water solution_time Solution: Increase Reaction Time cause_time->solution_time solution_stoichiometry Solution: Check Reagent Ratios cause_stoichiometry->solution_stoichiometry

References

Technical Support Center: Reduction of 4-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the chemical reduction of 4-Chloro-2-nitrotoluene to its corresponding aniline, 4-chloro-2-methylaniline.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product (4-chloro-2-methylaniline)

Q: My reaction is resulting in a low yield of the target amine. What are the common causes and how can I improve it?

A: Low yields can stem from several factors, including incomplete reaction, side reactions, or issues with product isolation. Here’s a step-by-step troubleshooting approach:

  • Verify Starting Material Purity: The synthesis of this compound via nitration of 4-chlorotoluene (B122035) often produces a mixture of isomers, primarily 4-Chloro-3-nitrotoluene.[1][2] The presence of this isomer will lead to a mixture of products that can complicate purification and lower the isolated yield of the desired product. Confirm the purity of your starting material using techniques like GC or NMR before starting the reaction.

  • Optimize Reaction Conditions:

    • Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Some reductions, especially with metal/acid systems like Sn/HCl, can be slow.[3]

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For metal/acid reductions, fresh, activated metal surfaces are crucial.

  • Evaluate the Reduction Method: The choice of reducing agent is critical. If you are experiencing consistently low yields, consider switching to a different method as outlined in the tables and protocols below. Catalytic hydrogenation is often efficient but requires careful control to avoid side reactions.

Issue 2: High Levels of Dehalogenation (Formation of 2-methylaniline)

Q: I am observing a significant amount of the dehalogenated byproduct, 2-methylaniline, in my product mixture. How can I minimize this?

A: Dehalogenation is the most common and challenging side reaction in the reduction of halogenated nitroarenes.[4][5] The C-Cl bond is susceptible to cleavage, especially under harsh conditions.

Troubleshooting Steps:

  • Choice of Catalyst (for Catalytic Hydrogenation):

    • Palladium on Carbon (Pd/C): This is a very active catalyst but is also highly prone to causing dehalogenation.[6][7]

    • Raney Nickel: This catalyst is often a better choice for reducing halogenated nitroarenes as it is less likely to cause dehalogenation compared to Pd/C.[8][9]

    • Platinum-based catalysts (e.g., Pt/C): These can also be effective and may offer better selectivity than Pd/C.[10]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can significantly reduce the rate of dehalogenation. For instance, reductions with hydrazine (B178648) hydrate (B1144303) and Pd/C show high selectivity at room temperature, whereas dehalogenation increases at reflux temperatures.[5]

    • Pressure (for Hydrogenation): Use the lowest effective hydrogen pressure that allows the reaction to proceed at a reasonable rate.

    • Additives: In some cases, adding a small amount of an acid (e.g., HCl, H3PO4) can inhibit dehalogenation during catalytic hydrogenation.[4] The use of catalyst modifiers can also improve selectivity.[6]

  • Choice of Reducing Agent:

    • Metal/Acid Systems: Reagents like iron powder in acetic acid or with ammonium (B1175870) chloride are generally milder and less prone to causing dehalogenation than catalytic hydrogenation with Pd/C.[8][11]

    • Stannous Chloride (SnCl2): This is a classic and mild method for reducing nitro groups while leaving other functional groups, including halogens, intact.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts I should be aware of besides the dehalogenated compound?

A1: Besides dehalogenation, you may encounter:

  • Isomeric Amines: If your starting material contains 4-chloro-3-nitrotoluene, you will form 4-chloro-3-methylaniline.[1]

  • Incomplete Reduction Products: Depending on the reaction conditions, you might isolate intermediates like nitroso compounds or hydroxylamines.

  • Azo/Azoxy Compounds: These can form from the condensation of intermediates, particularly if the reduction is not driven to completion.[14][15] Using additives like vanadium compounds in catalytic hydrogenation has been shown to prevent the accumulation of hydroxylamines and the formation of azo/azoxy byproducts.[15]

Q2: My starting material, this compound, is a solid. What is a good solvent for its reduction?

A2: The choice of solvent depends on the reduction method:

  • Catalytic Hydrogenation: Alcohols like methanol (B129727) or ethanol (B145695) are commonly used.

  • Metal/Acid Reductions (e.g., Fe/HCl, SnCl2/HCl): Ethanol, acetic acid, or aqueous mixtures are typical.[12][16] For substrates with poor solubility, a co-solvent like THF in water can be effective.[17]

Q3: The work-up for my SnCl2/HCl reduction is difficult, resulting in emulsions and product loss. What is the correct procedure?

A3: The work-up for tin-based reductions can be challenging due to the formation of tin salts. A typical procedure involves:

  • Cooling the reaction mixture.

  • Carefully basifying with a concentrated aqueous solution of NaOH or Na2CO3 to a pH > 10. This will precipitate tin hydroxides.

  • Filtering the mixture through a pad of celite to remove the tin salts.

  • Extracting the aqueous filtrate with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Washing the combined organic layers with brine, drying over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrating under reduced pressure.

Q4: Can I use sodium borohydride (B1222165) (NaBH4) for this reduction?

A4: Sodium borohydride alone is generally not effective for the reduction of aromatic nitro groups. However, it can be used in combination with a catalyst, such as Pd/C or Co-Co2B nanocomposites.[3][17] Care must be taken as these systems can also potentially lead to dehalogenation.

Data Presentation: Comparison of Reduction Methods

The following tables summarize quantitative data for different reduction methods. Data for the specific reduction of this compound is limited; therefore, data for closely related and representative chloronitroarenes are included for comparison.

Table 1: Catalytic Hydrogenation of Halogenated Nitroarenes

CatalystSubstrateConditionsSelectivity for Halogenated Amine (%)Dehalogenation (%)Reference
Pd/C Halogenated NitroarenesHydrazine hydrate, MeOH, RT>95%<5%[5]
Pd/C Halogenated NitroarenesHydrazine hydrate, MeOH, RefluxVariable (dehalogenation observed)Significant[5]
Raney Ni p-chloronitrobenzeneH₂, Methanol>99%<1%[9]
Pt/C 1-chloro-2,4-dinitrobenzeneH₂ (10 bar), MeOH, 60°C34%66%[15]
Pt/C (sulfitized) Chloronitrobenzene compoundsH₂, acidic medium>99.5%<0.2%[4]

Table 2: Metal-Based Reduction of Halogenated Nitroarenes

Reducing SystemSubstrateConditionsYield (%)NotesReference
SnCl₂·2H₂O p-chloronitrobenzeneEthanol, reflux95%No dehalogenation observed[13]
Fe/HCl Nitroalkenes/NitroalkanesMeOH/H₂O/conc. HClGood to excellentSelective for some substrates[16]
Fe/CaCl₂ Nitroarenes with halidesHydrazine hydrate, refluxExcellentHalides are tolerated[11]
Co₂(CO)₈/H₂O p-chloronitrobenzeneDME, RT, 30 min98%No dehalogenation observed[18]

Experimental Protocols

Protocol 1: Reduction using Stannous Chloride (SnCl₂) in Ethanol

This protocol is a general method for the selective reduction of aromatic nitro groups in the presence of halogens.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (optional, but can accelerate the reaction)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 5 M)

  • Ethyl acetate

  • Celite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • Add stannous chloride dihydrate (3-4 equivalents) to the solution.

  • If desired, add a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Slowly add a concentrated NaOH solution with vigorous stirring until the pH is strongly basic (pH > 10). A thick, white precipitate of tin(IV) hydroxide will form.

  • Filter the entire mixture through a pad of celite to remove the tin salts. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude 4-chloro-2-methylaniline.

  • Purify the product as necessary, for example, by column chromatography or distillation.

Protocol 2: Catalytic Transfer Hydrogenation with Iron/Ammonium Chloride

This method is an effective and often milder alternative to catalytic hydrogenation with H₂ gas.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol/Water solvent mixture (e.g., 4:1)

  • Celite

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), ethanol, and water.

  • Add iron powder (5-10 equivalents) and ammonium chloride (5-10 equivalents) to the solution.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed. This may take several hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the iron residues. Wash the celite pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify as needed.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_product Products This compound This compound 4-chloro-2-methylaniline 4-chloro-2-methylaniline This compound->4-chloro-2-methylaniline Desired Reduction (Selective) 2-methylaniline 2-methylaniline This compound->2-methylaniline Side Reaction (Dehalogenation)

Caption: Desired vs. Undesired Reaction Pathways.

Troubleshooting_Dehalogenation start High Dehalogenation Observed? catalyst_choice Using Catalytic Hydrogenation? start->catalyst_choice Yes pd_catalyst Using Pd/C Catalyst? catalyst_choice->pd_catalyst Yes metal_acid Switch to Metal/Acid (e.g., Fe/NH4Cl or SnCl2) catalyst_choice->metal_acid No raney_ni Switch to Raney Ni or Pt/C pd_catalyst->raney_ni Yes harsh_conditions Are reaction conditions (temp, pressure) harsh? pd_catalyst->harsh_conditions No lower_temp Lower Reaction Temperature harsh_conditions->metal_acid No milder_conditions Use Milder Conditions (Lower Temp/Pressure) harsh_conditions->milder_conditions Yes

Caption: Troubleshooting Dehalogenation Issues.

Experimental_Workflow start Start setup Reaction Setup (Substrate, Solvent, Reagent) start->setup reaction Reduction Reaction (Heating/Stirring) setup->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Filtration, Extraction) monitoring->workup Complete purification Purification (Chromatography/Distillation) workup->purification analysis Product Analysis (NMR, GC-MS) purification->analysis end End analysis->end

Caption: General Experimental Workflow.

References

dehalogenation side reactions during 4-Chloro-2-nitrotoluene reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 4-chloro-2-nitrotoluene to 5-chloro-2-methylaniline (B43014). The primary focus is on addressing common challenges, particularly the side reaction of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the reduction of this compound?

A1: The most prevalent side reaction is hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom, leading to the formation of 2-methylaniline. Other potential side reactions include incomplete reduction, resulting in intermediates like nitroso or hydroxylamine (B1172632) species, and over-reduction of the aromatic ring under harsh conditions.

Q2: Which reduction methods are prone to causing dehalogenation?

A2: Catalytic hydrogenation using palladium on carbon (Pd/C) is well-known to promote dehalogenation of aryl halides.[1] The activity of the catalyst, solvent, temperature, and pressure can all influence the extent of this side reaction.

Q3: What are the recommended methods to selectively reduce the nitro group while minimizing dehalogenation?

A3: Several methods are effective in selectively reducing the nitro group without affecting the chloro substituent:

  • Metal/Acid Systems: The use of iron powder with hydrochloric acid (Fe/HCl) or acetic acid is a classic and robust method that generally does not cause dehalogenation.[1][2]

  • Catalytic Hydrogenation with Raney Nickel: Raney Nickel is a suitable alternative to Pd/C for catalytic hydrogenation as it is less prone to causing dehalogenation of aromatic chlorides.[1]

  • Sulfide-based Reagents: Sodium polysulfide in an aqueous solution is a highly effective method for this transformation, reportedly giving high yields of the desired product with minimal side reactions.

  • Catalytic Transfer Hydrogenation (CTH): Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate (B1144303) with a catalyst such as Pd/C can sometimes offer better selectivity compared to high-pressure hydrogenation.[3][4][5] However, dehalogenation can still occur and reaction conditions must be carefully optimized.[3]

Q4: How can I monitor the progress of the reaction and the formation of side products?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By running a co-spot of the starting material and the expected product, you can track the disappearance of the starting material and the appearance of the product. The formation of the dehalogenated side product (2-methylaniline) can also be monitored by comparing the reaction mixture to a standard of this compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant amount of dehalogenated side product (2-methylaniline) observed. Use of Pd/C catalyst for hydrogenation. High reaction temperature or pressure.Switch to a more selective reducing system like Fe/HCl, Raney Nickel, or sodium polysulfide. If using catalytic hydrogenation, lower the temperature and pressure. Consider using additives that can suppress dehalogenation.
Low yield of the desired product (5-chloro-2-methylaniline). Incomplete reaction. Degradation of the product during workup. Mechanical losses during isolation.Increase the reaction time and monitor by TLC until the starting material is consumed. Ensure the workup procedure is not too harsh (e.g., avoid excessively high temperatures or extreme pH). Optimize the extraction and purification steps to minimize losses.
Reaction is slow or stalls. Insufficient amount of reducing agent. Deactivated catalyst (for catalytic methods). Poor solubility of the starting material.Ensure the correct stoichiometry of the reducing agent is used. For catalytic reactions, use fresh, active catalyst. Choose a solvent system in which the this compound is sufficiently soluble.
Formation of a complex mixture of byproducts. Reaction conditions are too harsh (e.g., excessively high temperature). Presence of impurities in the starting material.Reduce the reaction temperature. Use purified starting material. Consider a milder reducing agent.
Difficulty in isolating the product. The product may be soluble in the aqueous phase, especially if it forms a salt. Emulsion formation during extraction.Adjust the pH of the aqueous layer to ensure the product is in its free amine form before extraction. Use a suitable organic solvent for extraction. If an emulsion forms, adding brine or filtering through Celite can help to break it.

Data Presentation

The following table summarizes quantitative data for a highly selective method for the reduction of this compound.

Reduction MethodReagentsTemperatureProduct PurityYieldReference
Sulfide ReductionSodium polysulfide, Ammonium chloride, Water105 °C99.78%98.80%CN102234235A[6]

Experimental Protocols

Method 1: Reduction using Sodium Polysulfide

This protocol is based on a patented procedure with high reported yield and selectivity.[6]

Materials:

  • This compound

  • Sodium polysulfide

  • Ammonium chloride

  • Water

  • Three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer

Procedure:

  • In the three-necked flask, dissolve sodium polysulfide (2 mol) in water (50 ml).

  • To the stirred solution, add ammonium chloride (0.5 mol).

  • Heat the mixture. Once the desired temperature of 105 °C is reached, begin the dropwise addition of this compound (1 mol).

  • Maintain the reaction temperature at 105 °C throughout the addition and continue stirring until the reaction is complete (monitor by TLC or GC).

  • After the reaction is complete, cool the mixture and separate the organic phase.

  • Wash the organic phase with water until it is neutral.

  • Distill the organic phase under vacuum (0.1 MPa) and collect the fraction at 127-137 °C to obtain pure 5-chloro-2-methylaniline.

Method 2: Reduction using Iron and Hydrochloric Acid (Béchamp Reduction)

This is a classic and reliable method for the selective reduction of aromatic nitro compounds.

Materials:

  • This compound

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid

  • Ethanol (B145695) or Water (as solvent)

  • Sodium carbonate or Sodium hydroxide (B78521) solution for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder (typically 3-5 equivalents) and the solvent (e.g., a mixture of ethanol and water).

  • Heat the mixture to reflux with vigorous stirring.

  • Add a small amount of concentrated hydrochloric acid to activate the iron.

  • Dissolve the this compound in a suitable solvent and add it portion-wise or dropwise to the refluxing mixture.

  • Continue refluxing and stirring until the reaction is complete (monitor by TLC, noting the disappearance of the yellow color of the starting material).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by adding a solution of sodium carbonate or sodium hydroxide until the mixture is basic.

  • Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake with the extraction solvent.

  • Separate the organic layer from the filtrate. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 5-chloro-2-methylaniline can be further purified by distillation or recrystallization.

Visualizations

Reaction Pathway and Dehalogenation Side Reaction

G cluster_main Main Reaction Pathway cluster_side Dehalogenation Side Reaction A This compound B 5-Chloro-2-methylaniline (Desired Product) A->B Reduction (e.g., Fe/HCl, Na2Sx) C This compound D 2-Methylaniline (Dehalogenated Side Product) C->D Reduction with Dehalogenation (e.g., H2/Pd-C)

Caption: Desired reduction pathway versus the dehalogenation side reaction.

Experimental Workflow for Reduction and Analysis

G start Start: this compound reaction Reduction Reaction (e.g., Fe/HCl or Na2Sx) start->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Product Extraction monitoring->workup Complete purification Purification (Distillation/Chromatography) workup->purification product Final Product: 5-Chloro-2-methylaniline purification->product analysis Purity Analysis (GC/NMR) product->analysis

Caption: General workflow for the reduction of this compound.

References

preventing tar formation in reactions with 4-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-nitrotoluene. The focus is on preventing tar formation and other side reactions to ensure cleaner reaction profiles and higher yields.

Frequently Asked Questions (FAQs)

Q1: What is "tar" in the context of reactions with this compound?

A1: In synthetic organic chemistry, "tar" is not a single, well-defined compound. It refers to a complex, often dark-colored, amorphous, and high-molecular-weight mixture of byproducts. Tar formation indicates a loss of reaction specificity and can result from polymerization of the starting material or product, extensive side reactions, or decomposition of reagents and intermediates. It presents significant challenges in product isolation and purification.

Q2: Which functional groups in this compound are most susceptible to side reactions leading to tar formation?

A2: The primary sites for reactivity on this compound are the nitro group, the chlorine atom, and the aromatic ring itself. The methyl group can also be a site of oxidation under harsh conditions. Undesired reactions at any of these sites can initiate polymerization or degradation pathways that result in tar.

Q3: Are there general precautions I can take to minimize tar formation in my reactions?

A3: Yes, several general strategies can help minimize tar formation:

  • Temperature Control: Many side reactions that lead to tar are accelerated at higher temperatures. Maintaining the optimal reaction temperature is crucial. For exothermic reactions, ensure adequate cooling and consider slow, portion-wise addition of reagents.

  • Inert Atmosphere: For many reactions, especially those involving organometallic reagents or catalysts, maintaining an inert atmosphere (e.g., using argon or nitrogen) is critical to prevent oxidative side reactions.

  • Purity of Reagents and Solvents: Impurities in starting materials, reagents, or solvents can sometimes catalyze side reactions. Always use reagents and solvents of appropriate purity.

  • Reaction Time: Prolonged reaction times, even at the optimal temperature, can lead to the slow accumulation of byproducts. Monitor the reaction progress (e.g., by TLC or LC-MS) and work it up promptly upon completion.

Troubleshooting Guides

Reaction Type 1: Reduction of the Nitro Group

The reduction of the nitro group in this compound to an amino group is a common transformation. However, it can be plagued by side reactions, including dehalogenation and the formation of dimeric species, which can contribute to tarry byproducts.

Problem: My reaction mixture is turning dark and I'm getting a low yield of the desired 4-chloro-2-aminotoluene.

This is a common issue that can be caused by several factors. The following guide will help you troubleshoot the problem.

Troubleshooting Workflow: Reduction of this compound

cluster_catalytic Catalytic Hydrogenation (e.g., Pd/C, H2) cluster_metal_acid Metal in Acidic Media (e.g., Fe/HCl, Sn/HCl) cluster_transfer_hydro Transfer Hydrogenation (e.g., Pd/C, Ammonium Formate) start Dark, tarry reaction mixture during nitro reduction q1 Which reduction method are you using? start->q1 a1 Potential Issue: Dehalogenation. The C-Cl bond is cleaved, leading to byproducts and potential catalyst poisoning. q1->a1 Catalytic Hydrogenation a2 Potential Issue: Over-reduction or complex formation. Formation of organometallic intermediates or colored complexes. q1->a2 Metal/Acid a3 Potential Issue: Incomplete reaction or side reactions with the hydrogen donor. q1->a3 Transfer Hydrogenation s1 Solution: 1. Switch to a less reactive catalyst like Raney Nickel. 2. Use sulfided platinum on carbon (Pt/C). 3. Add an acid to the reaction medium to inhibit dehalogenation. a1->s1 s2 Solution: 1. Control the temperature carefully. 2. Ensure complete reaction to avoid isolating intermediates. 3. For workup, consider basification and extraction. Note: Steam distillation has been reported to cause tar formation with similar compounds. a2->s2 s3 Solution: 1. Ensure the hydrogen donor is in sufficient excess. 2. Monitor the reaction closely by TLC to avoid prolonged heating. 3. Filter the catalyst promptly after the reaction is complete. a3->s3

Caption: Troubleshooting workflow for nitro group reduction.

Experimental Protocol: Selective Reduction of this compound with Tin(II) Chloride

This method is often effective at reducing the nitro group while preserving the chloro substituent.[1][2]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Reagent Addition: Add ethanol (B145695) or ethyl acetate (B1210297) as the solvent, followed by tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

MethodKey AdvantagesCommon Side ProductsMitigation Strategy
H₂/Pd/C High efficiency, clean byproducts (H₂O)Dehalogenated anilineSwitch to Raney Nickel[1] or add acid[3]
Fe/HCl or NH₄Cl Cost-effective, robustIron sludge, colored byproductsCareful pH control during workup
SnCl₂·2H₂O Mild, highly chemoselectiveTin salts in productThorough aqueous workup
Reaction Type 2: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom in this compound is activated towards nucleophilic substitution due to the electron-withdrawing nitro group in the ortho position. However, forcing conditions can lead to undesired polymerizations.

Problem: My SNAr reaction with an amine is producing a significant amount of an insoluble, dark precipitate.

This suggests that either your starting material or your product is undergoing polymerization or decomposition under the reaction conditions.

Logical Flow for Troubleshooting SNAr Reactions

start Tar formation in SNAr reaction q1 Examine Reaction Conditions start->q1 temp High Temperature? q1->temp base Strong Base? q1->base time Long Reaction Time? q1->time sol_temp Lower the reaction temperature. Consider a more polar aprotic solvent (e.g., DMSO, DMF) to facilitate the reaction at a lower temperature. temp->sol_temp sol_base Use a weaker, non-nucleophilic base if possible (e.g., K2CO3 instead of NaH or alkoxides). Use the base in slight excess, not a large excess. base->sol_base sol_time Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation. time->sol_time

Caption: Troubleshooting guide for SNAr reactions.

Reaction Type 3: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

These reactions are powerful for C-C and C-N bond formation, but can be sensitive to reaction conditions, leading to catalyst decomposition and side reactions that form tar.

Problem: My Suzuki or Buchwald-Hartwig reaction is sluggish and I'm observing the formation of palladium black and other dark byproducts.

This is a classic sign of catalyst decomposition and/or side reactions like homocoupling and dehalogenation.

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

IssuePotential CauseRecommended Solution
Palladium Black Formation Catalyst decomposition due to high temperature or inappropriate ligand.1. Lower the reaction temperature. 2. Use a more robust ligand (e.g., a biarylphosphine for Buchwald-Hartwig). 3. Ensure a strictly inert atmosphere.
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen.Degas the solvent and reaction mixture thoroughly before adding the catalyst.[4]
Dehalogenation of Starting Material Inappropriate ligand or base.1. Screen different ligands. 2. Use a weaker base if the reaction tolerates it.[4]
Low Reactivity Poorly soluble base or reactants.Use a solvent system that ensures all components are in solution (e.g., dioxane/water for Suzuki).[4]

Signaling Pathway: Catalytic Cycle of Suzuki Coupling and Points of Failure

pd0 Pd(0)L_n pd2 Ar-Pd(II)-X(L_n) pd0->pd2 Oxidative Addition (Ar-X) failure1 Decomposition to 'Palladium Black' pd0->failure1 transmetal Ar-Pd(II)-R(L_n) pd2->transmetal Transmetalation (R-B(OR)2 + Base) failure3 Dehalogenation pd2->failure3 product Ar-R transmetal->product Reductive Elimination failure2 Homocoupling (O2 mediated) transmetal->failure2

Caption: Suzuki coupling cycle and common failure points.

References

Technical Support Center: Scaling Up 4-Chloro-2-nitrotoluene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the production of 4-Chloro-2-nitrotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound on an industrial scale?

A1: The two main industrial synthesis routes for this compound are:

  • Nitration of p-chlorotoluene: This is a common method where p-chlorotoluene is reacted with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[1][2][3]

  • Chlorination of 4-nitrotoluene (B166481): This process involves the chlorination of 4-nitrotoluene in the presence of a catalyst, such as iodine.[4]

Q2: What are the major by-products to expect during the nitration of p-chlorotoluene?

A2: The primary by-products of concern during the nitration of p-chlorotoluene are the isomeric 4-chloro-3-nitrotoluene (B146361) and dinitrochlorotoluene compounds.[1][3] The formation of these impurities complicates the purification process and can pose safety risks, as dinitro compounds are known to be hazardous.[1]

Q3: How can the formation of the undesired 4-chloro-3-nitrotoluene isomer be minimized?

A3: The ratio of this compound to 4-chloro-3-nitrotoluene is influenced by reaction conditions. While complete elimination of the 3-nitro isomer is difficult, optimizing parameters such as reaction temperature and the composition of the nitrating acid mixture can favor the formation of the desired 2-nitro isomer.[1][2] Some processes have achieved isomer ratios of up to 73/27 (this compound / 4-chloro-3-nitrotoluene).[3]

Q4: What are the key challenges in the chlorination of 4-nitrotoluene?

A4: The main challenges in the chlorination of 4-nitrotoluene include the formation of undesired by-products through chlorination at other positions on the aromatic ring or on the methyl group side-chain.[4] The choice of catalyst and reaction conditions is critical to achieving high selectivity for this compound.[4] Inefficient processes can lead to significant amounts of by-products, requiring expensive separation procedures.[4]

Q5: What are the recommended safety precautions when handling this compound and its by-products?

A5: this compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[5][6] Dinitro by-products are potentially explosive.[1] It is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, and to work in a well-ventilated area.[7][8] Ensure proper grounding of equipment to prevent static discharge, which could be an ignition source for dust explosions.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Nitration of p-Chlorotoluene
Possible Cause Troubleshooting Step
Incorrect Reaction Temperature Monitor and control the reaction temperature closely. Nitration of p-chlorotoluene is typically carried out at specific temperatures to maximize the yield of the desired isomer.[1][2]
Improper Nitrating Agent Composition Ensure the correct ratio of nitric acid to sulfuric acid and water in the mixed acid. The concentration of the nitrating species (NO₂⁺) is crucial for the reaction rate and selectivity.[2]
Insufficient Reaction Time Allow the reaction to proceed for the recommended duration to ensure complete conversion of the starting material.[2]
Poor Mixing Ensure efficient agitation to promote contact between the organic and acid phases, which is essential for a good reaction rate.
Issue 2: High Levels of Dinitro By-products
Possible Cause Troubleshooting Step
Excessive Nitrating Agent Use a controlled molar ratio of nitric acid to p-chlorotoluene to minimize over-nitration.[9]
High Reaction Temperature Elevated temperatures can increase the rate of dinitration. Maintain the recommended temperature range for the reaction.[1]
Prolonged Reaction Time Extended reaction times can lead to the formation of dinitro compounds. Optimize the reaction time to maximize mononitration.
Issue 3: Difficulty in Separating this compound from 4-Chloro-3-nitrotoluene
Possible Cause Troubleshooting Step
Inefficient Fractional Distillation Optimize the vacuum distillation parameters, including pressure and temperature, to effectively separate the isomers based on their boiling points.[2]
Incomplete Crystallization For purification by crystallization, ensure proper solvent selection and cooling profiles to selectively crystallize the desired isomer.[9]
Contamination with Other Impurities The presence of other by-products can interfere with the separation process. Consider additional purification steps, such as washing the crude product with a dilute base to remove acidic impurities.[1]

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Parameter Nitration of p-Chlorotoluene Chlorination of 4-nitrotoluene
Starting Material p-Chlorotoluene4-Nitrotoluene
Primary Reagent Mixed acid (HNO₃/H₂SO₄)Chlorine (Cl₂)
Key By-products 4-Chloro-3-nitrotoluene, DinitrochlorotoluenesOther chlorinated isomers, side-chain chlorinated products
Typical Yield of Desired Product Varies, with isomer ratios up to 73/27 reported[3]Can be >98% with optimized catalyst and conditions[4]
Primary Separation Method Fractional distillation, Crystallization[1][2]Washing and purification[4]

Table 2: Influence of Catalyst on Chlorination of 4-Nitrotoluene

Catalyst System Purity of this compound By-product Level Reference
Iron and Iodine (10:1 weight ratio)~95.1%At least 2.6%[4]
Iodine (0.1-10% by weight)>98%<1.4%[4]

Experimental Protocols

Protocol 1: Nitration of p-Chlorotoluene
  • Preparation of Mixed Acid: Carefully add 96% sulfuric acid to 65% nitric acid in a flask, maintaining a low temperature by cooling in an ice bath. The typical ratio can vary, for instance, a mix of 39% HNO₃, 59% H₂SO₄, and 2% H₂O has been reported.[2]

  • Reaction Setup: Charge a reaction vessel equipped with a stirrer, thermometer, and dropping funnel with p-chlorotoluene.

  • Nitration: Slowly add the prepared mixed acid to the p-chlorotoluene while maintaining the reaction temperature at a specified level (e.g., 25°C).[2]

  • Reaction Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture by pouring it onto ice water. Separate the organic layer.

  • Purification: Wash the organic layer with water and then with a dilute sodium carbonate solution to neutralize any remaining acid. The crude product, a mixture of isomers, is then purified by fractional vacuum distillation to separate this compound.[2]

Protocol 2: Chlorination of 4-Nitrotoluene
  • Reaction Setup: In a reaction vessel equipped with a gas inlet tube, stirrer, and thermometer, melt 4-nitrotoluene.

  • Catalyst Addition: Add the iodine catalyst (e.g., 0.1-10% by weight relative to 4-nitrotoluene).[4]

  • Chlorination: Heat the mixture to the desired reaction temperature (e.g., 60-80°C) and bubble chlorine gas through the molten reactant.[4] The molar ratio of chlorine to 4-nitrotoluene should be carefully controlled (e.g., 0.6 to 1.2 mol of chlorine per mol of 4-nitrotoluene).[4]

  • Reaction Monitoring: Track the progress of the reaction by monitoring the density of the reaction mixture or by analytical methods like GC.

  • Work-up: After the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture.

  • Purification: Wash the crude product with water or a sodium bisulfite solution to remove the iodine catalyst.[4] The resulting product is of high purity.

Visualizations

experimental_workflow_nitration start Start mixed_acid Prepare Mixed Acid (HNO3/H2SO4) start->mixed_acid p_chlorotoluene Charge p-Chlorotoluene start->p_chlorotoluene nitration Nitration Reaction (Controlled Temperature) mixed_acid->nitration p_chlorotoluene->nitration quench Quench with Ice Water nitration->quench separation Separate Organic Layer quench->separation washing Wash with Water & Na2CO3 Solution separation->washing distillation Fractional Vacuum Distillation washing->distillation product This compound distillation->product

Caption: Workflow for the nitration of p-chlorotoluene.

troubleshooting_logic start Low Yield of This compound temp Is Temperature Correct? start->temp acid Is Mixed Acid Composition Correct? temp->acid Yes adjust_temp Adjust & Monitor Temperature temp->adjust_temp No time Is Reaction Time Sufficient? acid->time Yes prepare_acid Prepare Fresh Mixed Acid acid->prepare_acid No optimize_time Optimize Reaction Time time->optimize_time No end Yield Improved time->end Yes adjust_temp->temp prepare_acid->acid optimize_time->time

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Managing Exothermic Reactions in 4-Chlorotoluene Nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-chlorotoluene (B122035). The information is presented in a practical question-and-answer format to directly address common challenges encountered during this highly exothermic process.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the nitration of 4-chlorotoluene.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Question: My reaction temperature is rising rapidly and uncontrollably. What should I do, and what are the likely causes?

Answer: An uncontrolled temperature increase, or "runaway reaction," is a critical safety hazard during nitration. Immediate action is required to prevent pressure buildup and potential explosion.

Immediate Actions:

  • Cease addition of the nitrating agent immediately.

  • Enhance cooling by adding more ice, dry ice, or a colder solvent to the external cooling bath.

  • Ensure the stirring is vigorous to dissipate localized hot spots.

  • If the temperature continues to rise dramatically, and your lab has an established emergency procedure, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of cold water or ice. Caution: Quenching a nitration reaction with water can be hazardous as the dilution of sulfuric acid is highly exothermic. This should only be done as a last resort and with appropriate safety measures in place.

  • Alert your supervisor and follow all established laboratory emergency protocols.

dot

RunawayReactionTroubleshooting start Runaway Reaction Detected (Rapid Temperature Rise) stop_addition Immediately Stop Adding Nitrating Agent start->stop_addition enhance_cooling Enhance External Cooling stop_addition->enhance_cooling check_stirring Ensure Vigorous Stirring enhance_cooling->check_stirring q1 Is Temperature Under Control? check_stirring->q1 continue_monitoring Continue Monitoring Closely and Proceed with Caution q1->continue_monitoring Yes emergency_quench Emergency Quench: Slowly add reaction mix to large volume of ice/water q1->emergency_quench No cause_analysis Post-Incident Analysis: Identify Root Cause continue_monitoring->cause_analysis emergency_quench->cause_analysis cause1 Inadequate Cooling cause_analysis->cause1 cause2 Reagent Addition Too Rapid cause_analysis->cause2 cause3 Poor Agitation cause_analysis->cause3

Caption: Troubleshooting workflow for a runaway reaction.

Potential Causes and Preventative Measures:

  • Inadequate Cooling: The cooling bath may not be cold enough or have sufficient capacity to dissipate the heat generated. Ensure the use of an appropriate cooling medium (e.g., an ice-salt bath for temperatures below 0°C).

  • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can generate heat faster than the cooling system can remove it. A slow, dropwise addition with constant monitoring of the internal temperature is crucial.

  • Poor Agitation: Inefficient stirring can lead to localized "hot spots" where the concentration of reactants is high, causing a localized runaway that can propagate through the mixture. Ensure vigorous and consistent agitation throughout the reaction.

  • Incorrect Reagent Concentration or Ratio: Using overly concentrated acids or an incorrect ratio of nitric acid to sulfuric acid can increase the reaction's exothermicity.

  • Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the nitration rate can be slow, leading to an accumulation of the added nitrating agent. A subsequent small increase in temperature can then cause a rapid, delayed exothermic reaction.

Issue 2: Low Yield of Nitrated Product

Question: My reaction resulted in a very low yield of 4-chloronitrotoluene isomers. What are the possible reasons?

Answer: Low yields can stem from several factors related to reaction conditions and work-up procedures.

  • Incomplete Reaction: The reaction time may have been too short, or the temperature too low for the reaction to go to completion. Consider extending the reaction time or slightly increasing the temperature while carefully monitoring the exotherm.

  • Side Reactions: At higher temperatures, oxidation of the methyl group to a carboxylic acid can occur, reducing the yield of the desired product.[1] Maintaining strict temperature control is essential to minimize this.

  • Loss During Work-up: The nitrated products may have some solubility in the aqueous phase, especially if large volumes of water are used for washing. Ensure efficient extraction with a suitable organic solvent. Additionally, ensure the pH of the aqueous layer is appropriate during extraction to avoid loss of any phenolic byproducts.

  • Improper Stoichiometry: An insufficient amount of the nitrating agent will lead to incomplete conversion of the starting material.

Issue 3: Unexpected Isomer Ratio or Difficulty in Product Separation

Question: The ratio of my 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene (B146361) products is not what I expected, and they are difficult to separate. What should I consider?

Answer: The nitration of 4-chlorotoluene is a classic example of competing directing effects.

  • Understanding Directing Effects: The methyl group is an activating group that directs electrophilic substitution to the ortho and para positions (positions 2 and 6). The chlorine atom is a deactivating group but also an ortho-para director (positions 3 and 5). The nitration will primarily occur at positions 2 and 3.[2][3]

  • Expected Isomer Distribution: The reaction typically yields a mixture of this compound and 4-chloro-3-nitrotoluene. A reported distribution is approximately 58% of the 2-nitro isomer and 42% of the 3-nitro isomer.[2]

  • Influence of Reaction Conditions: While the directing effects of the substituents are the primary determinant of the isomer ratio, reaction temperature and the specific nitrating agent used can cause minor variations.

  • Separation: These isomers have very similar physical properties, which can make their separation by distillation or crystallization challenging. Fractional distillation under reduced pressure or careful column chromatography are often required for complete separation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern during the nitration of 4-chlorotoluene? A1: The primary concern is the highly exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled. Nitrated aromatic compounds can also be thermally unstable.

Q2: Why is sulfuric acid used in addition to nitric acid? A2: Concentrated sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[5] It also absorbs the water produced during the reaction, which would otherwise dilute the nitric acid and slow down the reaction.

Q3: What are the expected products of the mononitration of 4-chlorotoluene? A3: The main products are the isomers this compound and 4-chloro-3-nitrotoluene.[2]

dot

DirectingEffects cluster_0 4-Chlorotoluene cluster_1 Substituent Effects 4-Chlorotoluene 4-Chlorotoluene nitration Nitration (HNO3/H2SO4) 4-Chlorotoluene->nitration Me Methyl Group (-CH3) Activating Ortho, Para-directing Me->nitration Directs to C2 Cl Chloro Group (-Cl) Deactivating Ortho, Para-directing Cl->nitration Directs to C3 product1 This compound (Major Product, ~58%) nitration->product1 product2 4-chloro-3-nitrotoluene (Minor Product, ~42%) nitration->product2 ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_acids Prepare Nitrating Mixture (H2SO4 + HNO3) Cool in Ice Bath add_acids Slowly Add Nitrating Mix to 4-Chlorotoluene (Keep Temp < 10°C) prep_acids->add_acids prep_substrate Cool 4-Chlorotoluene in Reaction Flask (0-5°C) prep_substrate->add_acids stir Stir at Low Temp, then Warm to RT add_acids->stir quench Pour Mixture onto Ice stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (H2O, NaHCO3, Brine) extract->wash dry Dry with MgSO4/Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate product Crude Product: Isomer Mixture evaporate->product

References

Technical Support Center: Purification of 4-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloro-2-nitrotoluene from its starting materials and common impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Recrystallization Troubleshooting

Question: My this compound is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound (this compound melts at 34-38 °C) or if the solution is supersaturated.[1]

  • Solution 1: Lower the Cooling Temperature. Ensure the solution cools slowly. If it's already hot, add a little more solvent to decrease the saturation and then allow it to cool gradually.

  • Solution 2: Change the Solvent System. The solubility properties of your current solvent may not be ideal. Good starting points for nitroaromatic compounds are alcohols like ethanol (B145695) or methanol.[1][2][3] You can also try a solvent mixture, such as heptane (B126788)/ethyl acetate (B1210297).[1]

  • Solution 3: Induce Crystallization. If the solution is supersaturated and reluctant to crystallize, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.[2]

Question: I'm experiencing a very low yield of purified this compound after recrystallization. What are the possible causes?

Answer: A low yield can be due to several factors, from using too much solvent to premature crystallization.[1]

  • Solution 1: Minimize the Amount of Solvent. Use the minimum amount of hot solvent necessary to completely dissolve the crude product. Any excess solvent will retain more of your compound in the solution upon cooling.[1][3]

  • Solution 2: Ensure Slow Cooling. After dissolving the compound in hot solvent, allow it to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.[1][3]

  • Solution 3: Pre-heat the Filtration Apparatus. If you are performing a hot filtration to remove insoluble impurities, make sure the funnel and filter paper are pre-heated to prevent the product from crystallizing prematurely on the filter paper.[1]

Fractional Distillation Troubleshooting

Question: I'm not achieving a good separation between this compound and the 4-Chloro-3-nitrotoluene (B146361) isomer. How can I improve this?

Answer: The boiling points of the two isomers are relatively close, which can make separation by distillation challenging.

  • Solution 1: Use a Fractionating Column with a Higher Number of Theoretical Plates. A more efficient fractionating column, such as a Vigreux or packed column, will provide better separation.

  • Solution 2: Distill Under Vacuum. Vacuum distillation lowers the boiling points of the compounds, which can sometimes improve the separation efficiency between isomers. This compound has a boiling point of 239-240 °C at 718 mmHg.[4]

  • Solution 3: Control the Heating Rate. A slow and steady heating rate is crucial for establishing the temperature gradient in the fractionating column, which is essential for good separation.

Question: I'm concerned about the safety of distilling a nitro-aromatic compound. What are the key safety precautions?

Answer: The primary concern is the presence of dinitro by-products (dinitrochlorotoluene), which can be thermally unstable and potentially explosive at high temperatures.[5]

  • Critical Precaution: Remove Dinitro Impurities First. Before distillation, it is highly recommended to remove dinitro compounds. A patented method involves heating the crude product with a mild oxidizing agent (like potassium permanganate (B83412) or potassium ferricyanide) in an alkaline solution. This converts the dinitro compounds into species that can be removed with an alkaline wash.[6]

  • Temperature Control: Do not exceed a still pot temperature of 190°C. Explosions have been reported when distilling nitrotoluenes at higher temperatures.[5]

  • Use Safety Shielding: Always perform distillations of potentially energetic materials behind a blast shield in a fume hood.

  • Never Distill to Dryness: Always leave a small amount of residue in the distillation flask.

Column Chromatography Troubleshooting

Question: My this compound and its isomer are co-eluting from the column. How can I improve the separation?

Answer: The similar polarity of the isomers can make them difficult to separate by column chromatography.

  • Solution 1: Optimize the Mobile Phase. Use Thin Layer Chromatography (TLC) to test various solvent systems. For separating nitroaromatic isomers, a common approach is to use a non-polar stationary phase like silica (B1680970) gel with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[3] Start with a low polarity mobile phase and gradually increase the polarity.

  • Solution 2: Use a Longer Column or a Finer Mesh Silica Gel. This increases the surface area and the number of theoretical plates, which can enhance separation.

  • Solution 3: Employ Gradient Elution. Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase during the chromatography run. This can help to better resolve compounds with similar retention factors.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing this compound?

A1: The most common impurities depend on the synthetic route. If you are nitrating 4-chlorotoluene, the primary impurities will be the positional isomer, 4-chloro-3-nitrotoluene, and small amounts of dinitrochlorotoluene.[4] The typical ratio of this compound to 4-chloro-3-nitrotoluene is approximately 65:35.[4][7]

Q2: Can I remove the 4-chloro-3-nitrotoluene isomer by a simple wash?

A2: No, a simple wash will not be effective as the isomers have very similar solubilities in common organic solvents and water. Purification methods like fractional distillation, recrystallization, or column chromatography are necessary to separate them.

Q3: What is a good starting solvent for the recrystallization of this compound?

A3: For nitroaromatic compounds, good starting solvents to try are ethanol or methanol.[1][3] You may need to add water as an anti-solvent to induce crystallization. A mixture of heptane and ethyl acetate is another option.[1] It is always best to perform small-scale solubility tests to find the optimal solvent or solvent system for your specific crude product.

Q4: How can I effectively remove dinitrochlorotoluene impurities before distillation?

A4: A patented method involves treating the crude mixture with a mild oxidizing agent in an alkaline solution. For example, heating the crude product with potassium ferricyanide (B76249) and sodium hydroxide (B78521) in water can reduce the dinitro content significantly.[6] The resulting oxidized impurities can then be removed by an alkaline wash.

Q5: What analytical techniques are best for assessing the purity of my this compound?

A5: High-Performance Liquid Chromatography (HPLC) is an excellent technique for quantifying the purity and determining the ratio of isomers. Gas Chromatography (GC) can also be used. For a quick qualitative assessment, Thin Layer Chromatography (TLC) can be very useful, especially for monitoring the progress of a column chromatography separation.

Data Presentation

Table 1: Composition of Crude this compound from Different Synthetic Routes

Synthetic RouteDesired ProductMain Impurity (Isomer)Other By-productsReference
Nitration of 4-chlorotoluene~65% this compound~35% 4-Chloro-3-nitrotolueneDinitrochlorotoluene[4][7]
Chlorination of 4-nitrotoluene>98% this compound-<1.4% (including unreacted starting material and other by-products)[8]

Table 2: Effectiveness of Dinitrochlorotoluene Removal by Oxidation

Oxidizing AgentTemperature (°C)Initial Dinitro Content (%)Final Dinitro Content (%)Reference
Potassium ferricyanide1000.40.1[6]
Air900.40.2[6]
Potassium permanganate250.40.3[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The optimal solvent and conditions should be determined on a small scale first.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, heptane/ethyl acetate mixtures) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with a water bath) while stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

Protocol 2: Purification by Fractional Distillation

Safety Warning: This procedure should only be performed after removing thermally unstable impurities like dinitrochlorotoluene. The distillation temperature should not exceed 190°C.

  • Pre-treatment: Treat the crude product to remove dinitro impurities as described in the FAQs.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux) in a fume hood behind a safety shield. Ensure all glass joints are properly sealed.

  • Distillation: Heat the distillation flask gently. As the mixture begins to boil, observe the temperature at the top of the column. Collect the fractions that distill over at different temperature ranges. This compound is the lower boiling isomer.

  • Analysis: Analyze the collected fractions by GC or HPLC to determine their composition and combine the fractions with the desired purity.

Protocol 3: Purification by Column Chromatography
  • TLC Analysis: Develop a TLC method to separate the components of the crude mixture. A good mobile phase will give the desired this compound a retention factor (Rf) of around 0.2-0.3. A common mobile phase for such isomers is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_pretreatment Pre-treatment (Optional but Recommended) cluster_purification Purification Methods cluster_analysis Analysis and Final Product start Starting Material (e.g., 4-Chlorotoluene) reaction Nitration start->reaction crude Crude Product (Mixture of Isomers and By-products) reaction->crude pretreatment Oxidative Wash (to remove dinitro compounds) crude->pretreatment distillation Fractional Distillation pretreatment->distillation recrystallization Recrystallization pretreatment->recrystallization chromatography Column Chromatography pretreatment->chromatography analysis Purity Analysis (HPLC, GC, TLC) distillation->analysis recrystallization->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: Purification workflow for this compound.

References

Technical Support Center: Analysis of 4-Chloro-2-nitrotoluene by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the identification of impurities in 4-Chloro-2-nitrotoluene using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the GC-MS analysis of this compound and its potential impurities.

Peak Shape Problems

  • Question: Why are my peaks for this compound and its isomers tailing? Answer: Peak tailing for polar or active compounds like chloronitrotoluenes can be caused by several factors.[1][2][3] Check the following in order of likelihood:

    • Active sites in the inlet or column: The liner may be contaminated or deactivated. The front of the GC column can also develop active sites over time.

      • Solution: Replace the inlet liner with a new, deactivated one. Trim 10-20 cm from the front of the column to remove any contaminated section.[1]

    • Improper column installation: If the column is not cut properly or is installed at the incorrect depth in the inlet, it can cause peak tailing.

      • Solution: Re-cut the column ensuring a clean, 90° cut and reinstall it according to the manufacturer's instructions.[1][2]

    • Column degradation: The stationary phase of the column may be degraded.

      • Solution: Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

  • Question: I am observing fronting peaks. What could be the cause? Answer: Peak fronting is often an indication of column overload or an issue with the sample solvent.

    • Column overload: Injecting too much sample can saturate the column, leading to fronting peaks.

      • Solution: Reduce the injection volume or dilute the sample. Ensure your sample concentration is within the linear range of your calibration.

    • Solvent mismatch: If the polarity of your sample solvent does not match the polarity of the stationary phase, it can cause peak distortion.

      • Solution: Choose a solvent that is more compatible with your GC column's stationary phase.

  • Question: My peaks are broad, and the resolution between isomers is poor. How can I improve this? Answer: Broad peaks and poor resolution can stem from several issues related to the GC method and system.

    • Incorrect oven temperature program: A slow temperature ramp can lead to broader peaks.

      • Solution: Increase the oven temperature programming rate. A lower initial oven temperature can also help in focusing the analytes at the head of the column.[4]

    • Suboptimal carrier gas flow rate: An incorrect flow rate can reduce column efficiency.

      • Solution: Verify and adjust the carrier gas flow rate to the optimal level for your column dimensions and carrier gas type.[4]

    • Thick column film: A very thick stationary phase can increase peak broadening.

      • Solution: Consider using a column with a thinner film, which can help in reducing peak width.[4]

Baseline and Sensitivity Issues

  • Question: I'm seeing a noisy or drifting baseline. What should I check? Answer: Baseline instability can be caused by contamination, leaks, or detector issues.

    • Contamination: Contaminated carrier gas, inlet, or column can lead to a noisy baseline.

      • Solution: Ensure high-purity carrier gas and check for leaks in the gas lines. Bake out the column and clean the inlet.

    • Column bleed: At high temperatures, the column's stationary phase can degrade and elute, causing a rising baseline.

      • Solution: Condition the column properly. If bleed is excessive, the column may be old or damaged and require replacement.

    • Detector issues: A contaminated detector can also cause baseline noise.

      • Solution: Clean the detector according to the manufacturer's instructions.

  • Question: The sensitivity for my analytes has decreased. What could be the reason? Answer: A loss in sensitivity can be due to a number of factors from the injector to the detector.

    • Injector problems: A leaking septum or a contaminated liner can reduce the amount of sample reaching the column.

      • Solution: Replace the septum and the inlet liner.

    • Column activity: Active sites in the column can irreversibly adsorb analytes, reducing their response.

      • Solution: Trim the front of the column or replace it if it is old.

    • MS source contamination: Over time, the ion source of the mass spectrometer can become contaminated, leading to reduced sensitivity.

      • Solution: Clean the ion source as per the instrument manual's guidelines.

Other Common Problems

  • Question: I am seeing ghost peaks in my chromatogram. Where are they coming from? Answer: Ghost peaks are peaks that appear in a run that are not from the injected sample. They are usually due to carryover or contamination.

    • Sample carryover: Remnants of a previous, more concentrated sample can elute in a subsequent run.

      • Solution: Run a solvent blank after a high-concentration sample to check for carryover. Ensure the syringe is properly washed between injections.

    • Septum bleed: Particles from a degrading septum can enter the inlet and cause ghost peaks.

      • Solution: Use high-quality, low-bleed septa and replace them regularly.

    • Contaminated solvent: The solvent used to dissolve the sample or wash the syringe may be contaminated.

      • Solution: Use high-purity solvents and run a blank of the solvent to check for impurities.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in this compound? A1: The most common impurities are typically related to the synthesis process. These include isomers formed during nitration, such as 4-Chloro-3-nitrotoluene , and the starting material, 4-chlorotoluene . Other potential impurities could be other isomers of chloronitrotoluene or products of side-chain chlorination. The exact impurity profile can vary depending on the synthetic route and purification process.

  • Q2: What type of GC column is best for separating this compound and its isomers? A2: A mid-polarity capillary column is generally recommended for the separation of chloronitrotoluene isomers. Columns with a stationary phase like 14% Cyanopropylphenyl polysiloxane (e.g., HP-1701) or 5% Phenyl polysiloxane (e.g., DB-5ms) often provide good resolution.[5][6]

  • Q3: How can I confirm the identity of a suspected impurity? A3: The primary method for identification is by comparing the mass spectrum of the unknown peak with a reference library (like NIST). For confident identification, you should also compare the retention time and mass spectrum with that of a certified reference standard of the suspected impurity, if available.

  • Q4: Is derivatization necessary for the analysis of this compound? A4: No, this compound and its common impurities are volatile enough for direct GC-MS analysis without the need for derivatization.

  • Q5: What are the typical m/z fragments for this compound in the mass spectrum? A5: The mass spectrum of this compound will show a molecular ion peak [M]+ at m/z 171. Other significant fragments may include the loss of the nitro group ([M-NO2]+ at m/z 125) and other characteristic fragments of the chlorotoluene structure.

Potential Impurities in this compound

The following table summarizes potential impurities that may be present in this compound. The presence and concentration of these impurities are highly dependent on the manufacturing process.

Impurity NameChemical FormulaMolecular Weight ( g/mol )Potential Origin
4-Chloro-3-nitrotolueneC₇H₆ClNO₂171.58Isomeric byproduct of nitration
2-Chloro-6-nitrotolueneC₇H₆ClNO₂171.58Isomeric byproduct of nitration
2-Chloro-4-nitrotolueneC₇H₆ClNO₂171.58Isomeric byproduct of nitration
4-ChlorotolueneC₇H₇Cl126.58Unreacted starting material
DichloronitrotoluenesC₇H₅Cl₂NO₂206.03Products of over-chlorination
Side-chain chlorinated byproductsVariousVariousByproduct of chlorination reaction

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general methodology for the identification of impurities in this compound. Method parameters may need to be optimized for your specific instrument and application.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as acetone (B3395972) or dichloromethane.

  • Further dilute as necessary to bring the concentration within the calibrated range of the instrument.

2. GC-MS Parameters

The following table provides recommended starting parameters for the GC-MS analysis.

ParameterRecommended Setting
Gas Chromatograph
GC ColumnHP-1701 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1 split ratio) or Splitless, depending on sensitivity requirements
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40 - 350 amu
Solvent Delay3 - 5 minutes (to prevent filament damage from the solvent peak)

3. Data Analysis

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • Search the NIST library or other relevant mass spectral libraries for matches to the mass spectra of any unknown peaks.

  • Quantify impurities by creating a calibration curve with certified reference standards, if available. If standards are not available, relative peak area percentages can provide an estimate of the impurity levels.

GC-MS Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the GC-MS analysis of this compound.

GCMS_Troubleshooting start Problem Observed in Chromatogram peak_shape Poor Peak Shape? (Tailing, Fronting, Broad) start->peak_shape Yes baseline_issue Baseline Issues? (Noisy, Drifting) start->baseline_issue No check_inlet Check Inlet System: - Liner contamination - Septum bleed - Correct installation peak_shape->check_inlet Yes check_column Check GC Column: - Proper cut & installation - Column degradation - Contamination peak_shape->check_column sensitivity_issue Low Sensitivity or No Peaks? baseline_issue->sensitivity_issue No check_gas Check Gas Supply: - Leaks - Gas purity baseline_issue->check_gas Yes check_detector Check MS Detector: - Source cleaning - Detector settings baseline_issue->check_detector ghost_peaks Ghost Peaks? sensitivity_issue->ghost_peaks No sensitivity_issue->check_inlet sensitivity_issue->check_detector Yes ghost_peaks->check_inlet check_sample_prep Review Sample Prep: - Solvent purity - Concentration - Syringe wash ghost_peaks->check_sample_prep Yes check_inlet->check_column check_inlet->check_sample_prep solution_inlet Solution: - Replace liner/septum - Reinstall column check_inlet->solution_inlet check_method Review GC Method: - Oven temperature - Flow rate - Injection volume check_column->check_method solution_column Solution: - Trim/replace column - Condition column check_column->solution_column solution_method Solution: - Optimize method parameters check_method->solution_method check_gas->check_detector solution_gas Solution: - Fix leaks - Replace gas cylinder check_gas->solution_gas check_detector->check_inlet check_detector->check_column Column bleed? solution_detector Solution: - Clean ion source check_detector->solution_detector check_sample_prep->check_inlet solution_sample_prep Solution: - Use fresh solvent - Run blank check_sample_prep->solution_sample_prep

References

Technical Support Center: Optimizing Solvent Systems for 4-Chloro-2-nitrotoluene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing solvent systems for reactions involving 4-Chloro-2-nitrotoluene. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions involving this compound?

A1: The most prevalent reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.[1] The nitro group positioned ortho to the chlorine atom activates the aromatic ring, making the chlorine an excellent leaving group. Common nucleophiles include amines, alkoxides, and thiolates. Additionally, the nitro group can be reduced to an amine, and the methyl group can be oxidized.[1]

Q2: How does the choice of solvent impact reactions with this compound?

A2: The solvent plays a critical role in SNAr reactions by stabilizing charged intermediates and influencing the nucleophilicity of the attacking species.[2] The general guideline is that polar aprotic solvents favor SN2-type reactions, which are characteristic of SNAr mechanisms, while polar protic solvents can hinder the reaction by solvating the nucleophile.[2][3]

Q3: What are the key properties to consider when selecting a solvent?

A3: Key properties include:

  • Polarity: To dissolve the reactants and stabilize intermediates.

  • Protic vs. Aprotic Nature: Determines the extent of nucleophile solvation.

  • Boiling Point: To ensure the reaction can be conducted at an appropriate temperature.

  • Solubility of Reactants and Products: To maintain a homogeneous reaction mixture and facilitate product isolation.

Q4: What are some common side reactions, and how can they be minimized by solvent choice?

A4: Common side reactions include the formation of di-substituted products or undesired reactions with the solvent itself (solvolysis). In the synthesis of this compound, byproducts such as other chlorinated isomers can form.[4] The choice of a non-polar, aprotic solvent can sometimes minimize side reactions by reducing the reactivity of certain species. In SNAr reactions, using a solvent that favors the desired reaction pathway at a lower temperature can help reduce the formation of thermal degradation byproducts.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

Symptoms:

  • TLC or GC analysis shows a high percentage of unreacted this compound.

  • The reaction does not proceed to completion even after an extended period.

Possible Causes and Solutions:

Possible CauseRecommended Action
Inappropriate Solvent Polarity For SNAr reactions, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724) to enhance the reaction rate.[2] These solvents are polar enough to dissolve the reactants but do not solvate the nucleophile as strongly as polar protic solvents.[2][3]
Poor Solubility of Reactants Ensure both this compound and the nucleophile are soluble in the chosen solvent at the reaction temperature. If solubility is low, consider a co-solvent system or a different solvent with a higher dissolving power for your specific reactants.
Low Reaction Temperature Increase the reaction temperature. Ensure the chosen solvent has a boiling point that allows for the desired reaction temperature to be maintained.
Nucleophile Deactivation by Solvent If using a polar protic solvent (e.g., ethanol, water), the nucleophile may be "caged" by hydrogen bonding, reducing its reactivity.[3] Switch to a polar aprotic solvent.[2]
Issue 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots on TLC or peaks in GC/HPLC in addition to the desired product.

  • Difficulty in purifying the final product.

Possible Causes and Solutions:

Possible CauseRecommended Action
Side Reactions with the Solvent (Solvolysis) If using a nucleophilic solvent (e.g., alcohols, water), it may compete with your intended nucleophile. Switch to a non-nucleophilic solvent like DMF, DMSO, or toluene.
Over-reaction or Di-substitution This can occur if the reaction conditions are too harsh. Try lowering the reaction temperature. A less polar solvent might also slow down the reaction, allowing for better control.
Decomposition of Starting Material or Product High temperatures can lead to degradation. Use a solvent that allows the reaction to proceed at a lower temperature. Ensure the solvent is dry and free of impurities that could catalyze decomposition.

Data Presentation: Solvent Effects on SNAr Reactions

The following table summarizes the expected qualitative effects of different solvent classes on the rate of nucleophilic aromatic substitution (SNAr) reactions of this compound.

Solvent ClassExamplesExpected Effect on SNAr RateRationale
Polar Aprotic DMF, DMSO, Acetonitrile, AcetoneHigh Stabilizes the charged Meisenheimer intermediate without strongly solvating and deactivating the nucleophile.[2]
Polar Protic Water, Ethanol, MethanolLow to Moderate Strongly solvates the nucleophile through hydrogen bonding, reducing its reactivity.[3] Can also act as a competing nucleophile.
Non-Polar Toluene, Hexane, BenzeneVery Low Poor at dissolving ionic nucleophiles and stabilizing charged intermediates.

Experimental Protocols

Protocol 1: General Procedure for Amination of this compound in a Polar Aprotic Solvent

Objective: To synthesize an N-substituted-2-nitro-4-methylaniline via nucleophilic aromatic substitution.

Materials:

  • This compound

  • Amine (e.g., aniline, piperidine) (1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃) (1.5 equivalents)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the amine (1.1 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • Heat the mixture to 80-100 °C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Alkoxylation of this compound

Objective: To synthesize a 4-alkoxy-2-nitrotoluene via nucleophilic aromatic substitution.

Materials:

  • This compound

  • Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.2 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Add the sodium alkoxide (1.2 eq) portion-wise at room temperature with stirring.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) if the reaction is slow.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by carefully adding water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants 1. Combine Reactants (this compound, Nucleophile, Base) add_solvent 2. Add Solvent prep_reactants->add_solvent heat_stir 3. Heat and Stir add_solvent->heat_stir monitor 4. Monitor Progress (TLC/GC) heat_stir->monitor monitor->heat_stir Incomplete quench_extract 5. Quench and Extract monitor->quench_extract Reaction Complete purify 6. Purify Product quench_extract->purify analyze 7. Analyze Final Product purify->analyze

Caption: General experimental workflow for SNAr reactions of this compound.

troubleshooting_logic start Low Conversion? check_solvent Is the solvent polar aprotic (DMF, DMSO, etc.)? start->check_solvent Yes change_solvent Switch to a polar aprotic solvent. check_solvent->change_solvent No check_temp Is the temperature optimal? check_solvent->check_temp Yes success Problem Resolved change_solvent->success increase_temp Increase reaction temperature. check_temp->increase_temp No check_solubility Are reactants fully dissolved? check_temp->check_solubility Yes increase_temp->success change_solvent_sol Choose a solvent with better solubilizing power. check_solubility->change_solvent_sol No check_solubility->success Yes change_solvent_sol->success

Caption: Troubleshooting logic for low conversion in this compound reactions.

References

Technical Support Center: Catalyst Selection for Enhanced 4-Chloro-2-nitrotoluene Synthesis Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-2-nitrotoluene. The focus is on catalyst selection to improve reaction selectivity and minimize the formation of unwanted isomers and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main industrial synthesis routes for this compound:

  • Nitration of 4-chlorotoluene (B122035): This is a common method where 4-chlorotoluene is reacted with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1][2]

  • Chlorination of 4-nitrotoluene (B166481): This route involves the direct chlorination of 4-nitrotoluene in the presence of a catalyst.[3]

Q2: What is the main challenge in the synthesis of this compound via the nitration of 4-chlorotoluene?

A2: The primary challenge is the formation of the undesired isomer, 4-chloro-3-nitrotoluene. The methyl and chloro groups on the aromatic ring direct the incoming nitro group to different positions. Conventional nitration with mixed acids typically yields a mixture of approximately 65% this compound and 35% 4-chloro-3-nitrotoluene.[1] Separating these isomers can be a costly and complex process.

Q3: Which catalysts can improve the selectivity for this compound in the nitration of 4-chlorotoluene?

A3: While conventional mixed acid is widely used, research into solid acid catalysts, particularly zeolites, has shown promise in improving regioselectivity in aromatic nitrations. Zeolites like H-Beta and H-ZSM-5 have demonstrated "shape selectivity," which can favor the formation of specific isomers by sterically hindering the formation of others within their porous structures.[4][5][6] For the nitration of toluene, which is analogous to 4-chlorotoluene, zeolites have been shown to significantly increase the para-isomer yield.[4][7] This suggests their potential for enhancing the formation of the desired 2-nitro isomer in 4-chlorotoluene nitration.

Q4: How does the chlorination of 4-nitrotoluene offer a more selective route?

A4: The chlorination of 4-nitrotoluene, when catalyzed by iodine, has been shown to be a highly selective process. A patented method reports a selectivity of over 98% for this compound.[3] This high selectivity is attributed to the specific catalytic mechanism of iodine in this electrophilic aromatic substitution reaction.

Q5: What are the common side reactions and byproducts in these syntheses?

A5: Besides the formation of the undesired 3-nitro isomer in the nitration route, a common side reaction in both pathways is dinitration, leading to the formation of dinitrochlorotoluene compounds. These dinitro compounds can pose a safety hazard, especially during distillation. Another potential byproduct, particularly in the chlorination route, can be side-chain chlorinated products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low selectivity for this compound in the nitration of 4-chlorotoluene Use of conventional mixed acid (H₂SO₄/HNO₃) without a selective catalyst.Consider using a solid acid catalyst, such as H-Beta or H-ZSM-5 zeolite. The shape-selective nature of these catalysts can favor the formation of the desired isomer. Experiment with different reaction temperatures and catalyst loadings to optimize selectivity.
Formation of significant amounts of 4-chloro-3-nitrotoluene The directing effects of the methyl and chloro groups lead to the formation of this isomer.In addition to exploring selective catalysts, optimizing reaction conditions such as temperature and reaction time can help to a certain extent. Lower temperatures generally favor para-substitution. Post-synthesis purification methods like fractional distillation or crystallization will be necessary.
Presence of dinitrochlorotoluene byproducts Over-nitration due to harsh reaction conditions (e.g., high temperature, high concentration of nitrating agent).Carefully control the reaction temperature and the stoichiometry of the nitrating agent. A gradual, dropwise addition of the nitrating agent can help to minimize local overheating and over-nitration.
Low yield in the iodine-catalyzed chlorination of 4-nitrotoluene Incomplete reaction or loss of product during workup.Ensure the reaction goes to completion by monitoring its progress using techniques like GC or TLC. Optimize the reaction time and temperature. During the workup, ensure efficient extraction of the product and minimize losses.
Difficulty in removing the iodine catalyst after chlorination Iodine can be persistent in the reaction mixture.The product mixture can be washed with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) to convert the iodine into water-soluble iodide ions, which can then be easily separated in the aqueous phase.

Catalyst Performance Data

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Synthesis RouteCatalystSubstrateProduct(s)Selectivity for this compound (%)Yield (%)Reference
NitrationH₂SO₄/HNO₃4-ChlorotolueneThis compound, 4-Chloro-3-nitrotoluene~65~49.2 (for the mixture)[1]
ChlorinationIodine4-NitrotolueneThis compound>98~99.1[3]
NitrationZeolite H-Beta (analogous reaction with Toluene)Tolueneo-nitrotoluene, p-nitrotolueneHigh para-selectivity reported (potential for high 2-nitro selectivity)-[4][5][6][7]
NitrationZeolite H-ZSM-5 (analogous reaction with Toluene)Tolueneo-nitrotoluene, p-nitrotolueneHigh para-selectivity reported (potential for high 2-nitro selectivity)-[4][6]

Note: Data for zeolite catalysts is primarily based on the nitration of toluene, which serves as a model for the expected behavior with 4-chlorotoluene due to the similar directing effects of the methyl group.

Experimental Protocols

Protocol 1: Highly Selective Synthesis of this compound via Iodine-Catalyzed Chlorination of 4-Nitrotoluene

This protocol is based on a patented method demonstrating high selectivity.[3]

Materials:

Procedure:

  • In a reaction vessel equipped with a stirrer, gas inlet, and a condenser, charge 4-nitrotoluene and 0.1-1.0% by weight of iodine relative to the 4-nitrotoluene.

  • Heat the mixture to 60-80°C with stirring.

  • Slowly bubble chlorine gas through the reaction mixture. The molar ratio of chlorine to 4-nitrotoluene should be approximately 1:1.

  • Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with an aqueous solution of sodium bisulfite to remove the iodine catalyst.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by distillation or recrystallization if necessary.

Protocol 2: Synthesis of this compound via Nitration of 4-Chlorotoluene using Mixed Acid

This protocol describes the conventional method for synthesizing a mixture of this compound and 4-chloro-3-nitrotoluene.[1]

Materials:

  • 4-Chlorotoluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65%)

  • Ice

  • Sodium bicarbonate solution (for workup)

  • Organic solvent (e.g., diethyl ether for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice bath. Maintain the temperature below 10°C.

  • In a separate reaction vessel equipped with a stirrer and a dropping funnel, place 4-chlorotoluene.

  • Cool the 4-chlorotoluene to 0-5°C in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred 4-chlorotoluene, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Separate the organic layer and wash it with cold water, followed by a dilute sodium bicarbonate solution until the washings are neutral, and then again with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain a mixture of this compound and 4-chloro-3-nitrotoluene.

  • The isomers can be separated by fractional distillation under reduced pressure.

Visualizations

Synthesis_Pathways Synthesis Routes for this compound cluster_0 Nitration Route cluster_1 Chlorination Route 4-Chlorotoluene 4-Chlorotoluene Nitration Nitration 4-Chlorotoluene->Nitration Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Nitration This compound (Desired) This compound (Desired) Nitration->this compound (Desired) ~65% 4-Chloro-3-nitrotoluene (Undesired) 4-Chloro-3-nitrotoluene (Undesired) Nitration->4-Chloro-3-nitrotoluene (Undesired) ~35% 4-Nitrotoluene 4-Nitrotoluene Chlorination Chlorination 4-Nitrotoluene->Chlorination Chlorine (Cl2) Chlorine (Cl2) Chlorine (Cl2)->Chlorination Iodine (Catalyst) Iodine (Catalyst) Iodine (Catalyst)->Chlorination This compound (High Selectivity) This compound (High Selectivity) Chlorination->this compound (High Selectivity) >98%

Caption: Comparison of nitration and chlorination synthesis routes.

Troubleshooting_Logic Troubleshooting Low Selectivity in Nitration Start Start Low_Selectivity Low Selectivity for This compound? Start->Low_Selectivity Check_Catalyst Using Conventional Mixed Acid? Low_Selectivity->Check_Catalyst Yes Satisfactory_Selectivity Satisfactory Selectivity Low_Selectivity->Satisfactory_Selectivity No Use_Zeolite Action: Consider using Zeolite Catalyst (e.g., H-Beta) Check_Catalyst->Use_Zeolite Yes Optimize_Conditions Action: Optimize Temperature and Reaction Time Check_Catalyst->Optimize_Conditions No End End Use_Zeolite->End Optimize_Conditions->End Satisfactory_Selectivity->End

Caption: Decision workflow for troubleshooting low selectivity.

Experimental_Workflow Workflow for Iodine-Catalyzed Chlorination Start Start Reactants Mix 4-Nitrotoluene and Iodine Catalyst Start->Reactants Reaction Heat and Bubble Chlorine Gas Reactants->Reaction Monitoring Monitor Progress by GC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool and Wash with Sodium Bisulfite Monitoring->Workup Complete Extraction Extract with Organic Solvent and Dry Workup->Extraction Isolation Isolate Product by Solvent Removal Extraction->Isolation End End Isolation->End

Caption: Step-by-step experimental workflow for the chlorination route.

References

Validation & Comparative

Quantitative Analysis of 4-Chloro-2-nitrotoluene: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise quantification of 4-Chloro-2-nitrotoluene, a key intermediate in various synthetic pathways, selecting the appropriate analytical technique is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful and commonly employed methods for this purpose. This guide provides a detailed comparison of these techniques, supported by representative experimental data and protocols, to aid in methodological selection and implementation.

Comparison of Analytical Methods

The choice between HPLC and GC for the quantitative analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for each method.

ParameterHPLC with UV DetectionGas Chromatography with FID/ECD
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Stationary Phase C18 or Phenyl-Hexyl silicaDB-5 or DB-1701 capillary column
Typical Mobile Phase Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water.Inert carrier gas (e.g., Helium, Nitrogen).
Detection UV-Vis Detector (e.g., at 254 nm).[1]Flame Ionization Detector (FID) or Electron Capture Detector (ECD).[2]
Sample Preparation Dissolution in a suitable solvent (e.g., mobile phase), filtration.Dissolution in a volatile solvent, possible derivatization.
**Linearity (R²) **> 0.999> 0.99
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL range (ECD is highly sensitive to halogenated compounds).
Precision (%RSD) < 2%< 5%
Advantages Robust, versatile, suitable for a wide range of compounds, non-destructive.High resolution, high sensitivity (especially with ECD for chlorinated compounds).
Disadvantages May require solvent-intensive mobile phases.Requires volatile and thermally stable analytes.
Experimental Protocols

Detailed methodologies for both a representative HPLC-UV method and a GC-FID/ECD method are provided below. These protocols are based on established methods for similar nitroaromatic and chlorinated compounds.[1][2][3][4][5]

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC method for the quantitative determination of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a known volume of acetonitrile, and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography (GC) Method

This protocol describes a GC method suitable for the quantitative analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD).

  • Column: DB-5 capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Detector Temperature: 280 °C (FID) or 300 °C (ECD).

  • Injection Volume: 1 µL (splitless injection).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable volatile solvent (e.g., acetone (B3395972) or ethyl acetate).

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the chosen solvent to achieve concentrations appropriate for the detector's sensitivity (e.g., 0.1 µg/mL to 10 µg/mL for ECD).

  • Sample Preparation: Dissolve the sample in a known volume of the solvent, ensuring the final concentration of this compound is within the calibration range.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizing the Analytical Workflow

To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC and GC analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Weighing Dissolution Dissolution in Solvent Start->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing Start_GC Weighing Dissolution_GC Dissolution in Volatile Solvent Dilution_GC Serial Dilution Injection_GC Splitless Injection Dilution_GC->Injection_GC Separation_GC Capillary Column Separation Injection_GC->Separation_GC Detection_GC FID or ECD Detection Separation_GC->Detection_GC Integration_GC Peak Integration Detection_GC->Integration_GC Calibration_GC Calibration Curve Integration_GC->Calibration_GC Quantification_GC Quantification Calibration_GC->Quantification_GC

Caption: Workflow for the GC analysis of this compound.

Conclusion

Both HPLC and GC are highly effective for the quantitative analysis of this compound. The HPLC method offers robustness and is well-suited for routine quality control analysis. The GC method, particularly with an ECD, provides exceptional sensitivity, which is advantageous for trace-level analysis. The selection of the optimal method should be based on the specific analytical requirements, including sensitivity needs, sample matrix complexity, and instrument availability. The provided protocols and workflows serve as a practical starting point for developing and validating a quantitative method for this compound in a research or industrial setting.

References

Determining the Purity of 4-Chloro-2-nitrotoluene: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 4-Chloro-2-nitrotoluene is paramount for the integrity of subsequent synthesis and the safety of final products. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for determining the purity of this compound, offering detailed experimental protocols and supporting data.

Method Comparison: GC-MS vs. HPLC

Both GC-MS and HPLC are powerful analytical techniques for purity assessment, each with distinct advantages. GC-MS is highly suitable for the analysis of volatile and thermally stable compounds like this compound, offering excellent separation and definitive identification of impurities through mass spectral data.[1][2] HPLC provides a versatile alternative, particularly for less volatile impurities or when derivatization is to be avoided.

ParameterGC-MS MethodHPLC Method
Principle Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection.Separation based on polarity in a liquid mobile phase, with UV absorbance detection.
Typical Purity Result > 98%> 98%
Common Impurities Detected 4-Chloro-3-nitrotoluene, Dinitrochlorotoluene isomers, residual solvents.[3]Isomeric impurities, non-volatile synthesis byproducts.
Analysis Time ~30 minutes~20 minutes
Detection Limit Low ppm levelsLow ppm levels
Sample Preparation Dilution in a volatile organic solvent (e.g., acetonitrile).Dilution in the mobile phase.
Confirmatory Analysis Mass spectral library matching provides high confidence in impurity identification.Peak identity is confirmed by retention time comparison with a reference standard.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is designed for the separation and quantification of this compound and its potential volatile impurities.

1. Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 25 mL of acetonitrile (B52724) to prepare a 1 mg/mL solution.

2. GC-MS Parameters:

ParameterValue
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7000D GC/TQ or equivalent
Column Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature of 70 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-450)

3. Data Analysis: The purity is calculated based on the area percent of the this compound peak relative to the total area of all observed peaks. Impurity identification is performed by comparing the mass spectra of the impurity peaks with the NIST mass spectral library.[4]

High-Performance Liquid Chromatography (HPLC) Method

This method provides an alternative approach for the purity determination of this compound.

1. Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase (Acetonitrile/Water, 60:40 v/v).

2. HPLC Parameters:

ParameterValue
HPLC System Standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Data Analysis: Purity is determined by the area percentage of the main peak. Known impurities should be identified by comparing their retention times with those of reference standards.

Visualizing the Analytical Workflow

To better understand the logical flow of the GC-MS purity determination process, the following diagram illustrates the key steps from sample handling to final analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification (MS Library) integrate->identify calculate Calculate Purity (% Area) integrate->calculate report report calculate->report Final Report

Caption: Workflow for the GC-MS purity analysis of this compound.

Signaling Pathway of Analysis

The decision-making process for selecting an appropriate analytical method can be visualized as a signaling pathway, where the properties of the analyte and the analytical requirements guide the choice.

Analysis_Decision_Pathway cluster_properties Analyte Properties cluster_methods Analytical Methods cluster_outcome Analytical Outcome Analyte This compound Volatility Volatile & Thermally Stable Analyte->Volatility Polarity Moderately Polar Analyte->Polarity GCMS GC-MS Volatility->GCMS Favors HPLC HPLC Polarity->HPLC Suitable for Purity Purity > 98% GCMS->Purity Impurities Impurity Profile GCMS->Impurities Definitive ID HPLC->Purity HPLC->Impurities Quantitative

Caption: Decision pathway for selecting an analytical method for this compound.

References

A Comparative Guide to Analytical Methods for 4-Chloro-2-nitrotoluene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4-Chloro-2-nitrotoluene, a key intermediate in the synthesis of various dyes and pharmaceuticals, is paramount for ensuring product quality, process control, and regulatory compliance. This guide provides a comparative overview of two common analytical techniques for the determination of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

Due to a lack of a single, comprehensive study directly comparing validated GC and HPLC methods for this compound, this guide leverages data from validated methods for structurally similar compounds, specifically nitrotoluene isomers for GC-FID, and established principles of reversed-phase HPLC for nitroaromatic compounds. The presented experimental data and protocols are representative and intended to provide a robust basis for method selection and development.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the anticipated performance characteristics of GC-FID and HPLC-UV for the analysis of this compound. This data is compiled from studies on closely related analytes to provide a reliable comparison.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.
Typical Detector Flame Ionization Detector (FID)Ultraviolet-Visible (UV-Vis) or Photodiode Array (PDA) Detector
Linearity Range 0.5 - 10 mg/mL (for nitrotoluene isomers)1 - 100 µg/mL (estimated)
Limit of Detection (LOD) 0.019 - 0.022 mg/mL (for nitrotoluene isomers)0.1 - 0.5 µg/mL (estimated)
Limit of Quantification (LOQ) 0.058 - 0.066 mg/mL (for nitrotoluene isomers)0.3 - 1.5 µg/mL (estimated)
Precision (%RSD) < 2%< 2%
Accuracy (% Recovery) 98 - 102%98 - 102%
Sample Derivatization Not requiredNot required
Typical Run Time 10 - 20 minutes5 - 15 minutes

Experimental Protocols

Detailed methodologies for both GC-FID and a representative HPLC-UV method are provided below. These protocols serve as a starting point for the development and validation of an analytical method for this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is adapted from a validated method for the quantitative analysis of nitrotoluene isomers.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column.

  • Capillary Column: A non-polar column such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents and Standards:

  • High-purity helium or nitrogen as the carrier gas.

  • High-purity hydrogen and air for the FID.

  • Methanol (B129727) or another suitable solvent (GC grade).

  • This compound reference standard.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Detector Temperature: 280 °C

  • Carrier Gas Flow Rate: 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 10 mg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired linear range (e.g., 0.5, 1, 2.5, 5, and 10 mg/mL).

  • Dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a representative reversed-phase HPLC method suitable for the analysis of nitroaromatic compounds.

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade or purified to 18 MΩ·cm).

  • This compound reference standard.

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound).

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Caption: General workflow for analytical method validation.

comparison of different nitrating agents for 4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitration of 4-chlorotoluene (B122035) is a critical transformation in the synthesis of various valuable intermediates for pharmaceuticals and other fine chemicals. The regioselectivity of this reaction, which dictates the formation of 4-chloro-2-nitrotoluene versus 4-chloro-3-nitrotoluene (B146361), is highly dependent on the choice of nitrating agent and reaction conditions. This guide provides an objective comparison of different nitrating agents for this purpose, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your specific research and development needs.

Performance Comparison of Nitrating Agents

The efficacy of different nitrating agents is primarily evaluated based on the yield and the isomeric ratio of the products. Below is a summary of the performance of common nitrating agents in the nitration of 4-chlorotoluene.

Nitrating AgentSubstrateProduct Distribution: this compound (%)Product Distribution: 4-chloro-3-nitrotoluene (%)Total Yield (%)Key Remarks
Mixed Acid (HNO₃/H₂SO₄) 4-Chlorotoluene53 - 65%[1][2]35 - 47%[1]HighThe conventional and most common method. The reaction is highly exothermic and requires careful temperature control. The strong acidic conditions can lead to side reactions and generate significant acidic waste.[1][2]
Acetyl Nitrate (B79036) (CH₃COONO₂) Chlorobenzene (B131634)Predominantly para-isomer-GoodZeolite beta can be an effective catalyst in the continuous nitration process.[3] Acetyl nitrate is a milder nitrating agent compared to mixed acid.
Dinitrogen Pentoxide (N₂O₅) with Zeolite Halogenated AromaticsHigh para-selectivityLowHighOffers high regioselectivity towards the para-isomer for various substituted aromatics.[4] N₂O₅ is a powerful nitrating agent that can be used under milder conditions.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the nitration of 4-chlorotoluene using mixed acid and a general protocol for nitration using acetyl nitrate.

Protocol 1: Nitration of 4-Chlorotoluene with Mixed Acid (HNO₃/H₂SO₄)

Materials:

  • 4-Chlorotoluene

  • Concentrated Nitric Acid (65%)

  • Concentrated Sulfuric Acid (96%)

  • Water

  • Ice

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool 13.2 mL of concentrated sulfuric acid (96%) in an ice-water bath.

  • To the cooled sulfuric acid, slowly add 3.0 mL of concentrated nitric acid (65%) while maintaining the temperature between 0-10°C.

  • To this nitrating mixture, add 39.5 mmol of 4-chlorotoluene dropwise, ensuring the reaction temperature does not exceed 55°C.[2]

  • After the addition is complete, continue stirring the mixture for 2 hours at 50-55°C.[2]

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer, wash it with water, followed by a dilute sodium bicarbonate solution, and finally with water again until the washings are neutral.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to obtain the crude product mixture of this compound and 4-chloro-3-nitrotoluene.

  • The isomers can be separated by fractional distillation under vacuum.[2]

Protocol 2: General Procedure for Nitration of an Aromatic Compound with Acetyl Nitrate

Materials:

  • Aromatic Compound (e.g., 4-Chlorotoluene)

  • Acetic Anhydride (B1165640)

  • Concentrated Nitric Acid

  • Inert solvent (e.g., dichloromethane)

  • Ice bath

Procedure:

  • Prepare acetyl nitrate in situ by slowly adding concentrated nitric acid to a stirred, cooled (0°C) solution of acetic anhydride in an inert solvent like dichloromethane. The temperature should be maintained below 10°C throughout the addition.

  • To this freshly prepared solution of acetyl nitrate, add the aromatic substrate (4-chlorotoluene) dropwise while maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Separate the organic layer, wash it with water, dilute sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Reaction Pathway and Logic

The nitration of 4-chlorotoluene is an electrophilic aromatic substitution reaction. The regiochemical outcome is determined by the directing effects of the two substituents already present on the benzene (B151609) ring: the chloro group and the methyl group.

Nitration_Logic cluster_reactants Reactants cluster_reaction Reaction cluster_intermediates Directing Effects cluster_products Products 4-Chlorotoluene 4-Chlorotoluene Electrophilic_Substitution Electrophilic Aromatic Substitution 4-Chlorotoluene->Electrophilic_Substitution Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Electrophilic_Substitution Chloro_Group Chloro Group (ortho, para-directing, deactivating) Electrophilic_Substitution->Chloro_Group Methyl_Group Methyl Group (ortho, para-directing, activating) Electrophilic_Substitution->Methyl_Group This compound This compound Chloro_Group->this compound ortho 4-Chloro-3-nitrotoluene 4-Chloro-3-nitrotoluene Chloro_Group->4-Chloro-3-nitrotoluene meta (less favored) Methyl_Group->this compound ortho Methyl_Group->4-Chloro-3-nitrotoluene ortho

Caption: Logical workflow of 4-chlorotoluene nitration.

The chloro group is an ortho, para-director, but it is also deactivating. The methyl group is an activating ortho, para-director. The positions ortho to the methyl group are at carbons 3 and 5, while the positions ortho and para to the chloro group are at carbons 3, 5 and 1 (occupied by the methyl group). Therefore, the incoming nitro group is directed to the positions ortho to the methyl group (positions 3 and 5 of 4-chlorotoluene, which are the same due to symmetry) and ortho to the chloro group (position 3 and 5). This results in the formation of this compound and 4-chloro-3-nitrotoluene. Steric hindrance from the methyl group can influence the ratio of the two isomers.

Experimental Workflow

A typical workflow for the nitration of 4-chlorotoluene and subsequent analysis is depicted below.

Experimental_Workflow Start Start Reactants Prepare 4-Chlorotoluene and Nitrating Agent Start->Reactants Nitration Perform Nitration Reaction (Control Temperature) Reactants->Nitration Workup Quench Reaction & Aqueous Workup Nitration->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer Extraction->Drying Solvent_Removal Remove Solvent Drying->Solvent_Removal Crude_Product Obtain Crude Product Solvent_Removal->Crude_Product Analysis Analyze Product Mixture (GC, NMR) Crude_Product->Analysis Purification Purify Isomers (Distillation/Chromatography) Analysis->Purification End End Purification->End

Caption: General experimental workflow for nitration.

This guide provides a foundational understanding for selecting an appropriate nitrating agent for 4-chlorotoluene. For applications requiring high regioselectivity, exploring zeolite-catalyzed nitrations with agents like acetyl nitrate or N₂O₅ may offer significant advantages over the traditional mixed acid method. Further process optimization will be necessary to translate these methods to a larger scale.

References

A Comparative Guide to 4-Chloro-2-nitrotoluene and 2-chloro-4-nitrotoluene as Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Among the myriad of available precursors, substituted aromatic compounds play a crucial role as versatile building blocks. This guide provides an in-depth comparison of two isomeric chloronitrotoluenes: 4-chloro-2-nitrotoluene and 2-chloro-4-nitrotoluene (B140621). We will objectively evaluate their physical properties, reactivity, and applications, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties

A fundamental understanding of the physical properties of reagents is essential for laboratory practice, influencing factors from solubility to reaction temperature. The table below summarizes the key physicochemical properties of this compound and 2-chloro-4-nitrotoluene.

PropertyThis compound2-chloro-4-nitrotoluene
CAS Number 89-59-8[1]121-86-8
Molecular Formula C₇H₆ClNO₂[1]C₇H₆ClNO₂
Molecular Weight 171.58 g/mol [1]171.58 g/mol
Appearance White to pale yellow solid[2]Pale yellow crystalline compound
Melting Point 35-38 °C60-67 °C[3]
Boiling Point 239-240 °C[4]Not readily available
Solubility Sparingly soluble in water; soluble in alcohol and other organic solvents.[2]Insoluble in water; dissolves in most organic solvents.

Synthesis of the Isomers

The synthetic routes to these isomers are distinct, a factor that can influence their cost and availability.

This compound is typically produced via the nitration of 4-chlorotoluene. This electrophilic aromatic substitution reaction yields a mixture of isomers, primarily this compound and 4-chloro-3-nitrotoluene, which then require separation.

2-chloro-4-nitrotoluene , on the other hand, is synthesized by the chlorination of 4-nitrotoluene. This process can be optimized to achieve high yields of the desired product.

References

Assessing the Isomeric Purity of 4-Chloro-2-nitrotoluene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of isomeric purity is a critical aspect of quality control in the synthesis of 4-Chloro-2-nitrotoluene, a key intermediate in the production of various dyes and pharmaceuticals. The presence of positional isomers, primarily 4-Chloro-3-nitrotoluene, can significantly impact the yield, efficacy, and safety of the final product. This guide provides a comprehensive comparison of the two primary analytical techniques for assessing the isomeric purity of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The synthesis of this compound typically involves the nitration of 4-chlorotoluene. This reaction inherently produces a mixture of isomers, with this compound being the major product and 4-Chloro-3-nitrotoluene as the principal impurity. Dinitro- and other chlorinated byproducts may also be present in trace amounts. Therefore, robust analytical methods are essential to quantify the purity of the desired isomer and to detect and quantify any unwanted byproducts.

This guide presents detailed experimental protocols, performance comparisons, and visual workflows for both GC and HPLC methods to assist researchers in selecting the most appropriate technique for their specific analytical needs.

Comparison of Analytical Methods

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the separation and quantification of chloronitrotoluene isomers. The choice between the two often depends on the specific requirements of the analysis, including the desired resolution, sensitivity, speed, and the nature of the sample matrix.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Typical Stationary Phase Fused silica (B1680970) capillary column coated with a polar stationary phase (e.g., cyanopropylphenyl polysiloxane).Reversed-phase C18 or Phenyl-Hexyl column.
Typical Mobile Phase Inert gas (e.g., Helium, Nitrogen).Gradient or isocratic mixture of organic solvent (e.g., acetonitrile (B52724), methanol) and water.
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS).UV-Vis Detector, Diode Array Detector (DAD), Mass Spectrometry (MS).
Sample Volatility Required. Suitable for volatile and semi-volatile compounds.Not required. Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Analysis Time Generally faster for volatile compounds.Can be longer, but optimization is possible with UHPLC systems.
Resolution High resolution is achievable with long capillary columns.Excellent resolution, especially for complex mixtures, can be achieved by optimizing stationary and mobile phases.
Sensitivity High sensitivity, especially with an Electron Capture Detector (ECD) for halogenated compounds.Sensitivity is dependent on the detector and the chromophoric properties of the analyte.

Experimental Protocols

Gas Chromatography (GC) Method

This protocol outlines a capillary GC method for the separation and quantification of this compound and its primary isomer, 4-Chloro-3-nitrotoluene.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system.

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a mid-polarity stationary phase such as 50% cyanopropylphenyl-methylpolysiloxane.

Reagents:

  • Carrier Gas: Helium or Nitrogen, high purity.

  • Solvent: Acetone or Dichloromethane, HPLC grade.

  • Reference Standards: this compound (≥99% purity), 4-Chloro-3-nitrotoluene (≥99% purity).

Procedure:

  • Standard Preparation: Prepare individual stock solutions of this compound and 4-Chloro-3-nitrotoluene in the chosen solvent at a concentration of 1 mg/mL. From these, prepare a mixed standard solution containing both isomers at a concentration of approximately 100 µg/mL each.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the solvent. Further dilute to achieve a final concentration of approximately 100 µg/mL.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold at 220 °C for 5 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Analysis: Inject the mixed standard solution to determine the retention times and response factors of the isomers. Inject the sample solution to determine the percentage of each isomer.

  • Calculation: Calculate the percentage of each isomer in the sample using the area normalization method or by using an internal standard for more accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method for the analysis of this compound and its isomers.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) or a Phenyl-Hexyl column for enhanced selectivity of aromatic compounds.

Reagents:

  • Mobile Phase A: Water, HPLC grade.

  • Mobile Phase B: Acetonitrile or Methanol, HPLC grade.

  • Solvent: Mobile phase or a mixture of acetonitrile and water.

  • Reference Standards: this compound (≥99% purity), 4-Chloro-3-nitrotoluene (≥99% purity).

Procedure:

  • Standard Preparation: Prepare individual stock solutions of this compound and 4-Chloro-3-nitrotoluene in the solvent at a concentration of 1 mg/mL. Prepare a mixed standard solution containing both isomers at a concentration of approximately 50 µg/mL each.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the solvent. Further dilute with the mobile phase to achieve a final concentration of approximately 50 µg/mL.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Mobile Phase Gradient:

      • Start with 50% B.

      • Linearly increase to 80% B over 10 minutes.

      • Hold at 80% B for 2 minutes.

      • Return to 50% B and equilibrate for 3 minutes.

  • Analysis: Inject the mixed standard solution to determine the retention times of the isomers. Inject the sample solution to determine the peak areas for each component.

  • Calculation: Calculate the isomeric purity by the area percentage method.

Performance Comparison Data

The following table provides a summary of expected performance characteristics for the two methods. The actual performance may vary depending on the specific instrumentation and conditions used.

Performance MetricGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Typical Retention Time (this compound) 8 - 12 minutes6 - 10 minutes
Typical Retention Time (4-Chloro-3-nitrotoluene) 9 - 13 minutes7 - 11 minutes
Resolution (between 4-Chloro-2- and 4-Chloro-3-isomers) > 2.0> 1.8
Limit of Detection (LOD) ~0.01% (with FID)~0.02% (with UV)
Limit of Quantification (LOQ) ~0.03% (with FID)~0.06% (with UV)
Precision (RSD%) < 2%< 2%

Visualizations

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions (1 mg/mL stocks, then 100 µg/mL mix) Inject Inject 1 µL into GC Standard->Inject Sample Prepare Sample Solution (Dissolve ~10 mg in 10 mL, then dilute to 100 µg/mL) Sample->Inject Separate Separation on Capillary Column (Temperature Programmed) Inject->Separate Detect Detection by FID Separate->Detect Acquire Data Acquisition Detect->Acquire Integrate Peak Integration Acquire->Integrate Calculate Calculate Isomeric Purity (Area % or Internal Standard) Integrate->Calculate caption GC Analysis Workflow for Isomeric Purity

Caption: Workflow for assessing isomeric purity of this compound using Gas Chromatography.

Logical Relationship of HPLC Method Development

HPLC_Method_Development cluster_instrument Instrumentation cluster_method Method Parameters cluster_analysis Analysis & Evaluation System HPLC System (Pump, Autosampler, Oven, Detector) Column Select Column (C18 or Phenyl-Hexyl) System->Column MobilePhase Optimize Mobile Phase (Acetonitrile/Water Gradient) Column->MobilePhase Detection Set Detection Wavelength (254 nm) MobilePhase->Detection FlowTemp Set Flow Rate & Temperature (1.0 mL/min, 30 °C) Detection->FlowTemp Inject Inject Standards & Sample FlowTemp->Inject Evaluate Evaluate Separation (Resolution, Peak Shape) Inject->Evaluate Evaluate->MobilePhase Adjust if needed Quantify Quantify Isomers Evaluate->Quantify caption HPLC Method Development Logic

Caption: Logical steps in developing an HPLC method for isomer separation.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are highly effective for the assessment of isomeric purity of this compound.

  • Gas Chromatography is a robust and often faster method, particularly well-suited for the routine analysis of this volatile compound. Its high resolution and sensitivity make it an excellent choice for quality control laboratories.

  • High-Performance Liquid Chromatography offers greater flexibility in method development, with a wide range of stationary and mobile phases available to optimize separation. It is particularly advantageous when dealing with complex sample matrices or when analyzing for non-volatile impurities in addition to the primary isomers.

The choice of method will ultimately depend on the specific analytical challenges, available instrumentation, and the desired level of detail in the analysis. For routine quality control where the primary concern is the ratio of the main isomers, a well-optimized GC method is often sufficient. For research and development purposes, or when a more comprehensive impurity profile is required, HPLC provides a powerful and versatile alternative.

comparative study of catalysts for 4-chlorotoluene nitration

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Nitration of 4-Chlorotoluene (B122035)

For researchers and professionals in the fields of chemical synthesis and drug development, the regioselective nitration of 4-chlorotoluene is a critical step in the synthesis of various important intermediates. The primary products of mononitration are 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene. The ratio of these isomers is highly dependent on the catalytic system employed. This guide provides a comparative analysis of different catalytic approaches for the nitration of 4-chlorotoluene, with a focus on performance, selectivity, and experimental protocols.

Performance Comparison of Catalytic Systems

The nitration of 4-chlorotoluene has traditionally been carried out using a mixed acid system of nitric acid and sulfuric acid. However, the use of solid acid catalysts, such as zeolites, has been explored to improve selectivity and simplify product purification. Below is a table summarizing the performance of the conventional method and the expected outcomes with solid acid catalysts based on related studies.

Catalyst SystemNitrating AgentTemperature (°C)Conversion of 4-Chlorotoluene (%)Selectivity (%)Reference
This compound 4-chloro-3-nitrotoluene
Conventional
H₂SO₄/HNO₃HNO₃0 - 30High~58-65~35-42
Solid Acid Catalysts (Zeolites)
H-Beta ZeoliteHNO₃ or other nitrating agentsVariableModerate to HighPotentially higher selectivity for the less sterically hindered isomer.[1][2]
H-ZSM-5HNO₃ or other nitrating agentsVariableModerate to HighShape selectivity can favor the formation of one isomer over the other.[1][2]

Experimental Protocols

A generalized experimental protocol for the catalytic nitration of 4-chlorotoluene using a solid acid catalyst is provided below. This protocol is a composite based on standard procedures for aromatic nitration.

Materials:

  • 4-chlorotoluene

  • Nitrating agent (e.g., 70% Nitric Acid)

  • Solid acid catalyst (e.g., H-Beta Zeolite, pre-activated by calcination)

  • Solvent (e.g., Dichloromethane or Acetonitrile)

  • Sodium bicarbonate solution (for quenching)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Catalyst Activation: The solid acid catalyst (e.g., H-Beta Zeolite) is activated by calcination at a high temperature (e.g., 500-550 °C) for several hours to remove any adsorbed water.

  • Reaction Setup: A round-bottom flask is charged with 4-chlorotoluene and the activated solid acid catalyst in a suitable solvent. The flask is equipped with a magnetic stirrer and placed in a temperature-controlled bath.

  • Nitration: The nitrating agent is added dropwise to the stirred suspension at the desired reaction temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching and Workup: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then carefully quenched by pouring it into a cold aqueous solution of sodium bicarbonate.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification and Analysis: The crude product is purified by column chromatography or recrystallization. The product distribution is determined by GC or NMR spectroscopy.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the catalytic nitration of 4-chlorotoluene.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis catalyst_prep Catalyst Activation (Calcination) reaction_setup Reaction Setup (4-Chlorotoluene, Catalyst, Solvent) catalyst_prep->reaction_setup reactant_prep Reactant & Solvent Preparation reactant_prep->reaction_setup nitrating_agent_addition Dropwise Addition of Nitrating Agent reaction_setup->nitrating_agent_addition reaction_monitoring Reaction Monitoring (TLC/GC) nitrating_agent_addition->reaction_monitoring quenching Quenching (NaHCO3 Solution) reaction_monitoring->quenching extraction Extraction quenching->extraction drying Drying (MgSO4) extraction->drying concentration Solvent Removal drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification analysis Product Analysis (GC/NMR) purification->analysis

Caption: General workflow for the catalytic nitration of 4-chlorotoluene.

Signaling Pathways in Catalysis

The catalytic nitration over a solid acid, such as a zeolite, proceeds through a distinct mechanism compared to the conventional mixed-acid method. The following diagram illustrates the key steps involved.

G cluster_pathway Catalytic Nitration Pathway nitronium_generation Generation of Nitronium Ion (NO2+) on Catalyst Surface electrophilic_attack Electrophilic Attack of NO2+ on Adsorbed 4-Chlorotoluene nitronium_generation->electrophilic_attack substrate_adsorption Adsorption of 4-Chlorotoluene onto Catalyst substrate_adsorption->electrophilic_attack intermediate_formation Formation of Wheland Intermediate (Sigma Complex) electrophilic_attack->intermediate_formation deprotonation Deprotonation and Product Formation intermediate_formation->deprotonation product_desorption Desorption of Nitro-4-chlorotoluene from Catalyst deprotonation->product_desorption

References

A Comparative Analysis of Dye Synthesis Yields from Nitrotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of dyes often commences from fundamental building blocks, with nitrotoluene isomers serving as crucial precursors. The specific isomer used—ortho (o-), meta (m-), or para (p-) nitrotoluene—can significantly influence the synthetic pathway and, ultimately, the yield of the final dye product. This guide provides a comparative analysis of dye synthesis yields starting from these three isomers, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

The overall synthetic strategy typically involves a two-step process: the reduction of the nitrotoluene isomer to its corresponding toluidine (o-, m-, or p-toluidine), followed by the conversion of the toluidine into a dye, commonly an azo or stilbene (B7821643) dye. The efficiency of each step directly impacts the final product yield.

Quantitative Yield Comparison

The following tables summarize the yields for the reduction of nitrotoluene isomers and the subsequent synthesis of representative dyes.

Table 1: Yield Comparison of Nitrotoluene Reduction to Toluidine

Nitrotoluene IsomerReduction MethodProductYield (%)
o-NitrotolueneSn/HClo-Toluidine (B26562)60-62%[1]
m-NitrotolueneFe/HClm-Toluidine (B57737)~95% (typical)
p-NitrotolueneFe/H₂Op-Toluidine (B81030)>99%[2]

Table 2: Yield Comparison of Dye Synthesis from Toluidine Intermediates

Starting ToluidineDye SynthesizedDye ClassYield (%)
o-ToluidineSudan II (from 2,4-dimethylaniline)Azo DyeNot specified
m-Toluidine(E)-1-(m-tolyldiazenyl)naphthalen-2-olAzo Dye78%
p-Toluidine4,4'-dinitrostilbene-2,2'-disulfonic acidStilbene Dye Intermediate88-96.5%

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Reduction of Nitrotoluene Isomers to Toluidines

a) Reduction of o-Nitrotoluene to o-Toluidine using Tin and Hydrochloric Acid [1]

  • Materials: o-Nitrotoluene, granular tin, concentrated hydrochloric acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, place 22.7g of o-nitrotoluene and 45g of granular tin.

    • Add 100 mL of concentrated hydrochloric acid in small portions down the condenser.

    • If the reaction becomes too vigorous, moderate it by immersing the flask in cold water.

    • After the initial vigorous reaction subsides, heat the mixture on a steam bath for 30-60 minutes until the odor of o-nitrotoluene is no longer detectable.

    • Allow the mixture to cool and then make it strongly alkaline with a solution of sodium hydroxide (B78521).

    • Steam distill the mixture to isolate the o-toluidine. The o-toluidine will be in the distillate as an oil.

    • Separate the o-toluidine from the aqueous layer using a separatory funnel, dry it over anhydrous potassium carbonate, and purify by distillation.

b) Reduction of p-Nitrotoluene to p-Toluidine using Iron Powder and Water [2]

  • Materials: p-Nitrotoluene, iron powder, water.

  • Procedure:

    • In a pressure glass tube equipped with a magnetic stirrer, place 0.14 g of p-nitrotoluene, 0.23 g of iron powder, and 10 mL of water.

    • Seal the tube and heat it with stirring at 50°C for 29 hours.

    • After cooling to room temperature, extract the product with diethyl ether (3 x 15 mL).

    • Filter the combined ether extracts, dry with magnesium sulfate, and analyze the product.

Synthesis of Dyes from Toluidine Intermediates

a) Synthesis of (E)-1-(m-tolyldiazenyl)naphthalen-2-ol from m-Toluidine

  • Materials: m-Toluidine, hydrochloric acid, sodium nitrite (B80452), β-naphthol, sodium hydroxide.

  • Procedure:

    • Diazotization: Prepare a solution of m-toluidine (0.279 M) in aqueous hydrochloric acid (2.23 M). Cool this solution to 0-5°C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite (0.471 M) to the m-toluidine solution while maintaining the temperature below 5°C.

    • Coupling: Prepare a solution of β-naphthol (0.434 M) in aqueous sodium hydroxide (3.47 M).

    • Add the cold diazonium salt solution to the β-naphthol solution with vigorous stirring. The azo dye will precipitate.

    • Filter the precipitate, wash with water, and dry to obtain the final product.

b) Synthesis of 4,4'-dinitrostilbene-2,2'-disulfonic acid from p-Nitrotoluene (via p-nitrotoluene-2-sulfonic acid)

This is a multi-step industrial process. A simplified overview is provided:

  • Sulfonation: p-Nitrotoluene is sulfonated using oleum (B3057394) (fuming sulfuric acid) to produce p-nitrotoluene-2-sulfonic acid.

  • Oxidative Coupling: The resulting p-nitrotoluene-2-sulfonic acid is then subjected to oxidative coupling in an alkaline medium, often using air or oxygen as the oxidant in the presence of a catalyst, to yield 4,4'-dinitrostilbene-2,2'-disulfonic acid. The yield for this specific step is reported to be in the range of 88-96.5%.

Synthesis Pathway and Yield Overview

The following diagram illustrates the logical flow from the nitrotoluene isomers to the final dye products, highlighting the yields at each stage.

DyeSynthesis cluster_start Starting Materials cluster_intermediate Intermediates (Toluidines) cluster_final Final Dye Products / Intermediates o_nt o-Nitrotoluene o_tol o-Toluidine o_nt->o_tol Reduction (60-62% Yield) m_nt m-Nitrotoluene m_tol m-Toluidine m_nt->m_tol Reduction (~95% Yield) p_nt p-Nitrotoluene p_tol p-Toluidine p_nt->p_tol Reduction (>99% Yield) azo_o Azo Dye (e.g., Sudan II) o_tol->azo_o Azo Coupling azo_m Azo Dye ((E)-1-(m-tolyldiazenyl) naphthalen-2-ol) m_tol->azo_m Azo Coupling (78% Yield) stilbene_p Stilbene Dye Intermediate (4,4'-dinitrostilbene- 2,2'-disulfonic acid) p_tol->stilbene_p Sulfonation & Oxidative Coupling (88-96.5% Yield)

Fig. 1: Synthesis pathways from nitrotoluene isomers to dyes.

Conclusion

The choice of nitrotoluene isomer as a starting material has a pronounced effect on the overall yield of the synthesized dye. Based on the available data, the reduction of p-nitrotoluene to p-toluidine proceeds with the highest yield (>99%). Subsequently, the synthesis of stilbene dye intermediates from p-toluidine also demonstrates high efficiency (88-96.5%). The reduction of o-nitrotoluene has a comparatively lower yield (60-62%). While a direct yield comparison for the same azo dye from all three toluidine isomers is not available, the synthesis of an azo dye from m-toluidine shows a respectable yield of 78%. This comparative guide highlights the importance of precursor selection in optimizing dye synthesis processes.

References

spectroscopic analysis for validation of 4-Chloro-2-nitrotoluene structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical entities is paramount. This guide provides a comparative spectroscopic analysis for the validation of the 4-Chloro-2-nitrotoluene structure, presenting experimental data and detailed protocols for key analytical techniques.

This guide will delve into the characteristic spectroscopic signatures of this compound obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). To provide a clear benchmark for validation, this data is compared with that of a structurally similar isomer, 4-Chloro-3-nitrotoluene, and the parent compound, 4-nitrotoluene.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its comparative alternatives.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 300 MHz)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound 8.09 (d, J=2.4 Hz, 1H)H-3
7.52 (dd, J=8.4, 2.4 Hz, 1H)H-5
7.39 (d, J=8.4 Hz, 1H)H-6
2.63 (s, 3H)-CH₃
4-Chloro-3-nitrotoluene 7.95 (d, J=2.1 Hz, 1H)H-2
7.50 (dd, J=8.1, 2.1 Hz, 1H)H-6
7.42 (d, J=8.1 Hz, 1H)H-5
2.50 (s, 3H)-CH₃
4-Nitrotoluene [1]8.15 (d, J=8.7 Hz, 2H)H-3, H-5
7.35 (d, J=8.7 Hz, 2H)H-2, H-6
2.44 (s, 3H)-CH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 75 MHz)

CompoundChemical Shift (δ, ppm)Assignment
This compound [2]149.3C-2
135.5C-4
134.0C-1
133.2C-6
126.1C-5
125.0C-3
20.4-CH₃
4-Chloro-3-nitrotoluene [3]148.5C-3
134.8C-1
132.2C-5
130.1C-4
127.6C-6
122.9C-2
20.1-CH₃
4-Nitrotoluene [4]147.1C-4
146.8C-1
129.5C-2, C-6
123.8C-3, C-5
21.5-CH₃

Table 3: IR Spectroscopic Data (KBr Pellet, cm⁻¹)

CompoundKey Vibrational Frequencies (cm⁻¹)Assignment
This compound ~1525, ~1350Asymmetric and symmetric NO₂ stretching
~3100-3000Aromatic C-H stretching
~1600, ~1475Aromatic C=C stretching
~830C-Cl stretching
4-Chloro-3-nitrotoluene ~1530, ~1345Asymmetric and symmetric NO₂ stretching
~3100-3000Aromatic C-H stretching
~1610, ~1480Aromatic C=C stretching
~880C-Cl stretching
4-Nitrotoluene ~1520, ~1345Asymmetric and symmetric NO₂ stretching
~3100-3000Aromatic C-H stretching
~1600, ~1490Aromatic C=C stretching

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound [5][6]171/173 (M⁺, ~3:1 ratio)141, 125, 115, 99, 75
4-Chloro-3-nitrotoluene 171/173 (M⁺, ~3:1 ratio)141, 125, 115, 99, 75
4-Nitrotoluene 137 (M⁺)121, 107, 91, 77, 65

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A 300 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a spectral width of approximately 15 ppm centered around 5 ppm.

    • Employ a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (typically 16 or more) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 220 ppm centered around 100 ppm.

    • Employ a pulse angle of 45-60 degrees with a relaxation delay of 2-5 seconds.

    • Accumulate a large number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (typically 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

  • Acquisition (EI Mode):

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 40-250).

    • The ion source and transfer line temperatures should be optimized to prevent sample degradation and ensure efficient transfer of ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern. The isotopic pattern for chlorine-containing compounds (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for the molecular ion and any chlorine-containing fragments.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of this compound's structure.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Structural Validation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Comparison Comparison with Reference Data & Alternatives NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Structure_Confirmation Structure Confirmed Comparison->Structure_Confirmation

Caption: Workflow for the spectroscopic validation of this compound.

References

A Researcher's Guide to 4-Chloro-2-nitrotoluene Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 4-Chloro-2-nitrotoluene, the selection of a high-quality reference standard is a critical first step to ensure the accuracy and reliability of experimental results. This guide provides a comparative overview of commercially available reference standards and outlines detailed experimental protocols for their analysis.

Comparison of Commercially Available Reference Standards

Sourcing a well-characterized reference standard is fundamental for quantitative analysis and method validation. Several reputable suppliers offer this compound reference materials. Below is a comparison of key specifications from prominent vendors.

SupplierProduct Name/NumberPurityFormatCAS NumberAdditional Information
LGC Standards This compoundNot explicitly stated, but produced under ISO/IEC 17025 and ISO 17034 accreditation.[1]Neat89-59-8Certificate of Analysis provided with detailed characterization data.[1]
Sigma-Aldrich (Merck) This compound98%Solid89-59-8Analytical standard grade also available.
Tokyo Chemical Industry (TCI) This compound (C0231)min. 99.0% (GC)[2]Solid (Powder to Lump)[2]89-59-8Specifications include melting point and confirmation by NMR.[2]
ChemicalBook This compoundVaries by supplier (e.g., 98% HPLC)[3]Varies89-59-8A platform listing various suppliers and their specifications.[3]

Experimental Protocols for Analysis

Accurate analysis of this compound is commonly achieved using gas chromatography (GC) or high-performance liquid chromatography (HPLC). The following are representative protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is suitable for the identification and quantification of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector: Split/splitless

  • Carrier Gas: Helium

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1000 µg/mL. From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards to a concentration within the calibration range.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 1 minute

      • Ramp: 25°C/min to 250°C

      • Hold: 11.8 minutes

    • Carrier Gas Flow: 1 mL/min

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-300

Data Analysis: Identify this compound by its retention time and mass spectrum. Quantify using a calibration curve generated from the analysis of the reference standards.

High-Performance Liquid Chromatography (HPLC) Analysis

This method is an alternative for the quantification of this compound, particularly for non-volatile matrices.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water mixture

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Create a series of calibration standards through serial dilution.[4]

  • Sample Preparation: Dilute the sample in the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.[4]

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

Data Analysis: Identify this compound by its retention time. Quantify the analyte by comparing its peak area to the calibration curve constructed from the reference standards.

Visualizing the Analytical Workflow and Selection Process

To aid in understanding the experimental process and the logic behind selecting a reference standard, the following diagrams are provided.

Analytical Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard StandardPrep Prepare Calibration Standards Standard->StandardPrep Sample Test Sample SamplePrep Prepare Sample Solution Sample->SamplePrep Analysis GC-MS or HPLC Analysis StandardPrep->Analysis SamplePrep->Analysis DataAcquisition Data Acquisition Analysis->DataAcquisition Identification Peak Identification DataAcquisition->Identification Quantification Quantification Identification->Quantification Report Generate Report Quantification->Report

Caption: Analytical workflow for this compound analysis.

Reference Standard Selection Start Start: Need Reference Standard Purity Required Purity? Start->Purity HighPurity Select High Purity Standard (e.g., >99%) Purity->HighPurity High StandardPurity Select Standard Grade (e.g., 98%) Purity->StandardPurity Standard Certified Certified Standard Required? HighPurity->Certified StandardPurity->Certified SelectCertified Select ISO 17034/17025 Certified Standard Certified->SelectCertified Yes SelectNonCertified Select Non-Certified Standard Certified->SelectNonCertified No Application Consider Application: Qualitative vs. Quantitative SelectCertified->Application SelectNonCertified->Application FinalSelection Final Standard Selection Application->FinalSelection

Caption: Decision tree for selecting a this compound reference standard.

References

inter-laboratory comparison of 4-Chloro-2-nitrotoluene analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of 4-Chloro-2-nitrotoluene Analysis: A Comparative Guide

This guide provides a framework for an inter-laboratory comparison of analytical methods for the quantification of this compound. The content is designed for researchers, scientists, and professionals in drug development to facilitate the selection and validation of analytical techniques for this compound. The guide outlines standardized experimental protocols and presents a hypothetical dataset to illustrate the expected performance and variability of common analytical methods across different laboratories.

Overview of the Inter-laboratory Study Design

An inter-laboratory study, also known as a proficiency test or round-robin study, is a crucial method for evaluating the performance of analytical laboratories and comparing the reliability of different analytical methods. In this hypothetical study, a homogenous sample of this compound with a known concentration is distributed to a set of participating laboratories. Each laboratory is instructed to analyze the sample using their preferred in-house methods, typically Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The results are then collected and statistically analyzed to assess accuracy, precision, and any systematic bias between the methods and the laboratories.

The following diagram illustrates the workflow of this inter-laboratory comparison:

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase prep Preparation of Homogenous This compound Sample dist Distribution of Samples to Participating Laboratories prep->dist labA Laboratory A (GC-MS) dist->labA labB Laboratory B (HPLC-UV) dist->labB labC Laboratory C (GC-MS) dist->labC labD Laboratory D (HPLC-UV) dist->labD labE Laboratory E (GC-MS) dist->labE collect Data Collection and Compilation labA->collect labB->collect labC->collect labD->collect labE->collect stat Statistical Analysis (z-scores, %RSD) collect->stat report Performance Report and Method Comparison stat->report

Caption: Workflow of the inter-laboratory comparison study for this compound analysis.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. Participating laboratories are expected to adhere to these protocols to ensure consistency in the comparison.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the detection and quantification of volatile and semi-volatile compounds like this compound.

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 50-300 m/z.

  • Quantification: Based on the peak area of the primary ion of this compound. An external standard calibration curve is used.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is an alternative for compounds that are amenable to liquid chromatography.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm.

  • Quantification: Based on the peak area of this compound. An external standard calibration curve is used.

Data Presentation and Comparison

The following table summarizes the hypothetical quantitative results from five participating laboratories. The true concentration of the distributed this compound sample is 50.0 µg/mL .

LaboratoryAnalytical MethodMeasured Concentration (µg/mL)Recovery (%)
Lab A GC-MS49.599.0
Lab B HPLC-UV51.2102.4
Lab C GC-MS48.897.6
Lab D HPLC-UV52.5105.0
Lab E GC-MS50.3100.6
Mean (GC-MS) 49.5 99.1
%RSD (GC-MS) 1.52% 1.52%
Mean (HPLC-UV) 51.9 103.7
%RSD (HPLC-UV) 1.77% 1.77%

Note: %RSD (Relative Standard Deviation) is a measure of precision.

Conclusion

Based on the simulated data, both GC-MS and HPLC-UV methods are capable of accurately quantifying this compound. The GC-MS method, in this hypothetical scenario, demonstrates slightly better precision (lower %RSD) and accuracy (mean recovery closer to 100%) compared to the HPLC-UV method. However, both methods show acceptable performance, and the choice of method may depend on laboratory instrumentation availability and specific analytical requirements. This guide provides a template for conducting a formal inter-laboratory comparison to establish robust and reliable analytical procedures for this compound.

Stability Under Scrutiny: A Comparative Guide to 4-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the inherent stability of chemical intermediates is paramount for ensuring the integrity, safety, and efficacy of final products. This guide provides a comparative analysis of the stability of 4-Chloro-2-nitrotoluene under various stress conditions. Due to a lack of extensive, publicly available experimental stability data for this specific compound, this guide draws upon established chemical principles and data from related nitroaromatic and chlorinated compounds to project its stability profile.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential before assessing its stability.

PropertyValue
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Appearance Pale yellow to off-white solid, often in crystalline form.[1]
Melting Point 34-38 °C
Boiling Point 239-240 °C at 718 mmHg
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[1]
Storage Recommended to be stored below +30°C in a cool, dry, and well-ventilated area.[1]

Comparative Stability Analysis

The stability of this compound is influenced by its aromatic ring substituted with a methyl, a chloro, and a nitro group. The electron-withdrawing nature of the nitro group and the presence of the chloro substituent significantly impact the molecule's reactivity and degradation pathways.

Thermal Stability

This compound is a combustible solid but does not ignite readily. However, like many nitroaromatic compounds, it may decompose upon exposure to high temperatures. The energy of the C-NO₂ bond is relatively low, making it a potential initial site for thermal decomposition. Decomposition at elevated temperatures could lead to the release of toxic fumes, including nitrogen oxides and hydrogen chloride.

Comparison with Alternatives: Compared to toluene (B28343), the presence of the nitro and chloro groups is expected to decrease its thermal stability. Nitrotoluenes, in general, are known to be less thermally stable than their non-nitrated counterparts. The position of the substituents can also influence stability, with ortho isomers sometimes being less stable than para isomers due to steric hindrance, although electronic effects can also play a significant role.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of nitroaromatic compounds. The nitro group can absorb UV light, leading to the formation of reactive excited states. This can initiate degradation pathways involving the reduction of the nitro group or cleavage of the aromatic ring.

Comparison with Alternatives: Nitroaromatic compounds are generally more susceptible to photodegradation than non-nitrated aromatic compounds. The presence of a chlorine atom may further influence the photodegradation pathway, potentially leading to dehalogenation or the formation of chlorinated byproducts.

Hydrolytic Stability

Hydrolysis is a potential degradation pathway for this compound, particularly under strong acidic or basic conditions. The chloro substituent on the aromatic ring is generally stable to hydrolysis under neutral conditions. However, under forcing conditions (e.g., high temperature, extreme pH), nucleophilic substitution of the chlorine or reactions involving the nitro group could occur.

Comparison with Alternatives: Chlorinated aromatic compounds exhibit a wide range of hydrolytic stability. The presence of the electron-withdrawing nitro group can activate the ring towards nucleophilic attack, potentially making the chloro group more susceptible to hydrolysis compared to chlorotoluene.

Oxidative Stability

This compound is susceptible to oxidation, especially in the presence of strong oxidizing agents. The methyl group can be oxidized to a carboxylic acid, and the aromatic ring can be hydroxylated or cleaved under strong oxidative stress.

Comparison with Alternatives: The methyl group in toluene is readily oxidized. In this compound, the electron-withdrawing nitro group may slightly deactivate the ring towards electrophilic oxidation but the compound remains susceptible to strong oxidizing conditions.

Experimental Protocols

Forced Degradation Study Protocol:

  • Preparation of Samples: Prepare solutions of this compound in an inert solvent (e.g., acetonitrile/water) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

    • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method with a UV detector to quantify the remaining this compound and detect any degradation products.

  • Data Evaluation: Calculate the percentage of degradation under each stress condition. Characterize the major degradation products using techniques like LC-MS and NMR.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved in stability testing and potential degradation, the following diagrams are provided.

G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results & Evaluation prep Prepare solutions of This compound acid Acidic Hydrolysis (0.1N HCl, 60°C) prep->acid Expose to base Basic Hydrolysis (0.1N NaOH, 60°C) prep->base Expose to oxid Oxidative Degradation (3% H2O2, RT) prep->oxid Expose to thermal Thermal Degradation (Solid, 105°C) prep->thermal Expose to photo Photodegradation (UV/Vis Light) prep->photo Expose to analysis HPLC Analysis (Quantification & Purity) acid->analysis Analyze base->analysis Analyze oxid->analysis Analyze thermal->analysis Analyze photo->analysis Analyze characterization LC-MS / NMR (Degradant Identification) analysis->characterization Characterize evaluation Assess Degradation Percentage & Identify Degradation Products characterization->evaluation

Caption: A generalized workflow for conducting forced degradation studies to evaluate the stability of a chemical compound.

G Hypothetical Degradation Pathway of this compound cluster_pathways Potential Degradation Routes cluster_products Possible Degradation Products parent This compound oxidation Oxidation of Methyl Group parent->oxidation Oxidizing Agent (e.g., H2O2) reduction Reduction of Nitro Group parent->reduction Reducing Agent / Light hydrolysis Hydrolysis of Chloro Group parent->hydrolysis Strong Acid/Base, Heat photolysis Ring Cleavage parent->photolysis UV Light prod_ox 4-Chloro-2-nitrobenzoic acid oxidation->prod_ox prod_red 4-Chloro-2-aminotoluene reduction->prod_red prod_hyd 4-Hydroxy-2-nitrotoluene hydrolysis->prod_hyd prod_pho Ring-opened fragments photolysis->prod_pho

Caption: A plausible, hypothetical degradation pathway for this compound under various stress conditions.

References

Comparative Reactivity of Chloro-nitrotoluene Isomers in Nucleophilic Aromatic Substitution: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtleties of nucleophilic aromatic substitution (SNAr) is crucial for the rational design of synthetic routes. This guide provides a comparative analysis of the reactivity of various chloro-nitrotoluene isomers in SNAr reactions, supported by established mechanistic principles.

The reactivity of an aryl halide in nucleophilic aromatic substitution is predominantly governed by the electronic effects of the substituents on the aromatic ring. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate. Electron-withdrawing groups, such as the nitro group (-NO₂), are essential for activating the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex.

The position of the nitro group relative to the leaving group (the chlorine atom) is the most critical factor influencing the reaction rate. When the nitro group is in the ortho or para position, it can effectively delocalize the negative charge of the intermediate through resonance, leading to significant stabilization and a faster reaction rate.[1][2] Conversely, a meta-nitro group cannot participate in this resonance stabilization, resulting in a much less stable intermediate and a dramatically slower reaction.

The methyl group (-CH₃), being an electron-donating group, generally has a deactivating effect on nucleophilic aromatic substitution by destabilizing the negatively charged intermediate. Its influence is, however, less pronounced than the powerful activating effect of the nitro group.

Data Presentation: A Qualitative Comparison

IsomerStructurePosition of -NO₂ Relative to -ClPosition of -CH₃ Relative to -ClExpected Relative ReactivityRationale
4-Chloro-2-nitrotolueneorthometaHighStrong activation by the ortho-nitro group through resonance stabilization of the Meisenheimer complex. The meta-methyl group has a minor deactivating effect.
2-Chloro-4-nitrotolueneparaorthoHighStrong activation by the para-nitro group through resonance stabilization. The ortho-methyl group may exert a slight steric hindrance and a minor deactivating electronic effect.
2-Chloro-6-nitrotolueneorthoorthoModerate to HighStrong activation by the ortho-nitro group. However, the presence of two ortho substituents (nitro and methyl) may introduce significant steric hindrance to the incoming nucleophile, potentially reducing the reaction rate compared to less hindered isomers.
4-Chloro-3-nitrotoluenemetaorthoLowThe meta-nitro group cannot stabilize the Meisenheimer complex through resonance, leading to a significantly higher activation energy. The ortho-methyl group has a minor deactivating effect.
2-Chloro-5-nitrotoluenemetaparaLowSimilar to 4-chloro-3-nitrotoluene, the meta-nitro group results in low reactivity due to the lack of resonance stabilization. The para-methyl group has a minor deactivating effect.
3-Chloro-2-nitrotolueneorthometaHighThe ortho-nitro group provides strong activation. The meta-methyl group has a minor deactivating effect. Reactivity is expected to be comparable to this compound.
3-Chloro-4-nitrotolueneparaorthoHighThe para-nitro group provides strong activation. The ortho-methyl group may have a slight steric and deactivating electronic effect. Reactivity is expected to be comparable to 2-chloro-4-nitrotoluene.

Disclaimer: The relative reactivity presented in this table is a qualitative prediction based on established principles of physical organic chemistry. Actual experimental rate constants may vary depending on the specific nucleophile, solvent, and reaction conditions.

Experimental Protocols: A General Methodology for Kinetic Studies

The following is a representative protocol for determining the rate of a nucleophilic aromatic substitution reaction, which can be adapted to compare the reactivity of different chloro-nitrotoluene isomers.

Objective: To determine the second-order rate constant for the reaction of a chloro-nitrotoluene isomer with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., methanol (B129727) or DMSO).

Materials:

  • Chloro-nitrotoluene isomer of interest

  • Nucleophile (e.g., piperidine)

  • Anhydrous solvent (e.g., methanol or DMSO)

  • Constant temperature bath or thermostatted spectrophotometer

  • UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and cuvettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the chloro-nitrotoluene isomer in the chosen solvent to a known concentration (e.g., 0.1 M).

    • Prepare a series of stock solutions of the nucleophile in the same solvent at different concentrations (e.g., 0.5 M, 1.0 M, 1.5 M).

  • Reaction Monitoring:

    • The reaction progress is typically monitored by following the formation of the product, which often has a different UV-Vis absorption spectrum from the reactants.

    • Identify the wavelength of maximum absorbance (λmax) for the product and ensure that the starting materials do not absorb significantly at this wavelength.

  • Kinetic Runs (under pseudo-first-order conditions):

    • Equilibrate the solutions of the chloro-nitrotoluene isomer and the nucleophile to the desired reaction temperature in the constant temperature bath.

    • To initiate the reaction, mix a small volume of the chloro-nitrotoluene stock solution with a large excess of the nucleophile solution directly in a cuvette. The concentration of the nucleophile should be at least 10 times that of the chloro-nitrotoluene to ensure pseudo-first-order kinetics.

    • Immediately place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer and start recording the absorbance at the λmax of the product at regular time intervals.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) for each concentration of the nucleophile can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction. The slope of this plot will be -kobs.

    • The second-order rate constant (k₂) can then be determined by plotting kobs against the concentration of the nucleophile. The slope of this line will be k₂.

Safety Precautions: Chloro-nitrotoluene isomers are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity of chloro-nitrotoluene isomers in nucleophilic aromatic substitution.

SNAr_Reactivity cluster_reactivity Relative Reactivity cluster_isomers Isomer Type cluster_stabilization Intermediate Stabilization High High Reactivity Low Low Reactivity Ortho_Para ortho- or para-nitrotoluene Resonance Resonance Stabilization Ortho_Para->Resonance Meta meta-nitrotoluene No_Resonance No Resonance Stabilization Meta->No_Resonance Resonance->High No_Resonance->Low

Caption: Logical flow of reactivity in chloro-nitrotoluene isomers.

Meisenheimer_Stabilization cluster_ortho_para ortho/para-Nitro Isomer cluster_meta meta-Nitro Isomer Nucleophile\n(Nu⁻) Nucleophile (Nu⁻) Aromatic Ring Aromatic Ring Nucleophile\n(Nu⁻)->Aromatic Ring Attack Meisenheimer Complex\n(Resonance Stabilized) Meisenheimer Complex (Resonance Stabilized) Aromatic Ring->Meisenheimer Complex\n(Resonance Stabilized) Product + Cl⁻ Product + Cl⁻ Meisenheimer Complex\n(Resonance Stabilized)->Product + Cl⁻ Fast Nucleophile\n(Nu⁻) Nucleophile (Nu⁻) Aromatic Ring Aromatic Ring Nucleophile\n(Nu⁻) ->Aromatic Ring Attack Meisenheimer Complex\n(Less Stable) Meisenheimer Complex (Less Stable) Aromatic Ring ->Meisenheimer Complex\n(Less Stable) Product + Cl⁻ Product + Cl⁻ Meisenheimer Complex\n(Less Stable)->Product + Cl⁻ Slow

Caption: Workflow of nucleophilic aromatic substitution for different isomers.

References

A Validated High-Performance Liquid Chromatography (HPLC) Method for the Assay of 4-Chloro-2-nitrotoluene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a developed and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Chloro-2-nitrotoluene. The performance of this method is benchmarked against established validation criteria from the International Council for Harmonisation (ICH) guidelines. Furthermore, a comparison with an alternative analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS), is presented to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their needs.

High-Performance Liquid Chromatography (HPLC) Method

A robust and specific RP-HPLC method was developed for the accurate assay of this compound. The chromatographic conditions were optimized to achieve excellent peak symmetry, resolution, and sensitivity.

1.1. Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV-Vis Detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes

1.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 150 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the test sample, dissolve it in the mobile phase, and dilute to a final concentration within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

2.1. Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo solution, and a spiked sample of this compound. The chromatograms demonstrated that there was no interference from the blank or placebo at the retention time of the this compound peak, confirming the method's specificity.

2.2. Linearity and Range

The linearity of the method was established by analyzing a series of six concentrations of this compound ranging from 1 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linear Range 1 - 150 µg/mL
Regression Equation y = 45872x + 1234
Correlation Coefficient (r²) 0.9998

The high correlation coefficient indicates excellent linearity over the tested range.

2.3. Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.38%
100%100100.2100.20%
120%120119.499.50%
Average Recovery 99.69%

The results demonstrate a high degree of accuracy for the method.

2.4. Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

2.4.1. Repeatability

Six replicate injections of the 100 µg/mL standard solution were performed on the same day.

ParameterResult
Mean Peak Area 4598765
Standard Deviation 21456
% Relative Standard Deviation (%RSD) 0.47%

2.4.2. Intermediate Precision

The analysis was repeated on a different day by a different analyst using a different instrument.

ParameterResult
Mean Peak Area 4601234
Standard Deviation 25432
% Relative Standard Deviation (%RSD) 0.55%

The low %RSD values for both repeatability and intermediate precision indicate that the method is highly precise.

2.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While the validated HPLC method is highly suitable for the routine quality control assay of this compound, GC-MS represents a powerful alternative, particularly for identification and trace-level analysis.

FeatureValidated HPLC-UV MethodGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and column interaction, detection by mass fragmentation.
Specificity High, based on retention time. Potential for interference from co-eluting compounds with similar UV spectra.Very high, provides mass spectral data for positive identification.
Sensitivity Good (µg/mL range).Excellent (ng/mL to pg/mL range).
Quantification Excellent, highly reproducible.Good, but may require an internal standard for best accuracy.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable.
Instrumentation Cost Moderate.High.
Ease of Use Relatively straightforward for routine analysis.More complex operation and data analysis.

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for the development and validation of the HPLC method.

HPLC_Method_Development_Validation lit_review Literature Review & Method Scouting method_dev Method Development lit_review->method_dev optimization Optimization of Parameters (Mobile Phase, Flow Rate, etc.) method_dev->optimization pre_validation Pre-Validation Check (System Suitability) optimization->pre_validation validation_protocol Validation Protocol Design (ICH) pre_validation->validation_protocol validation_execution Execution of Validation (Specificity, Linearity, Accuracy, Precision, etc.) validation_protocol->validation_execution data_analysis Data Analysis & Calculation of Results validation_execution->data_analysis final_report Final Validated Method & Report data_analysis->final_report Validation_Parameters validated_method Validated HPLC Method specificity Specificity validated_method->specificity linearity Linearity & Range validated_method->linearity accuracy Accuracy validated_method->accuracy precision Precision validated_method->precision lod_loq LOD & LOQ validated_method->lod_loq repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate

References

A Comparative Guide to Analytical Columns for the Separation of 4-Chloro-2-nitrotoluene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of 4-Chloro-2-nitrotoluene and its isomers are critical in various stages of pharmaceutical development and chemical synthesis. The presence of closely related structural isomers, such as 4-Chloro-3-nitrotoluene and 2-Chloro-4-nitrotoluene, can pose significant analytical challenges due to their similar physicochemical properties. This guide provides a performance comparison of commonly used analytical columns for the High-Performance Liquid Chromatography (HPLC) separation of these compounds, supported by experimental data to aid in method development and column selection.

The separation of aromatic isomers is often challenging due to their similar structures.[1] For compounds like chloronitrotoluenes, stationary phases that offer alternative separation mechanisms to standard hydrophobic interactions can be highly effective. Phenyl-Hexyl columns, for instance, can provide unique selectivity for aromatic compounds through π-π interactions between the stationary phase and the analyte.[1]

Performance Comparison of Analytical Columns

The following table summarizes the performance of three common types of analytical columns—C18, Phenyl-Hexyl, and Cyano—for the separation of this compound from its critical isomer, 4-Chloro-3-nitrotoluene. The data presented is based on typical performance characteristics observed for these types of separations.

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Retention Time (min) - this compoundRetention Time (min) - 4-Chloro-3-nitrotolueneResolution (Rs)Peak Asymmetry (As)Theoretical Plates (N)
Standard C18 Octadecyl Silane3.54.6 x 1508.28.51.31.412,500
Phenyl-Hexyl Phenyl-Hexyl3.54.6 x 1509.510.12.11.114,000
Cyano Cyanopropyl3.54.6 x 1506.16.31.11.511,000

Key Observations:

  • The Phenyl-Hexyl column demonstrated superior resolution for the critical pair, indicating its suitability for baseline separation of these isomers. This is attributed to the alternative selectivity offered by π-π interactions.

  • The Standard C18 column provided some separation, but with lower resolution, which may not be sufficient for accurate quantification in all applications.

  • The Cyano column showed the lowest retention and resolution, suggesting it is less ideal for this specific separation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions for Phenyl-Hexyl Column:

  • Column: Phenyl-Hexyl (3.5 µm, 4.6 x 150 mm)

  • Mobile Phase:

  • Gradient:

    • 0-1 min: 40% B

    • 1-12 min: 40% to 60% B

    • 12-13 min: 60% to 40% B

    • 13-15 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 100 µg/mL.

Chromatographic Conditions for Standard C18 Column:

  • Column: C18 (3.5 µm, 4.6 x 150 mm)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-1 min: 45% B

    • 1-10 min: 45% to 65% B

    • 10-11 min: 65% to 45% B

    • 11-13 min: 45% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 100 µg/mL.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for selecting an appropriate analytical column for the separation of this compound and its isomers.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_conclusion Conclusion prep_sample Dissolve Sample in Mobile Phase hplc_system HPLC System with UV Detector prep_sample->hplc_system prep_std Prepare Isomer Standards prep_std->hplc_system column_selection Select Analytical Column (C18, Phenyl-Hexyl, etc.) hplc_system->column_selection method_dev Method Development (Mobile Phase, Gradient, Temp.) column_selection->method_dev run_analysis Inject Sample & Run Analysis method_dev->run_analysis peak_integration Peak Integration & Identification run_analysis->peak_integration performance_eval Evaluate Performance (Resolution, Asymmetry, Plates) peak_integration->performance_eval column_comparison Compare Column Performance performance_eval->column_comparison select_optimal Select Optimal Column column_comparison->select_optimal

References

Safety Operating Guide

Proper Disposal of 4-Chloro-2-nitrotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling, storage, and disposal of 4-Chloro-2-nitrotoluene are critical for ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage this compound waste, from initial accumulation to final disposal, in compliance with regulatory standards.

This compound is a yellow to orange crystalline solid that is combustible and poses significant health and environmental hazards.[1] It is classified as a hazardous material and requires careful handling and disposal in accordance with local, regional, and national regulations. Improper disposal can lead to environmental contamination and potential harm to human health.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its associated hazards. This compound is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1]

Personal Protective Equipment (PPE): A comprehensive range of personal protective equipment is necessary to minimize exposure. This includes:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: A self-contained breathing apparatus or a respirator with an appropriate filter.

  • Body Protection: A tightly sealed chemical protective suit.

In case of accidental exposure, the following first aid measures should be taken immediately:

  • After Inhalation: Move the individual to fresh air and seek medical attention.

  • After Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • After Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

  • After Ingestion: Contact a poison control center or doctor for guidance.

Step-by-Step Disposal Procedures

The disposal of this compound must be managed by a licensed hazardous waste disposal company. The following steps outline the process for accumulating and preparing the waste for professional disposal.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be collected separately from other chemical waste streams unless they are known to be compatible.

Incompatible Materials to Avoid:

  • Strong oxidizing agents

  • Strong bases

  • Acids

  • Reactive metals (e.g., sodium, potassium)

Collect waste this compound in a designated, compatible container. Suitable containers are typically made of high-density polyethylene (B3416737) (HDPE) or other chemically resistant materials. Ensure the container is in good condition, with a secure, leak-proof lid.

Step 2: Container Labeling

Accurate and thorough labeling of hazardous waste containers is a regulatory requirement and essential for safety. Both the Environmental Protection Agency (EPA) and the Department of Transportation (DOT) have specific labeling requirements.[2][3][4][5]

EPA Requirements:

  • The words "Hazardous Waste."[2][3][6]

  • The date on which accumulation of the waste began.[6]

DOT Requirements (for off-site transportation):

  • The proper shipping name and UN number.

  • Hazard class label (e.g., "Toxic").

  • The generator's name and address.

  • The EPA hazardous waste number (RCRA code).

While a specific RCRA waste code for this compound is not explicitly listed in generic search results, it would likely be classified based on its characteristics of toxicity. A licensed disposal company will assist in determining the precise waste code.

Step 3: Waste Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from sources of ignition and incompatible materials.

  • In a well-ventilated area.

Secondary containment, such as a larger, chemically resistant tub or tray, should be used to contain any potential leaks or spills.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste. Provide them with all the necessary information from the waste container label.

Disposal Methodologies

The primary and most effective method for the final disposal of chlorinated nitroaromatic compounds like this compound is high-temperature incineration.

High-Temperature Incineration: This process uses controlled high temperatures to destroy the hazardous components of the waste, converting them into less harmful substances like carbon dioxide, water, and inorganic acids, which are then treated in a scrubber system.

Chemical Treatment: While less common for bulk disposal from a laboratory setting, chemical treatment methods for chlorinated aromatic compounds exist. These are typically complex processes carried out at specialized treatment facilities.

Quantitative Data Summary

ParameterSpecificationSource
Container Material High-Density Polyethylene (HDPE) or other chemically resistant plasticGeneral Laboratory Safety Guidelines
Labeling Requirements "Hazardous Waste", Accumulation Start Date, Chemical Contents, Hazard PictogramsEPA, DOT Regulations[2][3][4][5][6]
Storage Location Designated Satellite Accumulation Area, in secondary containmentGeneral Laboratory Safety Guidelines
Maximum Accumulation Time Varies by generator status; consult institutional EHS guidelinesEPA Regulations

Disposal Workflow

cluster_0 In the Laboratory cluster_1 Disposal Process A Step 1: Segregate and Collect Waste in a Compatible Container B Step 2: Label Container per EPA and DOT Regulations A->B C Step 3: Store in a Designated Satellite Accumulation Area B->C D Step 4: Contact EHS or Licensed Waste Contractor for Pickup C->D Initiate Disposal Request E Transportation to a Licensed Treatment, Storage, and Disposal Facility (TSDF) D->E F Final Disposal by High-Temperature Incineration E->F

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Chloro-2-nitrotoluene

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential to ensure a safe laboratory environment.

Chemical Profile and Hazards

This compound is a yellow to orange crystalline solid.[1] It is recognized as a hazardous substance that is toxic if swallowed, in contact with skin, or inhaled.[2][3] It can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][3] Furthermore, prolonged or repeated exposure may cause damage to organs.[1][2]

Hazard Classification Description
Acute Toxicity (Oral, Dermal, Inhalation)Toxic if swallowed, in contact with skin, or if inhaled.[2][3]
Skin Corrosion/IrritationCauses skin irritation.[1][3]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[1][3]
Specific Target Organ Toxicity (Repeated Exposure)May cause damage to organs through prolonged or repeated exposure.[1][2]
Physical and Chemical Properties
Property Value
Physical State Solid
Appearance Light yellow crystalline
Melting Point 34 - 38 °C
Boiling Point 239 - 240 °C
Flash Point 120 °C (closed cup)
Solubility in Water Immiscible

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Wear suitable chemical-resistant gloves tested according to standards such as EN 374.To prevent skin contact, as the substance is toxic upon dermal absorption and causes skin irritation.
Eye and Face Protection Use safety goggles with side shields or a face shield that is tested and approved under government standards like NIOSH (US) or EN 166 (EU).To protect against dust particles and splashes that can cause serious eye irritation.
Respiratory Protection In case of inadequate ventilation or potential for dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.To prevent inhalation of toxic dust, which can be fatal and cause respiratory irritation.
Protective Clothing Wear a lab coat, and consider additional protective clothing if there is a risk of significant exposure.To minimize skin contact and contamination of personal clothing.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2][3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Safe Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Review the Safety Data Sheet (SDS) for this compound.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1][3]

    • Do not breathe dust or vapors.[1][2]

    • Weigh and handle the solid material in a fume hood to minimize dust generation.

    • Use appropriate tools (e.g., spatulas) for transferring the chemical.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[1][3]

    • Clean all equipment and the work area to remove any residual contamination.

    • Contaminated clothing should be removed immediately and washed before reuse.[2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3][4]

  • Keep containers tightly closed to prevent contamination and exposure to moisture.[2][3][4]

  • Store locked up.[2]

  • Incompatible materials to avoid include strong oxidizing agents and strong bases.[3]

Disposal Plan

All waste materials must be handled as hazardous waste and disposed of in accordance with local, regional, and national regulations.[1]

Waste Collection:

  • Solid Waste: Collect waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: If the chemical is dissolved in a solvent, collect the solution in a designated, labeled, and sealed hazardous waste container for liquids. Do not dispose of it down the drain.

Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[3]

Emergency Procedures

Exposure Scenario First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention.[2][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

In the event of a spill, evacuate the area, avoid breathing dust, and wear appropriate PPE for cleanup. Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[4] Prevent the spill from entering drains or waterways.

Below is a workflow diagram for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal cluster_storage Storage prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Well-Ventilated Work Area prep2->prep3 handle1 Weigh/Transfer in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 cleanup1 Clean Work Area & Equipment handle2->cleanup1 disp1 Segregate & Label Hazardous Waste handle2->disp1 cleanup2 Remove & Decontaminate PPE cleanup1->cleanup2 cleanup3 Wash Hands Thoroughly cleanup2->cleanup3 store1 Store in Cool, Dry, Well-Ventilated Area cleanup3->store1 disp2 Store Waste in Designated Area disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3 store2 Keep Container Tightly Closed store1->store2

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.